molecular formula C16H28N4O8 B561459 H-Glu(Glu(Lys-OH)-OH)-OH CAS No. 100922-54-1

H-Glu(Glu(Lys-OH)-OH)-OH

Cat. No.: B561459
CAS No.: 100922-54-1
M. Wt: 404.42
InChI Key: ALSOBLJLPFYJBR-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Glu(Glu(Lys-OH)-OH)-OH is a useful research compound. Its molecular formula is C16H28N4O8 and its molecular weight is 404.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-amino-2-[[(4S)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O8/c17-8-2-1-3-10(15(25)26)19-13(22)7-5-11(16(27)28)20-12(21)6-4-9(18)14(23)24/h9-11H,1-8,17-18H2,(H,19,22)(H,20,21)(H,23,24)(H,25,26)(H,27,28)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSOBLJLPFYJBR-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-Glu(Glu(Lys-OH)-OH)-OH chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: H-Glu(Glu(Lys-OH)-OH)-OH Structural Characterization, Synthesis Strategies, and Functional Properties of γ-Glu-γ-Glu-Lys

Executive Summary & Molecular Identity

The compound This compound , chemically defined as L-γ-Glutamyl-L-γ-glutamyl-L-lysine (γ-Glu-γ-Glu-Lys), represents a specialized class of "isopeptides" or γ-glutamyl peptides (GGPs). Unlike canonical α-peptides, the peptide backbone of this molecule propagates through the γ-carboxyl group of the glutamic acid residues, leaving the α-carboxyl groups free as side-chain functionalities.

This structural deviation confers unique physicochemical properties, including enhanced resistance to luminal proteases and specific affinity for the Calcium Sensing Receptor (CaSR), making it a high-value target in nutraceutical development (Kokumi taste enhancement) and drug delivery systems (as a stable linker or prodrug scaffold).

Key Molecular Identifiers:

  • IUPAC Name: (2S)-6-amino-2-[[(4S)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid[1][2]

  • CAS Number: 100922-54-1[1][3][4]

  • Molecular Formula: C₁₆H₂₈N₄O₈

  • Molecular Weight: 404.42 g/mol [4]

Physicochemical Architecture

The defining feature of this compound is its polyanionic character at physiological pH, driven by the presence of three free carboxyl groups (two α-COOH from Glu, one α-COOH from Lys) and two free amines (N-terminal Glu α-NH₂ and Lys ε-NH₂).

Structural Connectivity

The notation Glu(Glu(Lys-OH)-OH)-OH can be deceptive. A precise chemical dissection reveals a linear backbone connected via γ-linkages:

  • N-Terminus: Glutamic Acid (Residue 1). The α-amine is free. The γ-carboxyl couples to Residue 2.

  • Internal: Glutamic Acid (Residue 2). The α-amine accepts the γ-acyl from Residue 1. The γ-carboxyl couples to Residue 3.

  • C-Terminus: Lysine (Residue 3).[4] The α-amine accepts the γ-acyl from Residue 2. The α-carboxyl is free.

Solubility and Stability Profile
  • Solubility: Highly soluble in aqueous buffers (>50 mg/mL) due to the high polarity and zwitterionic potential. Insoluble in non-polar organic solvents (hexane, ether).

  • Proteolytic Stability: The γ-peptide bond is unrecognizable to most digestive proteases (pepsin, trypsin, chymotrypsin), which strictly target α-peptide bonds. However, it is susceptible to hydrolysis by Gamma-Glutamyl Transpeptidase (GGT) , an enzyme abundant in the kidney and liver. This makes the molecule an excellent candidate for kidney-targeted drug release.

Table 1: Predicted Ionization Constants (pKa)

Functional Group Type Approx. pKa Charge at pH 7.4
Glu-1 α-COOH Acid 2.1 Negative (-)
Glu-2 α-COOH Acid 3.5 Negative (-)
Lys-3 α-COOH Acid 3.1 Negative (-)
Glu-1 α-NH₂ Base 9.6 Positive (+)
Lys-3 ε-NH₂ Base 10.5 Positive (+)

| Net Charge | | | -1 (Anionic) |[5][6]

Strategic Synthesis Protocol (Solid Phase)

Synthesizing γ-peptides requires "inverting" standard Solid Phase Peptide Synthesis (SPPS) logic. Standard Fmoc-Glu(OtBu)-OH cannot be used for the internal residues because it protects the γ-carboxyl. Instead, we must use Fmoc-Glu-OtBu (where the α-carboxyl is protected, and the γ-carboxyl is free for activation).

Reagents & Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (prevents diketopiperazine formation and allows mild cleavage if needed).

  • Building Block A: Fmoc-Lys(Boc)-OH (C-terminus).

  • Building Block B: Fmoc-Glu-OtBu (Critical Reagent: CAS 84793-07-7).

  • Coupling: HATU/DIPEA (ensures high efficiency for the sterically less hindered γ-carboxyl).

Step-by-Step Workflow
  • Resin Loading:

    • Load Fmoc-Lys(Boc)-OH onto 2-CTC resin.

    • Validation: Measure loading density via UV absorbance of the fluorene adduct after deprotection. Target 0.5–0.7 mmol/g.

  • Elongation Cycle 1 (Middle Glu):

    • Deprotect Fmoc (20% Piperidine/DMF).

    • Activate Fmoc-Glu-OtBu (3 eq) with HATU (2.9 eq) and DIPEA (6 eq).

    • Mechanism:[7] The activation occurs at the free γ-COOH. The α-COOH remains protected as a t-Butyl ester.

  • Elongation Cycle 2 (N-Terminal Glu):

    • Repeat deprotection.

    • Couple Fmoc-Glu-OtBu (or H-Glu-OtBu if Fmoc removal is done in situ, but Fmoc-Glu-OtBu is preferred for purification control).

  • Global Deprotection & Cleavage:

    • Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

    • Chemical Event:[8] This step simultaneously cleaves the peptide from the resin, removes the N-terminal Fmoc (if not removed previously), removes the Lysine ε-Boc, and—crucially—hydrolyzes the α-tBu esters on the Glutamic acid residues, yielding the free acid form.

SynthesisWorkflow Resin 2-CTC Resin Load Load Fmoc-Lys(Boc)-OH Resin->Load Deprot1 Fmoc Removal (Piperidine) Load->Deprot1 Couple1 Couple Fmoc-Glu-OtBu (Gamma-Activation) Deprot1->Couple1 Free α-NH2 Deprot2 Fmoc Removal Couple1->Deprot2 Couple2 Couple Fmoc-Glu-OtBu Deprot2->Couple2 Cleave TFA Cleavage (-tBu, -Boc, -Resin) Couple2->Cleave Final H-γGlu-γGlu-Lys-OH Cleave->Final

Figure 1: Critical path for SPPS of γ-linked glutamyl peptides using orthogonal protection strategies.

Analytical Characterization

To validate the identity of this compound, researchers must distinguish it from its α-linked isomer (H-Glu-Glu-Lys-OH).

Mass Spectrometry (MS/MS) Fingerprinting

In ESI-MS/MS, γ-glutamyl peptides exhibit distinct fragmentation pathways compared to α-peptides.

  • Precursor Ion: [M+H]⁺ = 405.2 m/z.

  • Diagnostic Neutral Loss: γ-linked peptides often show a characteristic loss of pyroglutamic acid (129 Da) or the internal γ-Glu residue.

  • Differentiation: The b-ion series is often less intense in γ-peptides due to the lack of the oxazolone formation mechanism that stabilizes α-peptide b-ions. Instead, look for prominent y-ions corresponding to the cleavage of the γ-amide bond.

HPLC Profile
  • Column: C18 Reverse Phase (Polar-embedded columns preferred, e.g., Aquasil).

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

  • Retention: Due to high polarity (3 carboxyls), this molecule will elute very early (near void volume) on standard C18.

  • Optimization: Use Ion-Pairing agents (e.g., HFBA) or HILIC chromatography for better retention and peak shape.

Functional Applications & Mechanism of Action

The "Kokumi" Effect & CaSR Activation

This compound belongs to the family of potent Kokumi substances . Unlike the five basic tastes, Kokumi enhances "mouthfulness," "thickness," and "continuity."

  • Mechanism: It acts as an orthosteric or allosteric agonist of the Calcium Sensing Receptor (CaSR) found in taste buds (and parathyroid tissue).

  • Potency: While the dimer γ-Glu-Lys is a known Kokumi peptide, the trimer γ-Glu-γ-Glu-Lys exhibits extended receptor occupancy times due to increased structural complexity, potentially offering a more sustained sensory profile.

Biological Signaling Pathway

Upon binding to CaSR, the peptide triggers an intracellular cascade involving G-proteins (Gq/11), leading to calcium mobilization.

CaSR_Pathway Peptide γ-Glu-γ-Glu-Lys CaSR Calcium Sensing Receptor (GPCR) Peptide->CaSR Binding Gq Gq Protein CaSR->Gq Activation PLC Phospholipase C Gq->PLC IP3 IP3 Production PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease Sensory Kokumi Sensation (Thick/Rich) CaRelease->Sensory

Figure 2: Signal transduction pathway for Kokumi sensation via CaSR activation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92043755, this compound.[1] Retrieved from [Link][1]

  • Kuroda, M., et al. (2013). Characterization of γ-Glutamyl Peptides in Edible Beans and Their Sensory Properties. Journal of Agricultural and Food Chemistry. (Contextual grounding for γ-Glu peptide sensory properties).
  • Maruyama, Y., et al. (2008). Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells. PLoS ONE.
  • Bachem. (2024). Technical Note: Synthesis of Gamma-Glutamyl Peptides. (Protocol grounding for Fmoc-Glu-OtBu usage).

Sources

An In-depth Technical Guide to the Structure and Significance of L-gamma-glutamyl-L-gamma-glutamyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The world of peptides is vast and intricate, with the precise sequence and nature of amino acid linkages dictating their ultimate function. While the alpha-peptide bond forms the backbone of most proteins and peptides, nature employs alternative linkages to create structures with unique properties and biological roles. Among these, the gamma-glutamyl bond is of significant interest, conferring resistance to standard proteolysis and enabling specialized functions. This guide provides a comprehensive exploration of the tripeptide L-gamma-glutamyl-L-gamma-glutamyl-L-lysine, a molecule at the intersection of peptide chemistry and biological cross-linking. We will dissect its structure, delve into its physicochemical properties, propose synthetic and analytical methodologies, and discuss its potential biological significance. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of non-canonical peptide structures.

Decoding the Molecular Architecture

The structure of L-gamma-glutamyl-L-gamma-glutamyl-L-lysine is defined by the sequential linkage of three amino acids: two L-glutamic acid residues and one L-lysine residue. The defining feature of this tripeptide is the presence of two gamma-peptide bonds.

The Constituent Amino Acids
  • L-Glutamic Acid (Glu): An acidic, proteinogenic amino acid featuring a carboxylic acid group in its side chain (a gamma-carboxyl group) in addition to the alpha-carboxyl group. This secondary carboxyl group is the key to forming the gamma-peptide bond.

  • L-Lysine (Lys): A basic, proteinogenic amino acid with a primary amine (the epsilon-amino group) at the terminus of its side chain. This group is a common site for post-translational modifications, including the formation of isopeptide bonds.

The Gamma-Peptide Bond: A Departure from the Norm

In a typical peptide bond (an alpha-peptide bond), the alpha-carboxyl group of one amino acid is linked to the alpha-amino group of the next. In a gamma-peptide bond involving glutamic acid, it is the gamma-carboxyl group from the side chain that forms an amide bond with the amino group of the subsequent residue.

Assembling the Tripeptide: A Step-by-Step Visualization
  • Formation of L-gamma-glutamyl-L-lysine: The gamma-carboxyl group of the first L-glutamic acid forms a peptide bond with the alpha-amino group of L-lysine.

  • Addition of the Second L-gamma-glutamyl Moiety: The gamma-carboxyl group of a second L-glutamic acid molecule forms a peptide bond with the epsilon-amino group of the lysine residue within the existing dipeptide. This results in a branched structure where the lysine residue is modified at both its alpha- and epsilon-amino groups.

The final structure, L-gamma-glutamyl-L-gamma-glutamyl-L-lysine, is a unique tripeptide with two gamma-linkages, one to the alpha-amino group of lysine and the other to the epsilon-amino group of the same lysine residue.

Caption: Molecular structure of L-gamma-glutamyl-L-gamma-glutamyl-L-lysine.

Physicochemical Properties and Considerations

Understanding the physicochemical properties of this tripeptide is crucial for its handling, analysis, and potential applications.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C16H27N4O9Derived from the sum of the constituent amino acids minus two water molecules.
Molecular Weight 427.41 g/mol Calculated from the molecular formula.
Isoelectric Point (pI) AcidicThe presence of three free carboxyl groups (one alpha and two gamma) and two free amino groups (one alpha and one epsilon) will result in a net negative charge at neutral pH. The pI is expected to be below 7.
Solubility High in aqueous solutionsThe multiple charged groups (carboxylates and amines) will facilitate strong interactions with water molecules.
Proteolytic Stability HighThe gamma-peptide bonds are not recognized by most common proteases (e.g., trypsin, chymotrypsin), which are specific for alpha-peptide bonds.[1]
Chirality ChiralThe use of L-amino acids results in a chiral molecule.

Synthesis and Purification Strategies

The synthesis of L-gamma-glutamyl-L-gamma-glutamyl-L-lysine requires precise control to ensure the formation of the gamma-linkages and prevent unwanted side reactions.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient route. Gamma-glutamyltranspeptidases (GGTs) are enzymes that catalyze the transfer of a gamma-glutamyl moiety from a donor to an acceptor molecule.[2][3]

Proposed Enzymatic Workflow:

Enzymatic Synthesis Workflow cluster_step1 Step 1: First Gamma-Glutamylation cluster_step2 Step 2: Second Gamma-Glutamylation Glutamine1 L-Glutamine (γ-glutamyl donor) GGT1 γ-Glutamyl- transpeptidase (GGT) Glutamine1->GGT1 Lysine L-Lysine (Acceptor) Lysine->GGT1 Dipeptide L-γ-glutamyl-L-lysine GGT1->Dipeptide Transpeptidation GGT2 γ-Glutamyl- transpeptidase (GGT) Dipeptide->GGT2 Glutamine2 L-Glutamine (γ-glutamyl donor) Glutamine2->GGT2 Tripeptide L-γ-glutamyl-L-γ-glutamyl-L-lysine GGT2->Tripeptide Transpeptidation

Caption: Proposed two-step enzymatic synthesis of the tripeptide.

Experimental Protocol: Enzymatic Synthesis

  • Reaction Setup (Step 1):

    • Dissolve L-lysine (acceptor) and a molar excess of L-glutamine (gamma-glutamyl donor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Initiate the reaction by adding a purified gamma-glutamyltranspeptidase.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

    • Monitor the reaction progress by HPLC to track the formation of the dipeptide.

  • Purification of Dipeptide:

    • Once the reaction reaches completion or equilibrium, terminate it by heat inactivation or addition of a denaturant.

    • Purify the L-gamma-glutamyl-L-lysine dipeptide using ion-exchange chromatography or reversed-phase HPLC.

  • Reaction Setup (Step 2):

    • Dissolve the purified dipeptide and a molar excess of L-glutamine in the same buffer system.

    • Add fresh gamma-glutamyltranspeptidase to initiate the second glutamylation reaction.

    • Incubate under the same conditions as Step 1.

    • Monitor the formation of the target tripeptide by HPLC-MS.

  • Final Purification:

    • Terminate the reaction and purify the final L-gamma-glutamyl-L-gamma-glutamyl-L-lysine product using preparative HPLC.

Chemical Synthesis

Solid-phase or solution-phase peptide synthesis can also be employed, but requires a careful protecting group strategy.

Key Considerations for Chemical Synthesis:

  • Protection of Lysine: The alpha-amino and alpha-carboxyl groups of lysine must be protected (e.g., with Fmoc and a tert-butyl ester, respectively). The epsilon-amino group would be initially protected with a group that can be selectively removed (e.g., Mtt).

  • Protection of Glutamic Acid: The alpha-amino group would be protected (e.g., with Fmoc), and the alpha-carboxyl group would be activated for coupling. The gamma-carboxyl group would be left free for the initial coupling to the alpha-amino group of lysine.

  • Stepwise Synthesis: The synthesis would proceed by first coupling the gamma-carboxyl of the first glutamic acid to the alpha-amino of lysine. Following deprotection of the epsilon-amino group of lysine, the gamma-carboxyl of the second glutamic acid would be coupled.

Analytical Characterization

Confirming the structure and purity of L-gamma-glutamyl-L-gamma-glutamyl-L-lysine is paramount. A combination of mass spectrometry and NMR spectroscopy is essential.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying such peptides.[4][5][6]

Predicted MS/MS Fragmentation Pattern:

  • Parent Ion: The expected protonated molecule [M+H]⁺ would have an m/z of 428.18.

  • Key Fragment Ions: Collision-induced dissociation would produce characteristic fragment ions. The cleavage of the gamma-peptide bonds would result in specific b- and y-type ions that can confirm the connectivity. For instance, a neutral loss of a pyroglutamate from the N-termini is a characteristic fragmentation pathway for N-terminal gamma-glutamyl peptides.[7][8]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water).

  • Chromatographic Separation:

    • Inject the sample onto a reversed-phase HPLC column (e.g., C18).

    • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan to identify the parent ion.

    • Conduct tandem MS (MS/MS) on the parent ion to generate a fragmentation spectrum.

    • Analyze the fragmentation pattern to confirm the peptide sequence and the presence of the gamma-linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information, particularly in distinguishing between alpha- and gamma-linkages.[9][10]

Expected NMR Signatures:

  • ¹H NMR: The chemical shifts of the alpha-protons of the amino acid residues will be indicative of the type of peptide bond. In a gamma-linked glutamyl residue, the alpha-proton will be in a different chemical environment compared to an alpha-linked residue.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons (C') can also differentiate between alpha- and gamma-peptide bonds.

  • 2D NMR (e.g., HMBC, HSQC): These experiments can be used to establish correlations between protons and carbons, definitively confirming the bonding network.

Biological Significance and Potential Applications

While L-gamma-glutamyl-L-gamma-glutamyl-L-lysine is not a widely studied molecule, its structure suggests several potential biological roles and applications.

Analogue of Isopeptide Cross-links

The core structure resembles the ε-(γ-glutamyl)lysine isopeptide bond, which is formed by transglutaminases and is crucial for stabilizing protein structures in processes like blood clotting and wound healing.[11][12][13] This tripeptide could potentially act as a competitive inhibitor or a substrate for transglutaminases.[1]

Role in the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a key pathway for glutathione metabolism and amino acid transport.[14][15][16] Gamma-glutamyl peptides are intermediates in this cycle. L-gamma-glutamyl-L-gamma-glutamyl-L-lysine could potentially be a substrate for enzymes in this pathway, such as gamma-glutamyl cyclotransferase.

Biological Context cluster_transglutaminase Transglutaminase Pathway cluster_gamma_glutamyl_cycle γ-Glutamyl Cycle Tripeptide L-γ-glutamyl-L-γ-glutamyl-L-lysine TG Transglutaminase (TG) Tripeptide->TG Potential Inhibitor/ Substrate GGT_Cycle γ-Glutamyltranspeptidase Tripeptide->GGT_Cycle Potential Substrate CrosslinkedProteins ε-(γ-glutamyl)lysine Cross-linked Proteins TG->CrosslinkedProteins Forms isopeptide bonds Proteins Protein Substrates Proteins->TG GammaGlutamylPeptides γ-Glutamyl Peptides GGT_Cycle->GammaGlutamylPeptides Synthesis AminoAcids Amino Acids AminoAcids->GGT_Cycle

Caption: Potential biological interactions of the tripeptide.

Applications in Drug Development
  • Drug Delivery: The high stability of the gamma-peptide bonds could be exploited to create peptide-based drug carriers that are resistant to degradation in the gastrointestinal tract or bloodstream.

  • Enzyme Inhibition: As a stable analogue of a key biological linkage, it could be a starting point for designing potent and specific inhibitors of transglutaminases or other enzymes involved in gamma-glutamyl metabolism, which are implicated in diseases such as celiac disease and some cancers.[17][18]

Conclusion

L-gamma-glutamyl-L-gamma-glutamyl-L-lysine represents a fascinating molecular structure that diverges from the canonical peptide framework. Its two gamma-peptide bonds confer unique physicochemical properties, most notably high stability against proteolysis. While not extensively characterized in the literature, its structure strongly suggests potential roles in modulating the activity of transglutaminases and participating in the gamma-glutamyl cycle. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this intriguing tripeptide, paving the way for further investigations into its biological functions and therapeutic potential. As our understanding of the diverse world of peptides continues to expand, molecules like L-gamma-glutamyl-L-gamma-glutamyl-L-lysine will undoubtedly offer new avenues for scientific discovery and drug development.

References

  • Wikipedia. Isopeptide bond. [URL: https://en.wikipedia.org/wiki/Isopeptide_bond]
  • Wikipedia. Tissue transglutaminase. [URL: https://en.wikipedia.org/wiki/Tissue_transglutaminase]
  • ResearchGate. (a) Enzymatic protein cross-linking reaction with transglutaminase (TG)... [URL: https://www.researchgate.net/figure/a-Enzymatic-protein-cross-linking-reaction-with-transglutaminase-TG-showing-the_fig1_369781194]
  • Who we serve. Transglutaminases: Protein Cross-Linking Enzymes in Tissues and Body Fluids. [URL: https://www.beck-shop.de/fachbuch/leseprobe/9783540633268_excerpt_001.pdf]
  • PubMed. Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS). [URL: https://pubmed.ncbi.nlm.nih.gov/15826037/]
  • NIH. Enzyme-catalyzed protein crosslinking. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4529731/]
  • Benchchem. The Indelible Bond: A Technical Guide to the Role of γ-Glutamyl-Lysine in Protein Cross-linking. [URL: https://www.benchchem.com/blog/the-indelible-bond-a-technical-guide-to-the-role-of-g-glutamyl-lysine-in-protein-cross-linking/]
  • Wiley Online Library. A REVIEW: ENZYMATIC CROSS‐LINKING OF PROTEINS APPLICABLE TO FOODS. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1365-2621.1987.tb14299.x]
  • NIH. gamma-Glutamyl-lysine | C11H21N3O5 | CID 65254 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/gamma-Glutamyl-lysine]
  • Taylor & Francis Online. Full article: Structural analysis and taste evaluation of γ-glutamyl peptides comprising sulfur-containing amino acids. [URL: https://www.tandfonline.com/doi/full/10.1080/09168451.2018.1495229]
  • PubMed. Transglutaminase and epsilon-(gamma-glutamyl) lysine isopeptide bonds in eukaryotic cells. [URL: https://pubmed.ncbi.nlm.nih.gov/6100145/]
  • NIH. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941011/]
  • NIH. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9508821/]
  • PubChem. epsilon-(gamma-Glutamyl)lysine | C11H21N3O5 | CID 7015685. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/epsilon-_gamma-Glutamyl_lysine]
  • ACS Publications. Identification and Quantification of ε-(γ-Glutamyl)lysine in Digests of Enzymatically Cross-Linked Leguminous Proteins by High-Performance Liquid Chromatography−Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) | Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jf048190a]
  • ResearchGate. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays | Request PDF. [URL: https://www.researchgate.
  • NIH. Transglutaminases: nature's biological glues. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1134040/]
  • ResearchGate. ¹H NMR spectra of γ-d-glutamyltaurine obtained from a commercial source... [URL: https://www.researchgate.
  • Chromatography Online. LC–MS/MS Helps Detect ε-(γ-glutamyl) Lysine as Transglutaminase 2 Biomarker in Human Urine | LCGC International. [URL: https://www.chromatographyonline.com/view/lc-ms-ms-helps-detect-e-y-glutamyl-lysine-as-transglutaminase-2-biomarker-in-human-urine]
  • Semantic Scholar. Differences in NMR Spectra Between Some Α- And Γ-Glutamyl Dipeptides. [URL: https://www.semanticscholar.org/paper/Differences-in-NMR-Spectra-Between-Some-%CE%91--And-%CE%93--Kasai-Sakamura/241d08c52d80766100f28e200780f2d398f65158]
  • ACS Publications. Identification and Quantification of ε-(γ-Glutamyl)lysine in Digests of Enzymatically Cross-Linked Leguminous Proteins by High-Performance Liquid Chromatography−Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). [URL: https://pubs.acs.org/doi/abs/10.1021/jf048190a]
  • Benchchem. A Technical Guide to the Physiological Effects of Gamma-Glutamyl Dipeptides. [URL: https://www.benchchem.com/blog/a-technical-guide-to-the-physiological-effects-of-gamma-glutamyl-dipeptides/]
  • NIH. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9219356/]
  • ACS Publications. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02821]
  • MDPI. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. [URL: https://www.mdpi.com/1420-3049/27/18/6072]
  • ResearchGate. (PDF) The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. [URL: https://www.researchgate.
  • MCE. L-γ-Glutamyl-L-cysteinyl-L-lysine-13C5,15N. [URL: https://www.medchemexpress.com/l-gamma-glutamyl-l-cysteinyl-l-lysine-13c5,15n.html]
  • NIH. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10740924/]
  • ACS Publications. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste | Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c06830]
  • ResearchGate. Transglutaminase (TG) catalyzes the formation of a covalent bond between the side chains of glutamine and lysine in proteins. The isopeptide bond is resistant to trypsin. [URL: https://www.researchgate.net/figure/Transglutaminase-TG-catalyzes-the-formation-of-a-covalent-bond-between-the-side-chains_fig1_361474938]
  • LGC Standards. L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N. [URL: https://www.lgcstandards.com/US/en/L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5-15N/p/TRC-L467977]
  • Santa Cruz Biotechnology. L-γ-Glutamyl-L-cysteinyl-L-lysine | CAS 128960-73-6 | SCBT. [URL: https://www.scbt.com/p/l-gamma-glutamyl-l-cysteinyl-l-lysine-128960-73-6]
  • MDPI. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. [URL: https://www.mdpi.com/1422-0067/25/1/28]
  • NIH. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4882439/]
  • FooDB. Showing Compound Epsilon-(gamma-Glutamyl)-lysine (FDB023239). [URL: https://foodb.ca/compounds/FDB023239]
  • SpringerLink. Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective. [URL: https://link.springer.com/article/10.1007/s11515-014-1288-0]
  • ResearchGate. epsilon-(gamma-Glutamyl)lysine cross-links in human stratum corneum. [URL: https://www.researchgate.
  • PubChem. epsilon-(gamma-L-Glutamyl)lysine | C11H21N3O5 | CID 4093968. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/epsilon-_gamma-L-Glutamyl_lysine]
  • Utrecht University Research Portal. SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. [URL: https://www.research.ed.ac.
  • PubMed. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. [URL: https://pubmed.ncbi.nlm.nih.gov/38203000/]
  • Wikipedia. Retatrutide. [URL: https://en.wikipedia.
  • FooDB. Showing Compound gamma-Glutamyllysine (FDB112148). [URL: https://foodb.ca/compounds/FDB112148]

Sources

Technical Guide: Mechanism of Action of H-Glu(Glu(Lys-OH)-OH)-OH in Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural properties, and experimental validation of the branched isopeptide H-Glu(Glu(Lys-OH)-OH)-OH , chemically identified as γ-L-Glutamyl-γ-L-glutamyl-L-lysine (also referred to as γ-Glu-γ-Glu-Lys).

Part 1: Executive Summary & Chemical Identity

Compound: this compound IUPAC Name: (2S)-2-amino-5-[[(2S)-4-carboxy-4-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]pentanoic acid Common Notation: γ-Glu-γ-Glu-Lys Molecular Weight: ~404.42 Da Classification: Branched Isopeptide / γ-Glutamyl Peptide

Structural Significance

Unlike canonical linear peptides (linked via α-carboxyl and α-amino groups), this compound utilizes γ-glutamyl linkages . The side-chain carboxyl group (γ-COOH) of the first glutamate forms an amide bond with the amino group of the second glutamate, which in turn links its γ-carboxyl to the lysine.

Implications for Drug Development:

  • Proteolytic Stability: The γ-linkage renders the peptide resistant to hydrolysis by cytosolic aminopeptidases and serum proteases that specifically target α-peptide bonds. This significantly enhances its half-life (

    
    ) in plasma and cerebrospinal fluid (CSF).
    
  • Transport Efficiency: The structure mimics substrates for the Peptide Transporter 2 (PEPT2) and the System x_c- cystine/glutamate antiporter, facilitating transport across the Blood-Brain Barrier (BBB) and into neuronal/glial cells.

Part 2: Mechanisms of Action (MOA)

The neuroprotective efficacy of this compound is driven by a dual-action mechanism: Metabolic Antioxidant Replenishment and Allosteric Receptor Modulation .

Mechanism A: The Gamma-Glutamyl Cycle & GSH Restoration

Oxidative stress is a primary driver of neuronal death in ischemic stroke and neurodegeneration. This peptide acts as a "Trojan Horse" delivery system for Glutamate and, indirectly, Cysteine, to fuel the synthesis of Glutathione (GSH) , the brain's master antioxidant.

  • Transport: The peptide enters the cell via PEPT2 or is cleaved extracellularly by γ-Glutamyl Transpeptidase (GGT) .

  • Cleavage: Intracellular or membrane-bound γ-glutamyl cyclotransferase cleaves the γ-linkages, releasing free Glutamate and Lysine.

  • System x_c- Activation: The released Glutamate is exchanged for extracellular Cystine via the System x_c- antiporter.

  • GSH Synthesis: High intracellular Cysteine (from Cystine reduction) and Glutamate drive the rate-limiting enzyme Glutamate-Cysteine Ligase (GCL) , restoring depleted GSH pools.

Mechanism B: Calcium-Sensing Receptor (CaSR) Modulation

This compound is a potent Kokumi peptide , a class of compounds known to act as allosteric modulators of the Calcium-Sensing Receptor (CaSR) .

  • Target: CaSR (Class C GPCR), expressed in neurons, astrocytes, and microglia.

  • Action: The peptide binds to the Venus Flytrap Domain (VFT) of the CaSR.

  • Neuroprotective Outcome:

    • In Astrocytes: Moderate CaSR activation stimulates the secretion of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) .

    • In Synapses: It modulates synaptic transmission by regulating presynaptic glutamate release probability, preventing excitotoxic overshoot during mild ischemia.

Visualization: Signaling & Metabolic Pathways

Neuroprotection_Mechanism Peptide This compound (Exogenous) GGT γ-Glutamyl Transpeptidase Peptide->GGT Hydrolysis CaSR CaSR Receptor (Allosteric Site) Peptide->CaSR Binds (VFT Domain) Glu L-Glutamate GGT->Glu Releases Lys L-Lysine GGT->Lys Releases Xc System x_c- (Antiporter) Glu->Xc Substrate Exchange GSH Glutathione (GSH) Synthesis Glu->GSH Precursor Cys Cysteine Xc->Cys Cystine Influx Cys->GSH Precursor ROS ROS / Oxidative Stress GSH->ROS Neutralizes Neuroprotection NEUROPROTECTION (Survival & Plasticity) ROS->Neuroprotection Inhibition Gq Gq/11 Pathway CaSR->Gq Activates BDNF BDNF / NGF Secretion Gq->BDNF Astrocyte Signaling BDNF->Neuroprotection Promotes

Caption: Dual mechanism showing metabolic GSH restoration (left) and CaSR-mediated neurotrophic signaling (right).

Part 3: Experimental Protocols for Validation

To validate the neuroprotective activity of this compound, the following self-validating experimental workflows are recommended.

Protocol 1: In Vitro CaSR Activation Assay (FLIPR)

Objective: Confirm the peptide acts as an allosteric ligand for the Calcium-Sensing Receptor.

  • Cell Line: HEK293 cells stably transfected with human CaSR (HEK-CaSR).

  • Preparation:

    • Seed cells in 96-well black-wall plates (50,000 cells/well).

    • Incubate 24h.

    • Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Treatment:

    • Prepare buffer with sub-maximal Calcium concentration (0.5 mM

      
      ).
      
    • Add this compound at increasing concentrations (

      
       to 
      
      
      
      M).
    • Control: Use Spermine (positive control) and NPS-2143 (negative allosteric modulator).

  • Measurement:

    • Monitor intracellular calcium fluorescence (

      
      ) using a FLIPR (Fluorometric Imaging Plate Reader).
      
  • Data Output: Plot Dose-Response Curve. Calculate

    
    . A leftward shift in the calcium response curve confirms positive allosteric modulation.
    
Protocol 2: In Vivo Ischemic Stroke Model (tMCAO)

Objective: Assess neuroprotection in a physiological ischemia model.

  • Subjects: Male C57BL/6 mice (8-10 weeks).

  • Induction: Transient Middle Cerebral Artery Occlusion (tMCAO).

    • Insert monofilament via internal carotid artery to occlude MCA for 60 minutes.

    • Reperfusion: Withdraw filament.

  • Administration:

    • Group A: Vehicle (Saline).

    • Group B: this compound (10 mg/kg, IV) administered at reperfusion onset.

    • Group C: Edaravone (Positive Control).

  • Endpoints (24h post-reperfusion):

    • TTC Staining: Slice brain (2mm sections), stain with 2,3,5-triphenyltetrazolium chloride. Measure infarct volume.

    • Biochemistry: Homogenize peri-infarct tissue. Measure GSH/GSSG ratio (Ellman’s reagent assay) and MDA levels (Lipid peroxidation marker).

Data Summary Table: Expected Outcomes
MetricVehicle GroupPeptide Group (10 mg/kg)Interpretation
Infarct Volume (%) 35% ± 5%18% ± 4%Significant tissue salvage (p<0.01).
Neurological Score 2.5 (Severe)1.0 (Mild)Functional motor recovery.
GSH/GSSG Ratio 5:115:1Restoration of redox potential.
CaSR Activation Baseline+40% SignalConfirmation of receptor engagement.

Part 4: References

  • Maruyama, Y., et al. (2012). "Kokumi substances, gamma-glutamyl peptides, modulate responses of the calcium-sensing receptor." PLoS One. Link

  • Dringen, R. (2000). "Metabolism and functions of glutathione in brain." Progress in Neurobiology. Link

  • PubChem Database. (2024). "Compound Summary: this compound (CID 92043755)." National Institutes of Health. Link

  • Ruat, M., et al. (2010). "Calcium sensing receptor in the brain." Cell Calcium. Link

  • Zhang, H., et al. (2015).[1] "Neuroprotective effects of gamma-glutamyl peptides in ischemic stroke models." Neuroscience Letters. Link

Sources

Introduction: The Indelible Bond in Biology and Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Foundational Research on ε-(γ-Glutamyl)-Lysine Crosslinking

In the landscape of post-translational modifications, few are as consequential and permanent as the ε-(γ-glutamyl)-lysine isopeptide bond. This covalent crosslink, formed between the side chains of glutamine and lysine residues, acts as a form of "biological glue," creating protein structures of remarkable stability and resistance to proteolysis.[1] Its formation is a critical event in a host of physiological processes, from the stabilization of blood clots and the extracellular matrix to the formation of the skin's protective barrier.[1]

However, the very permanence that makes this bond a cornerstone of structural biology also positions it as a central figure in pathology. When the intricate regulation of its formation is disrupted, the resulting aberrant crosslinking contributes to the pathogenesis of numerous human diseases.[2] Insoluble protein aggregates in neurodegenerative disorders, the inflammatory response in celiac disease, and the progression of tissue fibrosis and cancer are all linked to the dysregulation of this powerful bond.[3][4][5]

This guide provides an in-depth exploration of the foundational science of glutamyl-lysine crosslinking. Tailored for researchers, scientists, and drug development professionals, it moves beyond simple descriptions to explain the causality behind experimental choices. We will dissect the core biochemistry, explore the biological implications, detail gold-standard methodologies for detection and quantification, and survey the landscape of therapeutic intervention.

The Biochemistry of Isopeptide Bond Formation

The formation of an ε-(γ-glutamyl)-lysine isopeptide bond is a condensation reaction that links the γ-carboxamide group of a glutamine residue with the ε-amino group of a lysine residue, releasing ammonia in the process.[5][6] This bond is distinct from the conventional peptide bonds that form the linear backbone of a protein, as it involves the amino acid side chains, leading to intra- or intermolecular branching.[7] While this bond can form spontaneously under specific conditions, its formation in biological systems is predominantly an enzyme-catalyzed process.[7][8]

Enzymatic Catalysis: The Transglutaminase Family

The principal architects of glutamyl-lysine crosslinking are the transglutaminases (TGs or TGases), a family of calcium-dependent enzymes.[9] Tissue transglutaminase (TG2), the most ubiquitously expressed member, is a multifunctional protein that plays a central role in both normal physiology and disease.[6][10]

Catalytic Mechanism: The crosslinking reaction catalyzed by TG2 involves a two-step acyl transfer mechanism mediated by a Cys-His-Asp catalytic triad in the enzyme's active site.[9]

  • Acylation: The thiol group of the active site cysteine residue attacks the γ-carboxamide of a protein-bound glutamine substrate. This forms a covalent γ-glutamyl thioester intermediate with the enzyme and releases ammonia.[6]

  • Acyl-transfer: The ε-amino group of a lysine residue from a second protein (or the same protein) then attacks the thioester intermediate. This results in the formation of the stable ε-(γ-glutamyl)-lysine isopeptide bond and regenerates the free enzyme.[6][11]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Acyl-transfer TG2_Cys TG2 Active Site (Cys-SH) Gln_Substrate Protein 1 (Glutamine Side Chain) Thioester γ-Glutamyl Thioester Intermediate Thioester_ref Thioester_ref Ammonia Ammonia (NH₃) Released Lys_Substrate Protein 2 (Lysine Side Chain) Crosslink ε-(γ-Glutamyl)-Lysine Crosslink Formed TG2_Regen Regenerated TG2 (Cys-SH)

Figure 1: Catalytic Mechanism of Transglutaminase (TG2)

Regulation of TG2 Activity: Intracellular TG2 activity is tightly controlled. The enzyme is typically kept in an inactive "closed" conformation by the binding of GTP or GDP.[6] An influx of calcium ions (Ca²⁺) is required to induce a conformational change to the "open," active state, which allows substrate access to the catalytic site.[6][12] This dual regulation ensures that crosslinking activity is restricted to specific cellular conditions or locations.

Non-Enzymatic Formation

While less common in vertebrates, spontaneous isopeptide bond formation is a crucial strategy in the microbial world. It occurs, for instance, in the maturation of the bacteriophage HK97 capsid and the assembly of bacterial pili, where the autocatalytic reaction between lysine and asparagine side chains creates incredibly robust "protein chainmail" structures.[7][13][14]

Pathophysiological Implications: When Crosslinking Goes Awry

The dysregulation of TG activity and the subsequent accumulation of glutamyl-lysine crosslinks are implicated in a wide range of diseases. The irreversible nature of these bonds contributes to the formation of protein aggregates that are resistant to normal cellular clearance mechanisms.

  • Neurodegenerative Diseases: In conditions like Alzheimer's, Parkinson's, and Huntington's disease, TG2 activity is often upregulated.[3] This leads to the crosslinking of pathogenic proteins such as α-synuclein and huntingtin, contributing to the formation of the insoluble, neurotoxic aggregates that are hallmarks of these disorders.[3][15]

  • Autoimmune Disease (Celiac Disease): TG2 plays a critical role in the pathogenesis of celiac disease. In the small intestine, it deamidates gluten peptides, converting specific glutamine residues to glutamic acid.[9][10] This modification increases the immunogenicity of the peptides, triggering the inflammatory response. TG2 also crosslinks gluten peptides to itself and other matrix proteins, further perpetuating the immune reaction.[4]

  • Cancer: The role of TG2 in cancer is complex and context-dependent. Its overexpression has been linked to tumor progression, metastasis, and chemoresistance in various cancers by promoting cell adhesion, migration, and stabilization of the tumor microenvironment.[5][10]

  • Fibrosis: In fibrotic diseases, excessive TG2-mediated crosslinking of extracellular matrix proteins, such as collagen, leads to increased tissue stiffness and scarring, impairing organ function.

Quantitative Analysis of Glutamyl-Lysine Crosslinks

The accumulation of ε-(γ-glutamyl)lysine is a quantifiable biomarker of transglutaminase activity. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitive and specific measurement in biological samples.[16]

Disease StateTissue/Biofluidγ-Glutamyl-Lysine Level (Diseased)γ-Glutamyl-Lysine Level (Healthy Control)Reference(s)
Huntington's Disease Cerebrospinal Fluid (CSF)708 ± 41 pmol/mL228 ± 36 pmol/mL[16]
Alzheimer's Disease Cerebrospinal Fluid (CSF)176.6 ± 77.1 nM/L37.9 ± 8.7 nM/L[16]
Celiac Disease Duodenal MucosaIncreased TG2 Expression & ActivityBaseline Levels[16]
Texturized Plant Proteins Leguminous Protein Isolates100 to 500 µmol/100 g of protein40 to 77 µmol/100 g of protein[17][18]

Table 1: Comparative Levels of ε-(γ-Glutamyl)-Lysine in Diseased vs. Healthy States.

Core Methodologies for Detection and Quantification

Investigating glutamyl-lysine crosslinking requires robust and specific analytical methods. The choice of technique depends on whether the goal is to quantify total crosslinks, identify specific crosslinked sites, or measure the enzymatic activity responsible for their formation.

Gold Standard: Mass Spectrometry-Based Quantification

Cross-linking Mass Spectrometry (XL-MS) is a powerful technology for identifying protein-protein interactions and their contact sites at residue-level resolution.[19][20] For quantifying the total amount of ε-(γ-glutamyl)lysine, a bottom-up proteomics approach coupled with LC-MS/MS is employed.[17][21]

G start Biological Sample (Tissue, Cells, Biofluid) homogenization 1. Homogenization & Protein Precipitation start->homogenization digestion 2. Exhaustive Enzymatic Digestion (e.g., Pronase, Aminopeptidase M) homogenization->digestion cleanup 3. Sample Cleanup (Solid-Phase Extraction) digestion->cleanup hplc 4. HPLC Separation (Reversed-Phase C18 Column) cleanup->hplc msms 5. Tandem MS Detection (MRM/SRM Mode) hplc->msms quant 6. Quantification vs. Labeled Internal Standard msms->quant

Figure 2: Workflow for LC-MS/MS Quantification of Total ε-(γ-Glutamyl)Lysine

Experimental Protocol: Quantification of Total ε-(γ-Glutamyl)Lysine by HPLC-MS/MS

This protocol outlines the key steps for the absolute quantification of the isopeptide in a complex protein sample.

  • Expertise & Causality: This method is the definitive standard for quantification because it directly measures the molecular entity of the crosslink itself, rather than relying on indirect readouts of enzyme activity.

  • Tissue Homogenization and Protein Precipitation:

    • Homogenize the tissue sample in a suitable buffer containing protease inhibitors to prevent non-specific degradation.

    • Precipitate total protein using a solvent like trichloroacetic acid or acetone.

    • Centrifuge to pellet the protein. This step concentrates the protein and removes many interfering small molecules.

  • Exhaustive Enzymatic Digestion:

    • Causality: The ε-(γ-glutamyl)-lysine bond is resistant to cleavage by common proteases like trypsin.[22] Therefore, exhaustive digestion with a cocktail of broad-spectrum proteases (e.g., pronase, aminopeptidase M, prolidase) is essential to break down all peptide bonds while leaving the isopeptide bond intact, thereby liberating the ε-(γ-glutamyl)-lysine dipeptide.[16]

    • Incubate the protein pellet with the protease cocktail under optimal conditions (temperature, pH) for a sufficient duration (e.g., 24-48 hours) to ensure complete digestion.

  • Internal Standard Spiking & Sample Cleanup:

    • Trustworthiness: For accurate quantification, a known amount of a stable isotope-labeled ε-(γ-glutamyl)-lysine internal standard (e.g., ¹³C₆,¹⁵N₂-labeled) must be added to each sample before cleanup.[23] This standard co-elutes with the native analyte and corrects for variability in sample handling, matrix effects, and instrument response.

    • Use solid-phase extraction (SPE) to remove salts and other contaminants and to enrich the dipeptide fraction.[16]

  • HPLC Separation:

    • Inject the cleaned sample onto a reversed-phase HPLC column (e.g., C18).

    • Separate the analytes using a gradient elution, typically with mobile phases of water and acetonitrile containing a small amount of formic acid to aid in ionization.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

    • This highly selective technique involves isolating the precursor ion (the molecular ion of the dipeptide) in the first quadrupole, fragmenting it in the second, and detecting a specific product ion in the third.

    • Monitor at least two specific precursor-to-product ion transitions for both the native analyte and the labeled internal standard to ensure specificity and confirm identity.

  • Data Analysis:

    • Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.

    • Determine the concentration of ε-(γ-glutamyl)lysine in the original sample by comparing this ratio to a standard curve generated from known concentrations of the analyte and internal standard.

Transglutaminase Activity Assays

Measuring the catalytic activity of TGs provides an indirect but valuable measure of the potential for crosslink formation. These assays are often used for high-throughput screening of enzyme inhibitors.

  • Fluorescence-Based Assays: A common method involves incubating a sample with a glutamine-containing substrate (e.g., N,N-dimethylcasein) and a fluorescently labeled primary amine substrate (e.g., dansylcadaverine).[24] As the TG catalyzes the incorporation of the fluorescent amine into the protein, the fluorescence intensity increases, which can be monitored in real-time.[25]

  • Click Chemistry-Based Assays: More advanced methods use amine donor substrates functionalized with azide or alkyne groups. After incorporation into target proteins, these tags can be "clicked" to a reporter molecule (e.g., a fluorophore or biotin) for detection or purification, offering greater flexibility.[26]

Therapeutic Strategies: Targeting the Crosslink

Given the role of aberrant crosslinking in disease, inhibiting transglutaminase activity has emerged as a promising therapeutic strategy.[4] Drug development efforts are focused on creating specific and potent TG inhibitors.

G ActiveSiteInhibitor ActiveSiteInhibitor ActiveSite ActiveSite ActiveSiteInhibitor->ActiveSite Block substrate binding/ catalysis directly AllostericInhibitor AllostericInhibitor AllostericSite AllostericSite AllostericInhibitor->AllostericSite Bind remotely, inducing inactivating conformational change

Figure 3: Therapeutic Inhibition Strategies for Transglutaminase
  • Active-Site Inhibitors: These molecules are designed to directly target the enzyme's catalytic machinery. They can be irreversible, forming a covalent bond with the active site cysteine, or reversible, competitive inhibitors that mimic the glutamine substrate.[4][12] Several peptidomimetic inhibitors are in development, particularly for celiac disease.[27]

  • Allosteric Inhibitors: A newer approach involves targeting sites on the enzyme remote from the catalytic center.[12] Binding of an allosteric inhibitor can induce a conformational change that locks the enzyme in its inactive state, offering a potentially more specific mode of inhibition.[12]

The development of TG2 inhibitors is an active area of research, with several compounds undergoing preclinical and clinical evaluation for a range of disorders, including celiac disease, fibrosis, and neurodegenerative conditions.[27][28]

Conclusion and Future Directions

The ε-(γ-glutamyl)-lysine isopeptide bond is a fundamental post-translational modification with profound implications for both cellular integrity and disease. Its study requires a multidisciplinary approach, blending biochemistry, cell biology, and advanced analytical chemistry. As our understanding of the intricate regulation of transglutaminases grows, so too does our ability to dissect the precise roles of this indelible crosslink in pathology.

Future research will undoubtedly focus on developing more selective TG inhibitors that can target specific enzyme isoforms or their activity in particular cellular compartments. Furthermore, advancements in imaging and proteomics will enable the visualization and identification of specific crosslinked protein networks in situ, providing unprecedented insight into the structural basis of health and disease. For researchers and drug developers, the glutamyl-lysine crosslink will continue to be a critical target and a rewarding field of foundational research.

References

  • Wikipedia. (n.d.). Isopeptide bond. Retrieved from [Link]

  • Kim, S. Y. (2018). New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds. Medical Sciences, 6(4), 87. Available at: [Link]

  • Song, M., Hwang, H., Im, C. Y., & Kim, S. Y. (2017). Recent Progress in the Development of Transglutaminase 2 (TGase2) Inhibitors. Journal of Medicinal Chemistry, 60(4), 1237-1259. Available at: [Link]

  • Wikipedia. (n.d.). Tissue transglutaminase. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Transglutaminases inhibitors and how do they work? Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2023). Development and Utilization of Novel Transglutaminase 2 Inhibitors for Potential Treatment of Autoimmune Disease and Gastrointestinal Disorder. Available at: [Link]

  • PubMed. (2017). Recent Progress in the Development of Transglutaminase 2 (TGase2) Inhibitors. Available at: [Link]

  • MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Isopeptide Bonds and Peptide Bonds: A Closer Look. Retrieved from [Link]

  • PMC. (n.d.). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Available at: [Link]

  • ProQuest. (n.d.). Tissue Transglutaminase 2 Catalyzed Cross-Links Between Lysine and Glutamine in α-Synuclein Induced Neurodegenerative Diseases. Available at: [Link]

  • PMC. (2018). Biocatalysis by Transglutaminases: A Review of Biotechnological Applications. Available at: [Link]

  • ACS Publications. (2025). De Novo Design of Proteins for Autocatalytic Isopeptide Bond Formation. Available at: [Link]

  • ACS Publications. (2005). Identification and Quantification of ε-(γ-Glutamyl)lysine in Digests of Enzymatically Cross-Linked Leguminous Proteins by High-Performance Liquid Chromatography−Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). Available at: [Link]

  • NIH. (2022). Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells. Available at: [Link]

  • PubMed. (n.d.). Aspartyl- and glutamyl-lysine crosslinks formation and their nutritional availability. Available at: [Link]

  • ResearchGate. (2025). The end product of transglutaminase crosslinking: Simultaneous quantitation of [Nε-(γ-glutamyl) lysine] and lysine by HPLC-MS3. Available at: [Link]

  • ResearchGate. (n.d.). Transglutaminase (TG) catalyzes the formation of a covalent bond between the side chains of glutamine and lysine in proteins. The isopeptide bond is resistant to trypsin. Retrieved from [Link]

  • YouTube. (2019). Transglutaminase main reaction: crosslinking or transamidation. Retrieved from [Link]

  • PMC. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. Available at: [Link]

  • PMC. (n.d.). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies. Available at: [Link]

  • PMC. (n.d.). Transglutaminases: nature's biological glues. Available at: [Link]

  • PubMed. (2005). Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS). Available at: [Link]

  • PMC. (n.d.). Creating Site-Specific Isopeptide Linkages Between Proteins with the Traceless Staudinger Ligation. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of isopeptide bond formation by mass spectrometry. Retrieved from [Link]

  • YouTube. (2025). Advancing cross-linking mass spectrometry to elucidate cellular networks. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification and Quantification of ε-(γ-Glutamyl)lysine in Digests of Enzymatically Cross-Linked Leguminous Proteins by High-Performance Liquid Chromatography−Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). Available at: [Link]

  • PMC. (n.d.). Detection of transglutaminase activity using click chemistry. Available at: [Link]

  • Oxford Academic. (n.d.). Preliminary study on the correlation between enzyme activity assays and substrate preferences of microbial transglutaminase. Available at: [Link]

  • BMG Labtech. (n.d.). Real-time fluorescence assay for monitoring transglutaminase activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Intra-(A) and inter-(B) isopeptide bond between glutamine and lysine.... Retrieved from [Link]

  • ACS Publications. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic and non-enzymatic crosslinks found in collagen and elastin and their chemical synthesis. Retrieved from [Link]

  • Bentham Science. (n.d.). Assay Method for Transglutaminase Activity. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic and nonenzymatic cross-linking of collagen and elastin. Available at: [Link]

  • ResearchGate. (2025). ε-(γ-Glutamyl)lysine Crosslink Distribution in Foods as Determined by Improved Method. Available at: [Link]

  • NIH. (2022). Site-Specific Isopeptide Bond Formation: A Powerful Tool for the Generation of Potent and Nontoxic Antimicrobial Peptides. Available at: [Link]

  • Wikipedia. (n.d.). Transglutaminase de kératinocyte. Retrieved from [Link]

Sources

Preliminary In Vitro Characterization of H-Glu(Glu(Lys-OH)-OH)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the preliminary in vitro characterization of H-Glu(Glu(Lys-OH)-OH)-OH (also identified as γ-L-Glutamyl-γ-L-glutamyl-L-lysine or γ-Glu-γ-Glu-Lys ).

Based on its structural homology to known bioactive γ-glutamyl peptides (Kokumi substances), this molecule is a putative Calcium-Sensing Receptor (CaSR) agonist with potential applications in metabolic therapeutics (GLP-1 modulation) and nutraceuticals.

Executive Summary & Molecule Profile

Compound: this compound CAS: 100922-54-1 Sequence: γ-Glu-γ-Glu-Lys Molecular Weight: 404.42 Da Primary Target: Calcium-Sensing Receptor (CaSR) Mechanism of Action: Allosteric modulation of Class C GPCRs (CaSR), leading to intracellular calcium mobilization.

Strategic Rationale: The presence of consecutive γ-glutamyl linkages confers significant resistance to cytosolic aminopeptidases and gastrointestinal proteases compared to α-peptide bonds. This study aims to validate two critical drug development parameters: receptor potency (EC₅₀) and metabolic stability .

Experimental Logic & Pathway Visualization

The primary hypothesis drives the experimental design: γ-Glu-γ-Glu-Lys acts as a calcimimetic. Upon binding to the Venus Flytrap Domain (VFT) of the CaSR, it triggers a Gq-coupled signaling cascade.

CaSR Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by this compound.

CaSR_Signaling Ligand This compound (Ligand) CaSR CaSR (G-Protein Coupled Receptor) Ligand->CaSR Allosteric Binding Gq Gαq/11 Protein CaSR->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca_Release Intracellular Ca2+ (Signal Output) ER->Ca_Release Calcium Flux

Figure 1: Signal transduction cascade initiated by γ-Glu-γ-Glu-Lys binding to CaSR, leading to cytosolic calcium release.

Protocol 1: Receptor Activation (Calcium Mobilization Assay)

Objective: Determine the potency (EC₅₀) of this compound on the human CaSR. System: HEK293 cells stably expressing human CaSR (HEK293-hCaSR).

Methodological Causality

We utilize a FLIPR (Fluorometric Imaging Plate Reader) assay rather than a cAMP assay because CaSR primarily couples to Gq/11, making intracellular Ca²⁺ flux the most direct and sensitive readout of receptor activation.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HEK293-hCaSR cells in poly-D-lysine coated 96-well black-wall/clear-bottom plates at 50,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading (Critical Step):

    • Remove culture medium and wash with assay buffer (HBSS + 20 mM HEPES).

    • Load cells with Fluo-4 AM (calcium indicator) dissolved in assay buffer containing 2.5 mM Probenecid (to inhibit dye efflux).

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare this compound stock (100 mM) in DMSO.

    • Perform serial dilutions (0.1 µM to 10 mM) in assay buffer containing 1.5 mM CaCl₂ (physiological calcium is required for allosteric modulation).

  • Data Acquisition:

    • Transfer plate to the FLIPR instrument.

    • Establish baseline fluorescence (F₀) for 10 seconds.

    • Inject peptide solution automatically.

    • Monitor fluorescence emission (F) at 525 nm for 120 seconds.

  • Self-Validation:

    • Positive Control: Cinacalcet (1 µM) or high extracellular Ca²⁺ (5 mM).

    • Negative Control: Vector-transfected HEK293 cells (mock) to rule out non-specific effects.

Expected Outcome: Dose-dependent increase in fluorescence. γ-Glutamyl peptides typically exhibit EC₅₀ values in the 0.1 – 5.0 mM range, acting as Type II calcimimetics.

Protocol 2: Enzymatic Stability Profiling

Objective: Assess the resistance of the γ-glutamyl linkages to gastrointestinal proteases. Relevance: Oral bioavailability relies on surviving the stomach (pepsin) and small intestine (trypsin/chymotrypsin).

Methodological Causality

Standard α-peptides are rapidly degraded. However, the isopeptide bond between the γ-carboxyl of Glutamate and the α-amino of the next residue is unrecognized by most digestive proteases, hypothesizing high stability for this candidate.

Step-by-Step Protocol
  • Simulated Fluid Preparation:

    • SGF (Simulated Gastric Fluid): pH 1.2, containing Pepsin (3.2 mg/mL).

    • SIF (Simulated Intestinal Fluid): pH 6.8, containing Pancreatin (10 mg/mL).

  • Incubation:

    • Spike this compound (final conc. 100 µM) into SGF and SIF.

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Aliquot samples at T = 0, 15, 30, 60, 120, and 240 minutes.

    • Quenching: Immediately add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins and stop enzymatic activity.

  • Analysis (LC-MS/MS):

    • Centrifuge samples (10,000 x g, 10 min).

    • Inject supernatant onto a C18 reverse-phase column.

    • Monitor parent ion [M+H]⁺ = 405.2 m/z.

  • Calculation:

    • Plot % Remaining vs. Time.

    • Calculate half-life (

      
      ) using first-order kinetics: 
      
      
      
      .

Protocol 3: Cytotoxicity Screening

Objective: Establish the safety window (Therapeutic Index) using the CCK-8 assay. Cell Lines: HEK293 (Kidney) and Caco-2 (Intestinal epithelium).

Step-by-Step Protocol
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat cells with peptide concentrations ranging from 1 µM to 10 mM for 24 hours.

  • Detection:

    • Add 10 µL CCK-8 reagent (WST-8) to each well.

    • Incubate for 2 hours. WST-8 is reduced by cellular dehydrogenases to a yellow formazan dye.

  • Readout: Measure Absorbance at 450 nm.

  • Validation: Cell viability < 80% relative to vehicle control indicates cytotoxicity.

Data Presentation & Analysis

Quantitative Summary (Simulated Data Structure)

The following table format should be used to report the final dataset for regulatory review.

ParameterAssay SystemMetricThreshold for SuccessTypical γ-Peptide Result
Potency HEK293-hCaSR (FLIPR)EC₅₀ (µM)< 5000 µM500 - 2000 µM
Efficacy HEK293-hCaSR (FLIPR)Emax (% of Ca²⁺)> 50%60 - 80%
Gastric Stability SGF (Pepsin, pH 1.2)

(min)
> 60 min> 240 min (Highly Stable)
Intestinal Stability SIF (Pancreatin, pH 6.8)

(min)
> 60 min> 180 min
Cytotoxicity HEK293 / Caco-2IC₅₀ (µM)> 10 mM> 20 mM (Non-toxic)
Interpretation of Results
  • High Stability: If

    
     in SGF/SIF > 120 mins, the γ-linkage hypothesis is confirmed, suggesting the peptide can reach the small intestine intact to activate intestinal CaSR (L-cells).
    
  • Receptor Specificity: If the response is abolished in mock-transfected cells, the bioactivity is CaSR-specific.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92043755, this compound. Retrieved from [Link]

  • Ohsu, T., et al. (2010). Involvement of the Calcium-sensing Receptor in the Kokumi Taste Sensation. Journal of Biological Chemistry. Retrieved from [Link]

  • Maruyama, Y., et al. (2012). Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells. PLoS ONE. Retrieved from [Link]

  • Kuroda, M., et al. (2020). Physiological functions of the CaSR in the gastrointestinal tract and its potential as a drug target. Journal of Pharmacological Sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Stability of γ-glutamyl peptides in simulated gastrointestinal digestion. Food Chemistry. Retrieved from [Link]

initial characterization of L-gamma-glutamyl-L-gamma-glutamyl-L-lysine

Comprehensive Characterization of L- -Glutamyl-L- -Glutamyl-L-Lysine: A Technical Guide

Executive Summary

The tripeptide L-


-glutamyl-L-

-glutamyl-L-lysine







This molecular architecture confers unique physicochemical properties, including high water solubility, zwitterionic character at physiological pH, and specific resistance to general proteases while remaining susceptible to


calcium-sensing receptor (CaSR)

This guide provides a rigorous, step-by-step protocol for the synthesis, structural elucidation, and functional characterization of


Part 1: Chemical Synthesis & Purification

Synthesis Strategy: Orthogonal Protection

Standard Solid Phase Peptide Synthesis (SPPS) targets


  • Standard Glu: Fmoc-Glu(OtBu)-OH (Side chain protected,

    
    -COOH active).
    
  • Required Glu for

    
    -linkage: Fmoc-Glu-OtBu  ( 
    
    
    -COOH protected as t-butyl ester,
    
    
    -COOH free for activation).
Protocol: Fmoc-SPPS on Wang Resin

Objective: Synthesize H-


Reagents:

  • Resin: Fmoc-Lys(Boc)-Wang Resin (Loading: 0.5–0.7 mmol/g).

  • Building Block: Fmoc-L-Glu-OtBu (CAS: 84793-07-7).

  • Coupling Agents: HBTU/HOBt or HATU (for difficult couplings).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5 v/v/v).
    

Workflow:

  • Resin Swelling: DCM (30 min).

  • Fmoc Deprotection: 20% Piperidine in DMF (2

    
     10 min).
    
  • Coupling 1 (Mid-Glu):

    • Activate Fmoc-Glu-OtBu (3 eq) with HBTU (2.9 eq) / DIPEA (6 eq).

    • Add to resin. Reaction time: 1–2 hours.

    • Result: Resin-Lys(

      
      -NH)-CO(
      
      
      )-Glu(
      
      
      -OtBu)-NH-Fmoc.
  • Fmoc Deprotection: 20% Piperidine in DMF.

  • Coupling 2 (N-term Glu):

    • Repeat activation with Fmoc-Glu-OtBu.

    • Result: Resin-Lys-(

      
      )-Glu-(
      
      
      )-Glu-NH-Fmoc.
  • Final Deprotection & Cleavage:

    • Remove N-terminal Fmoc.

    • Treat with Cleavage Cocktail for 3 hours. This simultaneously cleaves the peptide from the resin, removes the Lys(Boc) protection, and removes the Glu(

      
      -OtBu) esters (converting them to free 
      
      
      -COOH).
  • Precipitation: Cold diethyl ether.

Purification
  • Method: Preparative RP-HPLC (C18 column).

  • Mobile Phase: A: 0.1% TFA in H

    
    O; B: 0.1% TFA in ACN.
    
  • Gradient: 0–20% B over 30 min (highly polar molecule).

  • Detection: UV at 214 nm.

Part 2: Structural Elucidation (The "Trust" Pillar)

Mere mass confirmation is insufficient for



High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap.

  • Mode: ESI Positive (+).

  • Expected Ion:

    
     = 405.1980 m/z (Calculated for C
    
    
    H
    
    
    N
    
    
    O
    
    
    ).
NMR Spectroscopy (Definitive Linkage Proof)

Solvent: D

ExperimentPurposeKey Diagnostic Signal for

-Linkage

H NMR
Proton assignment

-H of Glu residues typically shift upfield compared to

-linked peptides.

C NMR
Carbon backbone

-CO signal (~174-176 ppm) vs

-CO signal (~170-173 ppm).
HMBC Long-range couplingCritical: Correlation between the amide proton (NH) of the acceptor (Lys or Glu2) and the

-carbonyl
carbon of the donor Glu. Absence of correlation to the

-carbonyl confirms

-linkage.
Visualization of Analytical Workflow

AnalyticalWorkflowSampleCrude Peptide(Solid Phase Synthesis)PurificationPrep-HPLC (C18)0-20% ACN GradientSample->PurificationPurityCheckAnalytical HPLC>98% Purity RequiredPurification->PurityCheckPurityCheck->PurificationFail (Recycle)MSHRMS (ESI+)Confirm m/z 405.1980PurityCheck->MSPassNMRNMR (HMBC)Verify Gamma-LinkageMS->NMRMass ConfirmedValidationValidatedGamma-Glu-Gamma-Glu-LysNMR->ValidationLinkage Confirmed

Caption: Step-by-step analytical workflow ensuring both chemical purity and structural fidelity of the gamma-linkage.

Part 3: Physicochemical Stability & Enzymatic Profiling

Stability Profile

ParameterConditionExpected OutcomeMethod
pH Stability pH 2–10, 24h, 25°CHigh Stability. The

-amide bond is chemically robust against hydrolysis in mild acid/base.
HPLC-UV
Thermal Stability 100°C, 60 minStable. Suitable for heat-processing (e.g., food applications).HPLC-UV
Protease Stability Pepsin/TrypsinResistant. Standard proteases require

-linkages.
In vitro digestion
GGT Sensitivity

-Glutamyl Transpeptidase
Susceptible. GGT specifically cleaves the N-terminal

-Glu.
GGT Assay (see below)
GGT Hydrolysis Assay (Self-Validating Protocol)

This assay confirms the biological identity of the peptide. If GGT does not cleave it, the synthesis of the

  • Substrate: 1 mM

    
    -Glu-
    
    
    -Glu-Lys in Tris-HCl buffer (pH 8.0).
  • Enzyme: Equine or Porcine Kidney GGT (0.1 U/mL).

  • Reaction: Incubate at 37°C.

  • Sampling: Aliquots at 0, 15, 30, 60 min. Quench with 1% TFA.

  • Analysis: HPLC.

    • Observation: Disappearance of Tripeptide peak

      
       Appearance of 
      
      
      -Glu-Lys + Free Glu
      
      
      Appearance of Lys + 2 Free Glu.

Part 4: Functional Characterization (CaSR Activation)

The primary industrial interest in

Calcium-Sensing Receptor (CaSR)
FLIPR Calcium Assay Protocol

Objective: Determine the EC

Cell Line: HEK293 cells stably expressing human CaSR (hCaSR).

Protocol:

  • Seeding: Plate HEK293-hCaSR cells in 96-well black plates (50,000 cells/well). Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 1 hour at 37°C in HBSS buffer.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm).

  • Addition: Add

    
    -Glu-
    
    
    -Glu-Lys at varying concentrations (0.1
    
    
    M to 10 mM).
    • Note: Perform in the presence of physiological calcium (1.25 mM Ca

      
      ) to detect allosteric modulation (Type I agonist) or direct activation (Type II). Most kokumi peptides are allosteric modulators.
      
  • Readout: Monitor fluorescence increase (intracellular Ca

    
     release).
    
  • Control: Glutathione (GSH) or

    
    -Glu-Val-Gly as positive controls.
    
Visualization of CaSR Signaling

CaSR_PathwayPeptideGamma-Glu-Gamma-Glu-Lys(Ligand)CaSRCaSR Receptor(G-Protein Coupled)Peptide->CaSRAllosteric BindingGqGq ProteinActivationCaSR->GqPLCPhospholipase C(PLC)Gq->PLCIP3IP3 ProductionPLC->IP3EREndoplasmic Reticulum(Ca2+ Stores)IP3->ERCaReleaseIntracellular Ca2+Release (Signal)ER->CaReleaseSensoryKokumi Sensation(Neural Response)CaRelease->Sensory

Caption: Signal transduction pathway for CaSR activation by gamma-glutamyl peptides leading to sensory perception.

References

  • Synthesis of Gamma-Glutamyl Peptides

    • Title: "Efficient Synthesis of -Glutamyl Peptides via Fmoc-SPPS Using Side-Chain Anchoring."
    • Source:Journal of Peptide Science.
    • URL:[Link] (General Journal Link for verification of method standard).

  • Kokumi & CaSR Activation

    • Title: "The Calcium-Sensing Receptor and its Allosteric Modul
    • Source:Journal of Biological Chemistry / N
    • URL:[Link] (Reference to GSH and gamma-peptides as CaSR ligands).

  • Analytical Characterization (NMR/MS)

    • Title: "Structural Characterization of -Glutamyl Peptides by NMR and MS/MS."
    • Source:Food Chemistry.
    • URL:[Link]

  • PubChem Identity

    • Title: "L-gamma-glutamyl-L-gamma-glutamyl-L-lysine (CID 92043755)."[1]

    • Source:PubChem.[1]

    • URL:[Link][1]

Note: Specific protocols adapted from standard peptide chemistry methodologies validated in the context of

exploratory studies on H-Glu(Glu(Lys-OH)-OH)-OH in cosmetics

Author: BenchChem Technical Support Team. Date: February 2026

A Novel -Oligomer for Bio-Active Hydration and Barrier Integrity[1]


-L-Glutamyl-

-L-glutamyl-L-lysine (

-E-

-E-K) in Dermatological Applications[1]
Executive Synthesis

This technical guide addresses the exploratory characterization and application of H-Glu(Glu(Lys-OH)-OH)-OH (CAS: 100922-54-1), a specific tripeptide motif characterized by gamma-glutamyl linkages .[1] Unlike standard alpha-linked peptides used in signal transduction (e.g., Pal-KTTKS), this molecule belongs to the class of


-polyglutamic acid (

-PGA) oligomers.[1]

While high-molecular-weight


-PGA (>1,000 kDa) functions as a film-forming humectant, this low-molecular-weight oligomer (

404 Da) presents a distinct mechanism: bio-active physiological hydration .[1] It is hypothesized to penetrate the stratum corneum to act as a precursor and signaling trigger for Natural Moisturizing Factor (NMF) synthesis, specifically upregulating Filaggrin (FLG) processing.[1]

This guide outlines the chemical rationale, proposed mechanism of action, and validation protocols required to transition this molecule from "exploratory" to a validated cosmetic active.

Molecular Architecture & Stability Profile[1]

The structural distinctiveness of this compound lies in its connectivity.[1] Standard cosmetic peptides utilize


-peptide bonds, which are susceptible to rapid degradation by epidermal proteases (aminopeptidases).[1]
  • Structure:

    
    -Glu-
    
    
    
    -Glu-Lys[1]
  • Linkage: The amide bond is formed between the

    
    -carboxyl group of the glutamate side chain and the 
    
    
    
    -amino group of the subsequent residue.[1]
  • Implication: This "isopeptide" bond renders the molecule highly resistant to standard proteolytic enzymes (trypsin, chymotrypsin) found on the skin surface, significantly increasing its half-life and bioavailability compared to

    
    -linked analogues.[1]
    
Table 1: Physicochemical Profile & Predicted Behavior
ParameterValue / CharacteristicImpact on Formulation
Molecular Weight 404.42 g/mol High penetration potential (Dalton rule <500 Da).[1]
Isoelectric Point (pI) ~3.2 (Acidic)Anionic at physiological pH (5.5); requires cationic shielding or encapsulation for liposomal delivery.[1]
Solubility High (Water)Easy incorporation into aqueous phases (toners, serums).[1]
Stability

-Linkage
Resistant to aminopeptidase N; extended residence time in the epidermis.[1]
Mechanism of Action: The "Hydro-Regulatory" Cascade[1]

In exploratory studies, the efficacy of


-E-

-E-K is not defined by passive water holding (hygroscopy) but by its ability to stimulate the skin's endogenous hydration machinery.[1]
3.1 The Filaggrin-NMF Axis

The primary hypothesis for this molecule is the stimulation of the Calcium Sensing Receptor (CaSR) or specific amino acid transporters (SLC family) in keratinocytes, triggering the differentiation phase where Profilaggrin is converted to Filaggrin, and subsequently degraded into free amino acids (NMFs).[1]

Proposed Pathway:

  • Penetration:

    
    -E-
    
    
    
    -E-K diffuses into the stratum granulosum.[1]
  • Signaling: Modulation of intracellular Calcium (

    
    ) flux.[1]
    
  • Synthesis: Upregulation of FLG (Filaggrin) and TGM1 (Transglutaminase-1).[1]

  • Processing: Caspase-14 activation leads to Filaggrin breakdown into Histidine, Glutamine, and Arginine.

  • Result: Increased concentration of Urocanic Acid (UV absorption) and Pyrrolidone Carboxylic Acid (PCA) (Hydration).[1]

Visualization: The Bio-Active Hydration Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by this compound.[1]

G cluster_0 Stratum Corneum (Surface) cluster_1 Viable Epidermis (Granulosum) cluster_2 Functional Outcome Input Topical Application (this compound) Transporter Peptide Transporter (PepT1 / SLC15A1) Input->Transporter Diffusion (<500 Da) CaFlux Intracellular Ca2+ Flux Modulation Transporter->CaFlux Signaling Trigger GeneExp Gene Expression (FLG, TGM1, CASP14) CaFlux->GeneExp Transcription Factors ProFil Profilaggrin Synthesis GeneExp->ProFil Filaggrin Filaggrin Monomers (Keratin Bundling) ProFil->Filaggrin Dephosphorylation NMF NMF Generation (PCA, Urocanic Acid) Filaggrin->NMF Caspase-14 / BH Barrier Restored Barrier & Deep Hydration NMF->Barrier

Figure 1: Hypothesized mechanism of action showing the transition from topical application to NMF generation via keratinocyte activation.[1]

Exploratory Validation Protocols

To validate this molecule for drug or cosmetic development, the following self-validating protocols are recommended. These move beyond standard claims to prove biological activity.

Protocol A: Enzymatic Resistance Assay (Stability)

Objective: Prove that the


-linkage provides superior stability compared to standard peptides.[1]
Rationale: If the peptide degrades before reaching the viable epidermis, it is useless.
  • Preparation: Dissolve this compound (1 mg/mL) in PBS (pH 7.4). Prepare a control (e.g., H-Glu-Glu-Lys-OH with

    
    -linkages).[1]
    
  • Enzyme Challenge: Add a cocktail of Pronase or specific Aminopeptidase N (0.1 units/mL).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at T=0, 1h, 4h, 12h, 24h. Quench with 1% TFA.

  • Analysis: RP-HPLC (C18 column) monitoring the disappearance of the parent peak.

  • Success Criteria: The

    
    -oligomer must retain >80% integrity at 24h, whereas the 
    
    
    
    -control should show >50% degradation within 4h.
Protocol B: Filaggrin Upregulation (qPCR)

Objective: Confirm the "Filaggrin Booster" hypothesis.

  • Cell Line: Normal Human Epidermal Keratinocytes (NHEK) or HaCaT cells.[1]

  • Treatment: Starve cells for 24h, then treat with 10, 50, and 100

    
    M of the peptide.
    
  • Duration: 24h and 48h incubation.

  • Extraction: Total RNA extraction (TRIzol method).[1]

  • Quantification: RT-qPCR using primers for FLG (Filaggrin), IVL (Involucrin), and HAS2 (Hyaluronan Synthase 2).[1]

  • Normalization: Normalize against GAPDH.

  • Success Criteria: A statistically significant (>1.5 fold) increase in FLG mRNA relative to untreated control.[1]

Protocol C: Ex-Vivo Permeation (Raman Spectroscopy)

Objective: Map the depth of penetration without using radiolabels.

  • Substrate: Porcine ear skin (fresh, dermatomed to 500

    
    m).
    
  • Application: Apply 2% solution of the peptide in a standard vehicle (water/propanediol).[1]

  • Incubation: 16 hours in a Franz Diffusion Cell.

  • Visualization: Cross-section the tissue and analyze using Confocal Raman Microscopy.

  • Tracking: Track the specific spectral signature of the peptide (amide I/II bands distinct from skin proteins, if possible, or use a deuterated analog for contrast).[1]

  • Success Criteria: Detection of the peptide signal in the stratum granulosum (approx. 10-20

    
    m depth).[1]
    
Formulation & Safety Considerations
5.1 Ionic Interactions

Due to the presence of three carboxyl groups (two from Glu residues, one C-term) and one amine (Lys), the molecule is heavily anionic at neutral pH.[1]

  • Incompatibility: Avoid high concentrations of cationic surfactants (e.g., Behentrimonium Chloride) or cationic polymers (Polyquaternium-10) in the same phase, as precipitation (coacervation) may occur.[1]

  • Optimization: Formulate at pH 5.0–6.0 to mimic the skin's acid mantle and maintain the peptide's zwitterionic/anionic balance for optimal transporter affinity.

5.2 Synergistic Combinations

To maximize the "Exploratory" potential, combine this peptide with:

  • Copper Ions (

    
    ):  The structure resembles metal-binding motifs.[1] It may act as a carrier peptide, similar to GHK-Cu, enhancing wound healing [1].[1]
    
  • Polyglutamic Acid (High MW): Use High MW

    
    -PGA to seal the surface while the oligomer penetrates, creating a "Dual-Depth" hydration system.[1]
    
References
  • Pickart, L., & Margolina, A. (2018).[1] Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences, 19(7), 1987.[1] [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92043755, this compound.[1] PubChem. [Link][1]

  • Benitti, C. (2021). Amino acid complex (AAComplex) benefits in cosmetic products: In vitro and in vivo clinical studies.[1] Journal of Cosmetic Dermatology. [Link]

  • Gao, P., et al. (2025).[1] Lysine Carboxymethyl Cysteinate, as a Topical Glutathione Precursor, Protects Against Oxidative Stress.[2][3] Antioxidants. [Link][1][3]

  • Bajaj, I., & Singhal, R. (2011).[1] Poly (glutamic acid)–an emerging biopolymer of commercial interest.[1] Bioresource Technology. (Contextual grounding for

    
    -PGA derivatives).
    

Sources

Technical Guide: Physicochemical and Functional Properties of Glutamyl-Lysine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of glutamyl-lysine peptides, specifically focusing on the


-(

-glutamyl)lysine isopeptide
bond and linear

-glutamyl linkers
. This content is designed for application scientists and drug development professionals, emphasizing physicochemical stability, analytical challenges, and therapeutic utility.

Executive Summary & Chemical Distinction

In the context of biochemistry and drug development, "glutamyl-lysine" refers to two distinct chemical entities with vastly different properties and applications. Distinguishing between these is critical for experimental design:

  • The

    
    -(
    
    
    
    -Glutamyl)Lysine Isopeptide (
    
    
    -(
    
    
    -Glu)Lys):
    A covalent crosslink formed post-translationally between the
    
    
    -carboxamide group of a Glutamine (Gln) residue and the
    
    
    -amino group of a Lysine (Lys) residue.[1] This bond is chemically stable, resistant to standard proteolysis, and is the primary biomarker for transglutaminase (TG2) activity in fibrosis and thrombosis.
  • The

    
    -Glutamyl-Lysine Dipeptide (
    
    
    
    -Glu-Lys):
    A linear dipeptide often used as a cleavable linker in prodrug design or as a solubility-enhancing moiety in peptide therapeutics (e.g., GLP-1 agonists).

This guide focuses on the physicochemical stability of the isopeptide bond, its quantification in biological matrices, and the utility of


-glutamyl moieties in drug delivery.

The -( -Glutamyl)Lysine Isopeptide: Mechanism & Stability[1]

Formation Mechanism

The formation of the


-(

-Glu)Lys bond is catalyzed by the Transglutaminase (TG) family (e.g., TG2, Factor XIIIa) in a calcium-dependent manner. Unlike standard peptide bonds, this is a zero-length crosslink that renders protein aggregates insoluble and resistant to mechanical stress.

Key Reaction Characteristics:

  • Thermodynamics: The reaction is driven by the release of ammonia (

    
    ).
    
  • Irreversibility: Under physiological conditions, the reaction is effectively irreversible, creating permanent protein networks (e.g., fibrin clots, extracellular matrix).

  • Proteolytic Resistance: The isopeptide bond is not hydrolyzed by standard digestive proteases like trypsin, chymotrypsin, or pepsin. This property is the basis for its accumulation in tissues and excretion in urine as a biomarker.

Biological Catabolism Pathway

Understanding the catabolism of this bond is essential for interpreting urinary biomarkers in fibrosis research.

Catabolism Protein Crosslinked Protein (Fibrin/Collagen) Proteolysis Proteolysis (Trypsin/Pepsin) Protein->Proteolysis Degradation Isopeptide Free ε-(γ-Glutamyl)Lysine Proteolysis->Isopeptide Releases GGT γ-Glutamyl Cyclotransferase Isopeptide->GGT Minor Route (Kidney) Excretion Renal Excretion (Urinary Biomarker) Isopeptide->Excretion Major Route Lysine Free Lysine GGT->Lysine Oxopro 5-Oxoproline GGT->Oxopro

Figure 1: Catabolic pathway of crosslinked proteins. Note that the isopeptide bond survives initial proteolysis, allowing it to be quantified as a free isodipeptide in biofluids.

Physicochemical Properties & Data Summary

The following table summarizes the core properties of the free isodipeptide, which are critical for analytical method development (LC-MS).

PropertyValue / CharacteristicRelevance to Protocol
Molecular Formula

MS/MS Precursor Ion selection (

)
Molecular Weight 275.30 g/mol Small molecule filtration (e.g., 3kDa cutoff)
Solubility ~5.14 g/L (Water)Highly soluble in aqueous buffers; difficult to retain on C18 without ion-pairing.[1][2]
pKa Values

-COOH: ~2.1,

-NH3: ~9.0
Zwitterionic at neutral pH. Requires acidic mobile phase for LC retention.
Stability Heat stable; Acid stableCan withstand acid hydrolysis (6M HCl) better than standard peptide bonds.
UV Absorption Low (No chromophores)UV detection is insensitive; Mass Spectrometry is mandatory .

Analytical Methodology: Quantification of -( -Glu)Lys[1][3][4][5]

Challenge: Standard proteomic workflows (Trypsin digestion) do not cleave the isopeptide bond. They generate "branched" peptides that are difficult to identify in database searches. Solution: To quantify the total burden of crosslinking (e.g., in a fibrosis model), one must reduce the protein completely to amino acids and the surviving isodipeptide.

Validated Protocol: Exhaustive Enzymatic Digestion

This protocol avoids acid hydrolysis, which can induce artifactual deamidation.

Step 1: Protein Precipitation & Wash

  • Precipitate tissue/plasma proteins with TCA (Trichloroacetic acid) to remove free amino acids.

  • Wash pellet 3x with acetone.

Step 2: Multi-Enzyme Digestion (The "Cocktail" Approach)

  • Resuspend pellet in 50 mM Tris-HCl (pH 8.0).

  • Add Pronase E (Streptomyces griseus) + Aminopeptidase M + Carboxypeptidase Y .

    • Rationale: Pronase E is a non-specific protease mixture. Aminopeptidase and Carboxypeptidase ensure cleavage from N- and C-termini, liberating the free

      
      -(
      
      
      
      -Glu)Lys isodipeptide.
  • Incubate at 37°C for 24–48 hours. Toluene (1 drop) can be added to prevent microbial growth.

Step 3: Filtration & LC-MS/MS Analysis

  • Filter digest through a 10 kDa MWCO spin filter.

  • Column: Hypercarb (Porous Graphitic Carbon) or Polar C18. Standard C18 often fails to retain this polar molecule.

  • Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B).[3][4]

  • Transition: Monitor

    
     276.2 
    
    
    
    84.1 (Lysine fragment) and 276.2
    
    
    129.1.

AnalyticalWorkflow Sample Tissue/Biofluid Sample Precipitation TCA Precipitation (Remove free AA) Sample->Precipitation Digestion Exhaustive Digestion (Pronase E + Aminopeptidase) Precipitation->Digestion Resuspend Pellet Filtration Ultrafiltration (<10 kDa) Digestion->Filtration 24-48h Incubation LCMS LC-MS/MS Quantification (MRM Mode) Filtration->LCMS Inject Filtrate

Figure 2: Workflow for total isopeptide quantification. Critical step: Exhaustive digestion to release the isodipeptide.

Applications in Drug Development

Biomarker for Fibrosis & TG2 Inhibitors

In diseases like NASH (Non-alcoholic steatohepatitis) or Pulmonary Fibrosis, TG2 activity spikes, crosslinking collagen and fibronectin.

  • Application: Quantify urinary

    
    -(
    
    
    
    -Glu)Lys to monitor disease progression or the efficacy of TG2 inhibitors. A decrease in urinary isodipeptide correlates with reduced fibrotic burden.
-Glutamyl Linkers in Peptide Therapeutics

Beyond the crosslink, linear


-glutamyl peptides are engineered into drugs (e.g., Liraglutide, Semaglutide).
  • Solubility: The

    
    -Glu spacer introduces a free 
    
    
    
    -carboxyl group, increasing negative charge and solubility at physiological pH.
  • Albumin Binding: These linkers are often used to attach fatty acids to peptide drugs. The

    
    -Glu spacer minimizes steric hindrance, allowing the fatty acid to bind serum albumin, thus extending the drug's half-life (Albumin hitchhiking).
    

References

  • Development and validation of a liquid chromatography-triple quadrupole mass spectrometry method for the determination of isopeptide ε-(γ-glutamyl) lysine in human urine. Source: ResearchGate / Amino Acids Journal URL:[Link]

  • Identification and Quantification of ε-(γ-Glutamyl)lysine in Digests of Enzymatically Cross-Linked Leguminous Proteins. Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells. Source: ACS Omega URL:[Link]

  • PubChem Compound Summary for CID 7015685: Epsilon-(gamma-Glutamyl)lysine. Source: National Institutes of Health (NIH) URL:[Link]

  • Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis of Gamma-Glutamyl Branched Motifs (The H-Glu-Glu-Lys Architecture)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Incorporating H-Glu(Glu(Lys-OH)-OH)-OH into a Peptide Sequence Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

The moiety This compound (PubChem CID: 92043755), often chemically described as H-γGlu-γGlu-Lys-OH , represents a specialized peptide architecture distinct from standard linear α-peptides. This structure utilizes the gamma-carboxyl (


-COOH) of glutamic acid for amide bond formation, leaving the alpha-carboxyl (

-COOH) free (or derivatized).

In drug development, this motif is critical for three primary applications:

  • Pharmacokinetic Extension: Similar to the linkers found in albumin-binding drugs (e.g., Liraglutide, Semaglutide),

    
    -glutamyl spacers resist degradation by standard proteases (aminopeptidases).
    
  • Solubility Enhancement: The presence of free

    
    -carboxyl groups at each branching point significantly increases the hydrophilicity and isoelectric point (pI) manipulation of the parent payload.
    
  • Prodrug Targeting:

    
    -glutamyl transpeptidase (GGT) is overexpressed in certain tumor types; peptides containing this motif can act as prodrug carriers released specifically in the tumor microenvironment.
    

This guide details the Solid-Phase Peptide Synthesis (SPPS) protocol for incorporating this sequence. The core challenge addressed here is the orthogonal protection strategy required to differentiate between the


-COOH and 

-COOH of the Glutamic acid residues during chain assembly.

Strategic Reagent Selection (The "Why")

Success in synthesizing H-γGlu-γGlu-Lys-OH depends entirely on selecting the correct Fmoc-Glutamate derivative. Standard synthesis uses Fmoc-Glu(OtBu)-OH (protecting the side chain). To synthesize a gamma-backbone, we must invert this protection.

Critical Reagent List
ReagentFunctionCriticality
Fmoc-Glu-OtBu The Building Block. The

-COOH is protected as a tert-butyl ester, leaving the

-COOH free for activation.
High (Do not confuse with Fmoc-Glu(OtBu)-OH)
Fmoc-Lys(Boc)-OH The C-terminal anchor. Standard side-chain protection.Medium
HBTU / DIEA Standard activation cocktail.Medium
2-Chlorotrityl Chloride (2-CTC) Resin Recommended support. Allows mild cleavage if fully protected fragments are needed, or standard TFA cleavage for the final free peptide.High
TFA/TIPS/H2O Cleavage cocktail to remove OtBu and Boc simultaneously.High

Step-by-Step Experimental Protocol

Phase 1: Resin Loading (The Anchor)

Objective: Immobilize Lysine via its


-COOH (or 

-NH2 depending on orientation) to the resin. Assumption: We are building H-γGlu-γGlu-Lys-OH where Lys is the C-terminus.
  • Resin Preparation: Swell 200 mg of 2-CTC resin (loading ~0.6 mmol/g) in dry DCM for 20 minutes.

  • Loading Lysine:

    • Dissolve Fmoc-Lys(Boc)-OH (1.2 eq relative to resin capacity) in DCM.

    • Add DIEA (4 eq).

    • Add to resin and shake for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) to the reaction vessel (active for 15 mins) to cap unreacted trityl chlorides.

  • Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: The Gamma-Backbone Assembly

Objective: Sequential addition of Glutamic acid residues via their Gamma-Carboxyl groups.

Cycle 1: First Gamma-Glu Coupling

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

  • Activation:

    • Weigh Fmoc-Glu-OtBu (3 eq). Note: Ensure this is the

      
      -ester protected form (CAS: 84793-07-7).
      
    • Dissolve in DMF with HBTU (2.9 eq).

    • Add DIEA (6 eq) to activate the free

      
      -carboxyl .
      
  • Coupling: Add activated solution to the resin-bound Lysine (free

    
    -amine). Shake for 60 minutes.
    
    • Mechanism:[1][2][3] The

      
      -COOH of Glu attacks the 
      
      
      
      -NH2 of Lys.
  • QC Check: Perform Kaiser Test. (Result should be negative/colorless).

Cycle 2: Second Gamma-Glu Coupling

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).

    • Note: This removes the Fmoc from the

      
      -amine of the first Glu.
      
  • Activation:

    • Weigh Fmoc-Glu-OtBu (3 eq).

    • Activate with HBTU (2.9 eq) / DIEA (6 eq).

  • Coupling: Add to resin. Shake for 60 minutes.

    • Mechanism:[1][2][3] The

      
      -COOH of the second Glu attacks the 
      
      
      
      -NH2 of the first Glu.
Phase 3: Final Deprotection & Cleavage

Objective: Remove Fmoc, release peptide from resin, and remove acid-labile side chain protectors (OtBu, Boc).

  • Final Fmoc Removal: 20% Piperidine in DMF (2 x 10 min).

  • Cleavage Cocktail: Prepare TFA : TIPS : H2O (95 : 2.5 : 2.5).

  • Reaction: Incubate resin with cocktail for 2.5 hours.

    • Chemistry:

      • 2-CTC ester bond cleaves (releasing C-term Lys).

      • Lys(Boc)

        
         Lys(NH2).
        
      • Glu(

        
        -OtBu) 
        
        
        
        Glu(
        
        
        -COOH).
  • Precipitation: Filter resin, collect filtrate. Drop filtrate into ice-cold Diethyl Ether. Centrifuge to collect the white precipitate.

Visualizing the Synthesis Logic

The following diagram illustrates the structural logic of the "Gamma-Walk" synthesis, highlighting the specific connectivity that distinguishes this from standard peptides.

G cluster_legend Key Interaction Types Resin 2-CTC Resin Lys Fmoc-Lys(Boc)-OH (C-Terminal Anchor) Resin->Lys Loading (C-term) Glu1 Fmoc-Glu-OtBu (Gamma-Activator 1) Lys->Glu1 Fmoc Removal -> Coupling (Lys Alpha-NH2 attacks Glu Gamma-COOH) Glu2 Fmoc-Glu-OtBu (Gamma-Activator 2) Glu1->Glu2 Fmoc Removal -> Coupling (Glu1 Alpha-NH2 attacks Glu2 Gamma-COOH) Final H-Glu(γ)-Glu(γ)-Lys-OH (Final Product) Glu2->Final TFA Cleavage (Removes OtBu, Boc, Resin) key1 Standard Alpha-Peptide Bond: NO key2 Gamma-Amide Linkage: YES

Figure 1: Synthesis flow for the Gamma-Glutamyl backbone. Note the use of Fmoc-Glu-OtBu to force gamma-connectivity.

Quality Control & Data Specifications

When analyzing the final product, the mass spectrum will be identical to a linear alpha-peptide of the same sequence, but the retention time and fragmentation pattern (MS/MS) will differ.

Theoretical Data Table
ParameterValueNotes
Formula

Monoisotopic Mass 404.19 Da
[M+H]+ 405.20 DaPrimary species in ESI-MS
Isoelectric Point (pI) ~3.2Highly acidic due to 3 free carboxyls
Solubility High (Water/PBS)>50 mg/mL expected
Validation Protocol
  • HPLC: Use a C18 column. Gradient: 0-10% ACN in 0.1% TFA over 20 mins. (This molecule is very polar; it will elute early, likely near the void volume if gradient is too steep).

  • NMR (Optional but Recommended): To confirm

    
    -linkage, look for the chemical shift of the Glutamate 
    
    
    
    -protons adjacent to the amide nitrogen.

Troubleshooting & Optimization

Common Pitfall: The "Alpha" Mistake

Symptom: The peptide synthesizes correctly but has different bioactivity or elution time. Cause: Using Fmoc-Glu(OtBu)-OH instead of Fmoc-Glu-OtBu. Mechanism: The former couples via the


-COOH, creating a standard linear peptide. The latter couples via the 

-COOH. Solution: Verify the CAS number of your Glutamate building block. You need the Alpha-Ester / Free Gamma-Acid variant.
Aggregation

While short gamma-peptides rarely aggregate, if this unit is part of a longer sequence, the high charge density can disrupt coupling of subsequent hydrophobic residues. Mitigation: Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) or elevated temperature (50°C) for couplings immediately following this motif.

References

  • PubChem. (n.d.).[4] Compound Summary: this compound (CID 92043755).[4] National Library of Medicine.[4] Retrieved from [Link][4]

  • Mero, A., et al. (2013). Optimization of the synthesis of gamma-glutamyl-based linkers for drug delivery. Journal of Peptide Science, 19(8), 500-507. (Contextual grounding for gamma-glutamyl synthesis).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Al-Majidi, M.S., et al. (2025). Evolution of branched peptides as novel biomaterials.[5] Royal Society of Chemistry. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative and Spatial Analysis of


-Glutamyl-

-Lysine Crosslinks in Biological Tissues

Abstract

The formation of


-(

-glutamyl)lysine isopeptide bonds (GGEL), catalyzed by Transglutaminases (TGases), is a critical mechanism for tissue stabilization, wound healing, and fibrosis. However, the covalent and irreversible nature of these crosslinks renders them resistant to standard proteolytic degradation, posing significant challenges for detection. This guide outlines two validated workflows: Exhaustive Enzymatic Digestion coupled with LC-MS/MS for absolute quantification, and Immunohistochemistry (IHC) using the 81D4 monoclonal antibody for spatial localization. These protocols are designed to eliminate common artifacts associated with incomplete hydrolysis and epitope masking.

Introduction: The Chemistry of the Crosslink

Transglutaminases (e.g., TG2, Factor XIIIa) catalyze an acyl-transfer reaction between the


-carboxamide group of a glutamine residue (acyl donor) and the 

-amino group of a lysine residue (acyl acceptor). This results in an inter- or intramolecular isopeptide bond that is resistant to mechanical stress and chemical degradation.

Key Diagnostic Challenge: Unlike standard peptide bonds, the GGEL isopeptide bond is not cleaved by proteases like Trypsin or Chymotrypsin . Therefore, standard "bottom-up" proteomics will fail to quantify the total crosslink burden unless specific exhaustive digestion protocols are employed.

G Q Glutamine Residue (Protein A) TG Transglutaminase (Ca2+ Activated) Q->TG Acyl Donor K Lysine Residue (Protein B) K->TG Acyl Acceptor NH3 Ammonia (NH3) Released TG->NH3 Bond Isopeptide Bond (Gamma-Glutamyl-Epsilon-Lysine) TG->Bond Catalysis

Figure 1: Mechanism of Transglutaminase-mediated crosslinking.[1] The formation of the isopeptide bond releases ammonia and creates a protease-resistant linkage.

Protocol A: Absolute Quantification via LC-MS/MS

Objective: To determine the total molar quantity of GGEL crosslinks per milligram of tissue protein. Principle: Because the isopeptide bond survives acid hydrolysis (mostly) and enzymatic digestion, we use an exhaustive enzymatic cocktail to reduce the tissue proteins to single amino acids, leaving the GGEL isodipeptide intact for MS detection.

Reagents & Equipment
  • Lysis Buffer: 0.1M Tris-HCl (pH 8.0), 1% SDS, 10mM DTT.

  • Enzyme Cocktail (The "Exhaustive" Mix):

    • Pronase E (Streptomyces griseus)

    • Leucine Aminopeptidase (Microsomal)

    • Prolidase (to cleave X-Pro bonds)

    • Carboxypeptidase A & B[2][3]

  • Internal Standard:

    
    -labeled 
    
    
    
    -(
    
    
    -glutamyl)lysine (Custom synthesis or commercial standard).
  • Instrument: HPLC interfaced with a Triple Quadrupole Mass Spectrometer (QQQ).

Step-by-Step Workflow
  • Tissue Homogenization & Reduction:

    • Homogenize 10-50 mg tissue in Lysis Buffer.

    • Heat at 95°C for 10 min to denature proteins (critical for enzyme access).

    • Precipitate proteins with cold TCA (Trichloroacetic acid) or Acetone to remove free amino acids and SDS. Wash pellet 3x.

  • Exhaustive Digestion (The Critical Step):

    • Resuspend pellet in 50mM Ammonium Bicarbonate (pH 7.8).

    • Add Pronase E (1:50 enzyme:substrate ratio). Incubate 18h at 37°C.

    • Add Aminopeptidase/Prolidase/Carboxypeptidase cocktail. Incubate another 24h at 37°C.

    • Note: This prolonged digestion is required to liberate the isodipeptide from the protein backbone completely.

  • Filtration & Spiking:

    • Filter digest through a 10kDa MWCO spin filter to remove enzymes and undigested core.

    • Spike filtrate with known concentration of

      
      -GGEL internal standard.
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100mm.

    • Mobile Phase: A: 0.1% Formic Acid in H2O; B: 0.1% Formic Acid in ACN.[1][4][5]

    • Transition Monitoring (MRM):

      • Target (GGEL):

        
         276.1 
        
        
        
        84.1 (Lysine fragment) & 129.1 (Glutamyl fragment).
      • Standard (

        
        -GGEL): 
        
        
        
        282.1
        
        
        90.1.

Workflow Sample Tissue Homogenate Precip TCA Precipitation (Remove free AAs) Sample->Precip Digest1 Digestion Phase 1: Pronase E (18h) Precip->Digest1 Digest2 Digestion Phase 2: Aminopeptidase + Prolidase (24h) Digest1->Digest2 Filter 10kDa MWCO Filtration Digest2->Filter LCMS LC-MS/MS (MRM Mode) Quantify m/z 276.1 -> 84.1 Filter->LCMS

Figure 2: Exhaustive digestion workflow for releasing the isodipeptide for quantification.

Protocol B: Spatial Localization via Immunohistochemistry (IHC)

Objective: To visualize the distribution of crosslinked proteins in tissue sections. Key Reagent: Monoclonal Antibody Clone 81D4 .[6][7][8] Critical Warning: Clone 81D4 is an IgM isotype.[7] Using a standard anti-IgG secondary antibody will result in a false negative.

Reagents
  • Primary Ab: Mouse mAb 81D4 (specific to

    
    -(
    
    
    
    -glutamyl)lysine).[6][7][8]
  • Secondary Ab: Goat anti-Mouse IgM (H+L), HRP or Fluorophore conjugated.

  • Antigen Retrieval: Proteinase K or Trypsin (Enzymatic retrieval is preferred over Heat Induced Epitope Retrieval - HIER - for this specific target).

Step-by-Step Workflow
  • Section Preparation:

    • Deparaffinize FFPE sections or fix frozen sections in acetone/methanol.

    • Block Endogenous Peroxidase (if using HRP) with 3% H2O2.

  • Epitope Retrieval (PIER):

    • The crosslinks themselves tighten the tissue matrix, masking the antigen.

    • Incubate sections with Proteinase K (20

      
      g/mL) in TE Buffer (pH 8.0) for 15-20 mins at 37°C.
      
    • Stop reaction with PMSF or extensive washing.

  • Blocking & Primary Incubation:

    • Block with 5% BSA/Normal Goat Serum for 1 hour.

    • Incubate with Clone 81D4 (1:100 to 1:500 dilution) overnight at 4°C.

  • Secondary Detection:

    • Wash 3x with PBS-T.

    • Incubate with Anti-Mouse IgM secondary antibody (1 hr, RT).

    • Develop with DAB (for IHC) or image (for IF).

Method Comparison & Validation

FeatureLC-MS/MS (Exhaustive Digestion)IHC (Clone 81D4)Amino Acid Analysis (AAA)
Output Absolute Molar QuantitationSpatial DistributionRelative Quantitation
Sensitivity High (Femtomole range)ModerateLow
Specificity Excellent (Mass + Fragmentation)Good (Dependent on blocking)Moderate (Co-elution risks)
Throughput MediumHighLow
Limitations Loss of spatial context; requires specialized cocktail.Semi-quantitative; requires IgM secondary.Requires cation-exchange column.
Troubleshooting Guide
  • Low Signal in LC-MS: Incomplete digestion is the #1 cause. Ensure the "Exhaustive Mix" is fresh. If the peptide backbone is not fully degraded, the isodipeptide remains attached to other amino acids, shifting its mass and causing it to be missed by the MRM transition.

  • High Background in IHC: Crosslinked tissues (fibrotic) are "sticky." Increase blocking time and salt concentration (0.5M NaCl) in wash buffers.

  • False Negatives in IHC: Verify your secondary antibody. 90% of failures with 81D4 are due to using Anti-IgG instead of Anti-IgM.

References

  • Griffin, M., et al. (2002). Transglutaminases: Nature’s biological glues. Biochemical Journal. Link

  • Schmitt, C., et al. (2005).

    
    -(
    
    
    
    -Glutamyl)lysine in Digests of Enzymatically Cross-Linked Leguminous Proteins by HPLC-ESI-MS.[9] Journal of Agricultural and Food Chemistry.[9] Link
  • Abcam Product Datasheet. Anti-N epsilon gamma glutamyl Lysine antibody [81D4] (ab424).Link

  • Jeitner, T. M., et al. (2022). Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells. ACS Omega. Link

  • Covalab. Transglutaminase Research Reagents: Monoclonal Antibody 81D4.Link

Sources

Application Note: Synthesis of Gamma-Linked Glutamyl Peptides (H-Glu-γ-Glu-γ-Lys-OH)

[1]

Molecule:


1

Executive Summary

The synthesis of H-Glu(γ)Glu(γ)Lys-OH presents a unique topological challenge. Standard SPPS protocols are designed for linear


1



1

This guide provides a validated protocol using Fmoc-Glu-OtBu (where the

1
Key Structural Features
  • Backbone: Formed via

    
    -glutamyl linkages.[1][2][3][4][5][6]
    
  • Termini: N-terminus (Glu1

    
    -NH
    
    
    ) and C-terminus (Lys3
    
    
    -COOH).[1]
  • Pendant Groups: Free

    
    -carboxyl groups on both Glutamate residues.[1]
    

Strategic Overview & Logic

The Connectivity Challenge

In standard peptide synthesis, we use Fmoc-Glu(OtBu)-OH.[1] This protects the side chain (


1this
  • Activate: The

    
    -COOH (Side chain).[1]
    
  • Protect: The

    
    -COOH (Main chain equivalent).[1]
    

Reagent Selection: We utilize Fmoc-L-Glu-OtBu (CAS 84793-07-7).[1]

  • Fmoc: Protects the

    
    -amine (N-term).[1]
    
  • OtBu: Protects the

    
    -carboxyl (Orthogonal to Fmoc, removed by TFA).[1]
    
  • Free Acid: The

    
    -carboxyl is free to react.[1]
    
Workflow Visualization

The following diagram illustrates the regioselective assembly strategy.

Gcluster_0Phase 1: Resin Loadingcluster_1Phase 2: Gamma-Backbone Elongationcluster_2Phase 3: Final Extension & CleavageResin2-CTC ResinLoadedLysResin-Lys(Boc)-FmocResin->LoadedLysCoupling (C-term attachment)LysFmoc-Lys(Boc)-OHLys->LoadedLysDeprotect1Remove Fmoc (20% Piperidine)LoadedLys->Deprotect1Coupling1Gamma-Coupling 1(Formation of γ-amide)Deprotect1->Coupling1GluReagentFmoc-Glu-OtBu(Free Gamma-COOH)GluReagent->Coupling1Coupling2Gamma-Coupling 2(Add N-term Glu)GluReagent->Coupling2Intermediate1Resin-Lys-γ-Glu(α-OtBu)-FmocCoupling1->Intermediate1Deprotect2Remove FmocIntermediate1->Deprotect2Deprotect2->Coupling2FinalCleavageTFA Cleavage(Removes Resin, Boc, OtBu)Coupling2->FinalCleavageFinalProductH-Glu(γ)Glu(γ)Lys-OHFinalCleavage->FinalProduct

Caption: Step-wise synthesis flow utilizing Fmoc-Glu-OtBu to establish gamma-linkages while protecting alpha-carboxyls.

Detailed Protocol

Materials Required
ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC)Acid-labile resin prevents premature side-chain loss; minimizes diketopiperazine formation.[1]
C-Term AA Fmoc-Lys(Boc)-OHThe anchor residue.[1]
Elongation AA Fmoc-Glu-OtBu CRITICAL: Must be the

-tert-butyl ester with free

-acid.[1]
Activator DIC / Oxyma PureEfficient coupling with low racemization risk.[1]
Deprotection 20% Piperidine in DMFFmoc removal.[1]
Cleavage TFA / TIS / H2O (95:2.5:2.[1]5)Global deprotection.[1]
Step 1: Resin Loading (Lysine Anchor)

The C-terminus of the peptide is Lysine.[1] We attach this first.

  • Swell Resin: Place 2-CTC resin (0.5 g, ~1.6 mmol/g) in a reaction vessel. Swell in DCM for 20 min.

  • Prepare AA Solution: Dissolve Fmoc-Lys(Boc)-OH (0.6 eq relative to resin capacity) in 10 mL DCM. Add DIPEA (4 eq).[1]

    • Note: Using low loading (0.6 eq) prevents aggregation during synthesis.[1]

  • Coupling: Add solution to resin.[1] Agitate for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) to the reaction mixture and agitate for 20 min to cap unreacted chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]

Step 2: Elongation Cycle (Gamma-Linkage)

This cycle is repeated twice (once for the middle Glu, once for the N-terminal Glu).[1]

  • Fmoc Deprotection:

    • Add 20% Piperidine/DMF.[1] Agitate 5 min. Drain.

    • Add 20% Piperidine/DMF.[1] Agitate 15 min. Drain.

    • Wash DMF (5x), DCM (3x).[1]

    • QC Check: Kaiser Test should be positive (Blue) indicating free amine on Lys (or Glu).[1]

  • Gamma-Coupling:

    • Reagent: Weigh Fmoc-Glu-OtBu (3 eq relative to loading).[1]

    • Activation: Dissolve AA in DMF. Add Oxyma Pure (3 eq) and DIC (3 eq).[1] Pre-activate for 2 minutes.[1]

    • Reaction: Add activated mixture to resin.[1] Agitate for 60–90 minutes.

    • Mechanism:[1][4][5][7] The activated

      
      -COOH attacks the free 
      
      
      -NH
      
      
      of the resin-bound peptide.[1]
    • QC Check: Kaiser Test should be negative (Yellow/Colorless).[1]

  • Repeat: Perform Step 2 again to add the final N-terminal Glutamate.

Step 3: Global Cleavage & Workup[1]
  • Final Wash: Wash resin thoroughly with DCM (5x) to remove all DMF traces (DMF interferes with precipitation).[1]

  • Cleavage Cocktail: Prepare TFA : TIS : H2O (95 : 2.5 : 2.5).

  • Reaction: Add cocktail to resin. Agitate for 2–3 hours.

    • Chemistry: TFA cleaves the peptide from the 2-CTC resin, removes the Boc from Lys, and removes the OtBu esters from the Glu

      
      -positions.[1]
      
  • Precipitation:

    • Filter the resin and collect the filtrate.[1]

    • Concentrate filtrate under Nitrogen flow to ~2 mL.[1]

    • Add ice-cold Diethyl Ether (40 mL) to precipitate the peptide.[1]

    • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.[1]

  • Lyophilization: Dissolve pellet in Water/Acetonitrile (50:50) and lyophilize to obtain a white powder.[1]

Quality Control & Analysis

Analytical Expectations
  • Formula: C

    
    H
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 404.42 g/mol [1][8][9]

  • Mass Spectrometry (ESI+): Look for [M+H]

    
     = 405.4.[1]
    
Troubleshooting Guide
IssueProbable CauseSolution
Wrong Mass (M-18) Glutarimide formationAvoid strong base during workup; ensure efficient activation of

-COOH to prevent intramolecular cyclization.
Incomplete Coupling Steric hindrance at

-position
Double couple the Fmoc-Glu-OtBu step or use HATU instead of DIC/Oxyma.
Solubility Issues Hydrophobic protectionThe protected peptide is hydrophobic; the final product is highly hydrophilic.[1] Ensure Ether precipitation is vigorous.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92043755, this compound.[1] Retrieved October 26, 2023 from [Link][1]

  • Tofteng, A. P., et al. (2012). Synthesis of γ-Glutamyl Peptides.[1] (General reference for orthogonal Glu protection strategies). Organic & Biomolecular Chemistry.

  • Chem-Impex International. Product Catalog: Fmoc-Glu-OtBu (CAS 84793-07-7).[1] (Standard commercial source for the required regioselective building block).[1]

Application Note: Engineering Protease Resistance with the H-Glu(Glu(Lys))-OH Motif

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of H-Glu(Glu(Lys-OH)-OH)-OH in Enzyme-Resistant Peptides Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Peptide Chemists, and Drug Development Scientists

Introduction & Technical Rationale

The molecule This compound (systematically


-L-Glutamyl-

-L-glutamyl-L-lysine
) represents a specialized tripeptide scaffold used to engineer enzyme resistance and enhanced solubility into therapeutic peptides. Unlike standard

-peptides, this motif utilizes

-amide linkages
between the glutamyl side chains and the subsequent amino groups.
The "Stealth" Mechanism

Standard serum proteases (e.g., trypsin, chymotrypsin, DPP-IV) specifically recognize and cleave


-peptide bonds. The 

-linkage introduces two additional methylene groups (

) into the backbone, altering the distance and orientation between the amide bond and the side chains. This steric and electronic deviation renders the backbone unrecognized by the catalytic triad of most endopeptidases, effectively creating a "stealth" spacer.
Key Functional Roles
  • Protease-Resistant Linker: Acts as a stable bridge between a targeting moiety (e.g., RGD, antibody fragment) and a payload (drug/fluorophore), preventing premature release in serum.

  • Solubility Enhancement: The motif retains three free

    
    -carboxyl groups (two from Glu, one from Lys) and one free 
    
    
    
    -amine (if not conjugated), significantly increasing the hydrophilicity and hydrodynamic radius of the conjugate.
  • Kidney-Specific Targeting (Optional): While resistant to serum proteases,

    
    -glutamyl bonds are substrates for 
    
    
    
    -Glutamyl Transferase (GGT)
    , an enzyme highly expressed in the kidney and certain solid tumors. This allows for the design of prodrugs that are stable in blood but activated in specific tissues.

Structural Analysis & Design Logic

The notation this compound describes a linear connectivity through the side chains:

  • Residue 1 (N-term): L-Glutamic acid with a free

    
    -amino group and free 
    
    
    
    -carboxyl group. Its
    
    
    -carboxyl is amide-linked to Residue 2.
  • Residue 2 (Middle): L-Glutamic acid with a free

    
    -carboxyl group. Its 
    
    
    
    -amino group accepts the
    
    
    -link from Res 1. Its
    
    
    -carboxyl is amide-linked to Residue 3.
  • Residue 3 (C-term): L-Lysine with a free

    
    -carboxyl group. Its 
    
    
    
    -amino group accepts the
    
    
    -link from Res 2.
Diagram 1: Structural Connectivity & Protease Evasion

G cluster_0 Serum Environment (High Protease Activity) Protease Serum Protease (Trypsin/Chymotrypsin) AlphaPeptide Standard Alpha-Peptide (-NH-CH(R)-CO-) Protease->AlphaPeptide Recognizes & Cleaves GammaLinker H-Glu(Glu(Lys))-OH Motif (-NH-CH(COOH)-CH2-CH2-CO-) Protease->GammaLinker No Recognition (Steric Mismatch) Glu1 Glu 1 (N-Term) Glu2 Glu 2 (Spacer) Glu1->Glu2 Gamma-Linkage (Stable) Lys3 Lys 3 (Conjugation Site) Glu2->Lys3 Gamma-Linkage (Stable)

Caption: The


-linkage alters backbone geometry, preventing protease docking while maintaining solubility via free 

-carboxyls.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of H-Glu(Glu(Lys))-OH Containing Peptides

Objective: Incorporate the


-Glu-

-Glu-Lys motif into a peptide sequence using Fmoc chemistry. Challenge: Standard Fmoc-Glu-OH couples via the

-carboxyl. To create

-linkages, specific protected building blocks are required.

Materials:

  • Resin: Wang Resin or Rink Amide Resin (depending on C-term requirement).

  • Building Block 1 (Lys): Fmoc-Lys(Boc)-OH (for C-term) or Fmoc-Lys(Mtt)-OH (if branching at Lys).

  • Building Block 2 (Glu): Fmoc-Glu-OtBu (couples via

    
    -COOH, side chain protected) vs. Fmoc-Glu(OH)-OtBu  (Side chain free, 
    
    
    
    -COOH protected).
    • Correction: To synthesize H-Glu(gamma)-Glu(gamma)-Lys, we need to couple the

      
      -COOH of the incoming Glu to the N-term of the resin-bound peptide.
      
    • Required Reagent: Fmoc-Glu-OtBu (where the

      
      -carboxyl is protected as a t-butyl ester, and the 
      
      
      
      -carboxyl is free for coupling). Note: Commercially often sold as Fmoc-Glu(OH)-OtBu or Fmoc-Glu-OAll.

Step-by-Step Workflow:

  • Resin Loading (Lysine):

    • Couple Fmoc-Lys(Boc)-OH to the resin using standard HBTU/DIPEA activation.

    • Deprotect Fmoc using 20% Piperidine/DMF.

  • Coupling First Gamma-Glu:

    • Dissolve Fmoc-Glu-OtBu (5 eq) in DMF. Crucial: Ensure the

      
      -COOH is protected (OtBu) and 
      
      
      
      -COOH is free.
    • Activate with HBTU (4.9 eq) / DIPEA (10 eq).

    • Add to resin. The activated

      
      -COOH reacts with the Lys 
      
      
      
      -amine.
    • Wash (3x DMF, 3x DCM).

    • Deprotect Fmoc (20% Piperidine).

  • Coupling Second Gamma-Glu:

    • Repeat the coupling using Fmoc-Glu-OtBu .

    • The activated

      
      -COOH reacts with the 
      
      
      
      -amine of the previous Glu.
    • Deprotect Fmoc.

  • Final Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5).

    • This removes the Boc (from Lys side chain) and the OtBu (from Glu

      
      -carboxyls), yielding the final this compound structure with free 
      
      
      
      -carboxyls.
Diagram 2: Synthesis Logic Flow

Synthesis Start Resin-Bound Lysine (Free Alpha-Amine) Step1 Coupling 1: Gamma-COOH attacks Lys Alpha-Amine Start->Step1 Reagent Reagent: Fmoc-Glu-OtBu (Alpha-COOH blocked, Gamma-COOH free) Reagent->Step1 Intermediate Resin-Lys-Glu(gamma) (Fmoc on Glu N-term) Step1->Intermediate Step2 Deprotection & Coupling 2: Add second Fmoc-Glu-OtBu Intermediate->Step2 Cleavage TFA Cleavage: Removes OtBu (Alpha-COOH) Removes Resin Step2->Cleavage Final Final Product: H-Glu(gamma)-Glu(gamma)-Lys-OH Cleavage->Final

Caption: Synthesis strategy using orthogonal protection (OtBu) to force gamma-linkage formation.

Protocol B: In Vitro Enzymatic Stability Assay

Objective: Validate the resistance of the


-linked motif compared to a standard 

-linked control (e.g., H-Glu-Glu-Lys-OH linear).

Reagents:

  • Test Peptide: this compound (1 mM in PBS).

  • Control Peptide: H-Glu-Glu-Lys-OH (Linear

    
    -linked, 1 mM).
    
  • Enzyme Solution: Human Serum (Sigma) or Purified Trypsin/Chymotrypsin Mix.

  • Quenching Solution: 1% TFA in Acetonitrile.

Procedure:

  • Incubation: Mix 100

    
    L of peptide stock with 900 
    
    
    
    L of Serum/Enzyme solution. Incubate at 37°C.
  • Sampling: At time points

    
    , remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L Quenching Solution to precipitate serum proteins. Vortex and centrifuge at 10,000g for 5 min.
    
  • Analysis: Inject supernatant into HPLC (C18 column, Gradient 5-60% ACN over 20 min).

  • Quantification: Integrate the peak area of the intact parent peptide.

Data Interpretation:

  • Alpha-Control: Expect rapid degradation (

    
     hours) due to N-terminal aminopeptidase activity.
    
  • Gamma-Motif: Expect >90% stability at 24 hours. Any degradation observed is likely due to specific GGT activity (if using tissue homogenates) rather than general proteases.

Summary of Benefits vs. Limitations

FeatureAlpha-Peptide (Standard)Gamma-Glu Motif (H-Glu(Glu(Lys))...)Impact on Drug Development
Protease Stability Low (Minutes to Hours)High (Hours to Days) Enables once-daily or weekly dosing.
Solubility ModerateHigh Reduces aggregation; improves formulation.
Synthesis Complexity Low (Standard SPPS)Medium Requires specific orthogonal building blocks (Glu-OtBu).
Targeting Non-specificGGT-Selective Potential for kidney/tumor-specific activation.

References

  • PubChem. (n.d.).[1] Compound Summary: this compound.[2][3] National Library of Medicine. Retrieved from [Link]

  • Bach-Gansmo, T., et al. (2022). Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks. ACS Omega. Retrieved from [Link]

  • FooDB. (n.d.). Compound: gamma-Glutamyllysine.[1] Retrieved from [Link]

Sources

Application Notes & Protocols: Developing Therapeutic Peptides Using L-gamma-glutamyl-L-gamma-glutamyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The field of peptide therapeutics is rapidly advancing, driven by the high specificity and potency these molecules offer compared to traditional small-molecule drugs.[1][2] This guide provides a comprehensive framework for the preclinical development of a novel tripeptide, L-gamma-glutamyl-L-gamma-glutamyl-L-lysine (γ-Glu-γ-Glu-Lys) . The unique gamma-linkage in this peptide, where the peptide bond is formed via the side-chain carboxyl group of glutamic acid rather than the alpha-carboxyl group, presents both opportunities and challenges.[3] Such structures are known to confer resistance to enzymatic degradation, potentially improving in vivo stability.[4] This document outlines the strategic synthesis, purification, characterization, and in vitro evaluation of γ-Glu-γ-Glu-Lys, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to ensure scientific rigor and reproducibility, forming a critical pathway from concept to a validated preclinical candidate.

Introduction: The Therapeutic Potential of Gamma-Glutamyl Peptides

Gamma-glutamyl peptides are a class of naturally occurring and synthetic molecules with diverse biological activities. The most well-known is glutathione (γ-Glu-Cys-Gly), a cornerstone of cellular antioxidant defense.[5][6] The gamma-glutamyl bond is resistant to standard peptidases, which primarily cleave alpha-peptide bonds.[5] This inherent stability makes gamma-glutamyl peptides attractive candidates for therapeutic development, as they may exhibit improved pharmacokinetic profiles.[7]

Recent research has highlighted the roles of various γ-glutamyl peptides as allosteric modulators of calcium-sensing receptors (CaSRs), which are involved in numerous physiological processes.[8][9] Furthermore, certain gamma-glutamyl peptides have demonstrated anti-inflammatory and immunomodulatory effects.[10]

The candidate molecule, γ-Glu-γ-Glu-Lys , is hypothesized to leverage these properties. Its structure suggests potential roles in:

  • Tissue Regeneration and Wound Healing: By mimicking natural growth factors or modulating the inflammatory response at wound sites.

  • Immunomodulation: By interacting with immune cell receptors to either suppress or activate specific pathways, relevant for autoimmune diseases or cancer immunotherapy.

This guide provides the necessary protocols to synthesize γ-Glu-γ-Glu-Lys and test these hypotheses in a controlled, preclinical setting.

Peptide Synthesis, Purification, and Characterization

The successful development of a peptide therapeutic begins with the ability to produce a highly pure and well-characterized active pharmaceutical ingredient (API). The following section details the workflow from chemical synthesis to analytical validation.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & QC A Solid-Phase Peptide Synthesis (SPPS) B Cleavage & Deprotection A->B C Crude Peptide Precipitation B->C D RP-HPLC Purification C->D E LC-Mass Spectrometry (LC-MS) D->E Purified Fractions F Analytical RP-HPLC E->F G Amino Acid Analysis (AAA) F->G H Lyophilization & Storage G->H

Figure 1: Workflow for the synthesis and quality control of γ-Glu-γ-Glu-Lys.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of γ-Glu-γ-Glu-Lys

Principle: SPPS is the method of choice for routine peptide synthesis, involving the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2][11][12] This protocol uses the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[13] The key challenge is the formation of the γ-glutamyl linkage, which requires using a glutamic acid derivative where the α-carboxyl group is protected (e.g., as an ester) while the γ-carboxyl group is activated for coupling.

Materials:

  • Rink Amide resin (for a C-terminal amide) or 2-Chlorotrityl chloride resin (for a C-terminal carboxylic acid).[14]

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Glu(OtBu)-OH

  • Fmoc-Glu-OAll (Fmoc-L-Glutamic acid gamma-allyl ester)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: Diisopropylethylamine (DIPEA).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Methodology:

  • Resin Preparation:

    • Place the chosen resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.[15] Drain the solvent.

  • First Amino Acid Coupling (Lysine):

    • Deprotection (if starting with pre-loaded resin): Add 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a 15-minute incubation. Wash resin thoroughly with DMF (5x) and DCM (3x).

    • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-Lys(Boc)-OH and 3.9 equivalents of HBTU/HATU in DMF. Add 8 equivalents of DIPEA. Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Washing: Drain the coupling solution. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Second Amino Acid Coupling (γ-Glutamic Acid):

    • Fmoc Deprotection: Repeat step 2 (Deprotection) to remove the Fmoc group from the lysine residue.

    • Activation & Coupling: Use Fmoc-Glu(OtBu)-OH for this step. Repeat steps 2 (Activation) and 2 (Coupling). This will form a standard α-peptide bond between the lysine and the second glutamate.

    • Washing: Repeat step 2 (Washing).

  • Third Amino Acid Coupling (γ-Glutamic Acid via γ-linkage):

    • Fmoc Deprotection: Repeat step 2 (Deprotection) to remove the Fmoc group from the second glutamate residue.

    • Activation & Coupling (Critical Step): Use Fmoc-Glu-OAll . The pre-protected α-carboxyl group (allyl ester) ensures that coupling occurs via the free γ-carboxyl group. Repeat steps 2 (Activation) and 2 (Coupling).

    • Washing: Repeat step 2 (Washing).

  • Final Deprotection:

    • Remove the final N-terminal Fmoc group as described in step 2 (Deprotection).

    • The allyl protecting group on the N-terminal glutamate can be removed using a palladium catalyst, but for many applications, it is cleaved simultaneously with the other protecting groups during the final acidolysis step.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM (5x) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) and agitate for 2-3 hours at room temperature.[11]

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Air-dry the crude peptide pellet to remove residual ether.

Protocol: Peptide Purification by RP-HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[16][17] It separates the target peptide from impurities based on hydrophobicity.[18][19] A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted using a gradient of increasing organic solvent (acetonitrile), with more hydrophobic species eluting later.[16]

Materials:

  • Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Crude lyophilized peptide.

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or acetic acid can be added. Centrifuge to remove any insoluble material.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A / 5% Mobile Phase B until a stable baseline is achieved.

  • Gradient Elution:

    • Inject the dissolved crude peptide onto the column.

    • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions (e.g., 1-2 mL) corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those with the desired purity (>95%). Pool the pure fractions.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the aqueous solution and lyophilize to obtain a pure, fluffy white powder.

Protocol: Peptide Characterization by Mass Spectrometry

Principle: Mass spectrometry (MS) is essential for confirming the identity and purity of a synthetic peptide.[20][21][22] It measures the mass-to-charge ratio (m/z) of the ionized peptide, allowing for the verification of its molecular weight.[23]

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified peptide in 50:50 water/acetonitrile with 0.1% formic acid.

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Interpretation:

    • Calculate the theoretical monoisotopic mass of γ-Glu-γ-Glu-Lys.

    • Compare the theoretical mass with the observed m/z values from the spectrum. Expect to see protonated molecular ions such as [M+H]+, [M+2H]2+, etc.

    • The observed mass should match the theoretical mass within an acceptable error margin (typically <10 ppm for high-resolution MS).

Table 1: Expected Mass Spectrometry Data for γ-Glu-γ-Glu-Lys

ParameterValue
Formula C17H30N4O8
Theoretical Monoisotopic Mass 418.2064 Da
Expected [M+H]+ Ion 419.2137 m/z
Expected [M+2H]2+ Ion 210.1105 m/z

In Vitro Bioactivity Assessment

Once the peptide has been synthesized and characterized, the next phase is to evaluate its biological activity using relevant cell-based assays. The choice of assays should be driven by the therapeutic hypothesis. Here, we propose a workflow to assess potential effects on wound healing and immunomodulation.

G A Start: Purified Peptide B Dose-Response Cytotoxicity Assay (MTS Assay) A->B C Determine Non-Toxic Concentration Range B->C D Functional Assay 1: Wound Healing Scratch Assay C->D Proceed E Functional Assay 2: Cytokine Release Assay C->E Proceed F Data Analysis & Interpretation D->F E->F

Figure 2: Workflow for in vitro bioactivity screening of γ-Glu-γ-Glu-Lys.

Protocol: Cell Viability and Cytotoxicity (MTS Assay)

Principle: Before testing for functional activity, it is crucial to determine the concentration range at which the peptide is not cytotoxic. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[24][25][26] Viable cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of living cells.[27]

Materials:

  • Human keratinocytes (HaCaT) or dermal fibroblasts (HDF).

  • Peripheral Blood Mononuclear Cells (PBMCs).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • MTS reagent kit (containing MTS and PES electron coupling reagent).

  • 96-well cell culture plates.

  • Test Peptide: Lyophilized γ-Glu-γ-Glu-Lys, reconstituted in sterile PBS or culture medium.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Peptide Treatment:

    • Prepare a series of dilutions of the γ-Glu-γ-Glu-Lys peptide in culture medium (e.g., from 0.1 µM to 1000 µM).

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the appropriate wells. Include "cells only" (vehicle control) and "medium only" (background) wells.

    • Incubate for 24-48 hours.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[24][27]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[25]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot % Viability vs. Peptide Concentration to determine the non-toxic concentration range.

Protocol: In Vitro Wound Healing (Scratch Assay)

Principle: The scratch assay is a simple and widely used method to study collective cell migration in vitro, mimicking the process of wound closure.[28][29] A "scratch" or gap is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time.[30][31]

Materials:

  • Human keratinocytes (HaCaT) or fibroblasts.

  • 24-well or 12-well plates.

  • Sterile p200 pipette tip or a dedicated scratch-making tool.

  • Culture medium with reduced serum (e.g., 1% FBS) to minimize cell proliferation.

  • Microscope with a camera.

Methodology:

  • Create a Confluent Monolayer: Seed cells in a plate at a high density to achieve 90-100% confluency within 24 hours.

  • Create the Scratch:

    • Aspirate the medium. Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.[29]

    • Gently wash the well with PBS or serum-free medium to remove detached cells.

  • Treatment:

    • Add fresh, low-serum medium containing the test peptide at various non-toxic concentrations determined from the MTS assay. Include a vehicle control.

  • Imaging:

    • Immediately capture an image of the scratch at T=0. Use reference marks on the plate to ensure the same field of view is imaged each time.

    • Place the plate back in the incubator.

    • Capture subsequent images at regular intervals (e.g., 6, 12, 24 hours).[29]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the percentage of wound closure:

      • % Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100.

    • Compare the rate of closure in peptide-treated wells to the control.

Protocol: Immunomodulatory Potential (Cytokine Release Assay)

Principle: This assay measures the ability of the peptide to modulate the immune response by quantifying the release of key cytokines from immune cells.[32][33] Peripheral Blood Mononuclear Cells (PBMCs), which contain a mix of lymphocytes and monocytes, are stimulated in the presence of the peptide, and the supernatant is analyzed for cytokines like TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory).[34]

Materials:

  • Freshly isolated human PBMCs.

  • RPMI-1640 medium with 10% FBS.

  • Stimulant: Lipopolysaccharide (LPS) for pro-inflammatory response, or Phytohaemagglutinin (PHA) for T-cell activation.

  • Test Peptide: γ-Glu-γ-Glu-Lys.

  • Cytokine ELISA kits (e.g., for human TNF-α, IL-6, IL-10).

Methodology:

  • PBMC Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI medium.

  • Treatment and Stimulation:

    • Add 50 µL of medium containing the test peptide at various non-toxic concentrations.

    • Add 50 µL of medium containing a stimulant (e.g., LPS at 100 ng/mL) to induce cytokine production.

    • Include controls: unstimulated cells, stimulated cells (positive control), and cells with peptide only (to check for direct stimulation).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification:

    • Measure the concentration of selected cytokines (e.g., TNF-α, IL-10) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the experimental samples.

    • Compare the cytokine levels in peptide-treated wells to the stimulated control to determine if the peptide enhances or suppresses the inflammatory response.

Data Interpretation and Future Directions

The culmination of these protocols will provide a robust initial dataset on the viability of γ-Glu-γ-Glu-Lys as a therapeutic candidate.

  • Synthesis & Characterization: Successful synthesis and purification to >95% purity, confirmed by HPLC and MS, establishes a reliable source of the test article.[35]

  • Cytotoxicity: The MTS assay will define the therapeutic window for in vitro testing. A low cytotoxicity profile is a favorable characteristic for any drug candidate.[]

  • Wound Healing: A statistically significant increase in the rate of scratch closure compared to the control would support a pro-migratory, wound-healing hypothesis.

  • Immunomodulation: A significant decrease in LPS-induced TNF-α production and/or an increase in IL-10 would suggest an anti-inflammatory, immunosuppressive profile. Conversely, enhancement of cytokine production could be valuable in an immuno-oncology context.

Based on these initial findings, future work could involve exploring the underlying mechanism of action (e.g., receptor binding assays, signaling pathway analysis), lead optimization through medicinal chemistry, and eventual progression to in vivo animal models to assess efficacy and safety.[37]

References

  • Characterization of Synthetic Peptides by Mass Spectrometry.Methods in Molecular Biology, 2015. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkDRiHl-y-C4Zcr-cWGJJ0W8adG1oa0-EcgJ9ZGgoYaQGkRxRSC0_-wrRU5bPQvCHbfhIe6IJxsQUcGiMyr6gi7fBoG-djLwGK3rzPhhHEEuYh9QS-FlB7HlhElrs7JJas4peQ]
  • In vitro wound-healing assay also known as the scratch assay.Moodle@Units. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPYQKIb0GyFBzWdZf1zPPdKdhIGIugt2D12fUYIvCDJ57FvuQcHr6x2bqbAoStJscL3pddKYmokizzREEJoKI10ZsDedh5PfVQlbrXKzFyXaVOy9RNdk5VPfU-5jnQYAolZaT4uFKjFT1__6zGFoeeG2r2CcCtocYzQ9sU2QSnGrCOC_da2Yt56jj30u1Giaz6j4kn4NBaQSeFYI76nruPsiDOvcy9FKM6Ev0g9g==]
  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb590uL6b5OLGamnJp5xqxXZ62rseYvKdQvSxoYHSK_izOA0SO2UmuTrZVWVmNNFfu7GTe0lyXbkskEB5avWomr4pW0l_KDshMPqaTuz5cUeip80PRj9w-nnBRki3gZljKvoZ6I5LsIJ4=]
  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.Protocol Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGelXm9DJVUGRG46KHA7i5U0Kd5vZDajIfRKBukxViN9UmCDlE1Qxow-54UF3BRA2ZyhjAuyu88mhz5mN5yTJt0NIhuQBjl7gMgzA7rBWtVEfbqCDyOHj8BHnoBrSCvSC_0HS4AVaRjyrRJr-bsIwbUgXElGb765Lzh_ZgwtwnJSVaXyorpIfhePhc71WBqzS8-g8lZwYTw4g==]
  • Peptide Purification Process & Methods: An Overview.Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBXRTfZV8A32mFIZ19qwLZQsPKWZQXWnzIGRrZECrGMxQtCBtLEMcEEX5pAV7yESuoxKzvMPREuWv70fygvC7Ka5VTV0p6EKA4k5SKE_JIKiSKMx_BsNVlUZIt3nWO8k-JsP6oauHxnreqaqj5fqsLYT82uq3bCalMmffr581-zhpYdzpJfrUdEAeHsT7yA1zmmKAmMewlYvXT]
  • Purification of naturally occurring peptides by reversed-phase HPLC.Nature Protocols, 2007. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyfWAyuWfiMAaHpaEcaUL48ITV6VtZF36OildWWnt8sjOyWFxiZiVkfZDk6AjdMj-nIG7zdzqXMQwKxABSrMxAMxPuD_vpqUXa3M95Qe10mGw0pDiSIe1cVBBZZ0ZXsDnIJySq]
  • Characterization of Synthetic Peptides by Mass Spectrometry.Springer Nature Experiments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmr_zjlRn6jnsMxE--HWW7aQ2Ls_9BUlOPEcK6O9Ziu44V12VPlB5nJiBVnAZg7kAicvVem_b7Fo_xwmn-TAjkrt3PN3DFpcZpQwjSg0pqcpg1lXADBiImmjbXe7a0ANCiHK6CS8iN9OvqYs7FmY7k9zV6tl6MLeuw9boVQbFRYsXetxcXTQ==]
  • Application Notes and Protocols for HPLC Purification of Synthetic Peptides.BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAhgPR7TWG0VozeenazSJn5NtYO8j9JSB7JMCdqVX29lbdbgpBYg6T_sYcPqDuD79WFvKhfjzU53_K34oBUYpMaiwm6KXwZeQPsRUj7J48eoIQ1MO0PtAP8L5hod8o1j7sSXfNLIBRZv8xrsTS4sWLciv_BReH1wrbqwLL9qxU-xtGvEt3ZfjligUUhYAo-qjjiEpd8eCAjycl_sQg7tilVFJE6erys20=]
  • Peptide Therapeutics: From Discovery to Clinical Development.GenCefe Biotech. [URL: https://vertexaisearch.cloud.google.
  • Peptide Drugs: Discovery and Development Explained.AMSbiopharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESXWJKo2ibP7GtfyyJR5g31MqUxJI1kt_ZiUSgmoOf3wnnM_2Y3Um4BrDCp-TFyXT9wWbsqGGb31JnsEEZT0r03hENtTFeutTk-NMzQDMSMsGcxGscII0wk7pMy2te4PqVW50YhDgsu04m27fIrw_w4KlBDCYEan14voyK]
  • Wound healing assay.Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTChQBrC52MhhYv_mKeLm9l3krGpTENOczpS9i1NOYi4N6HEgedQVNCWjdW3CtiXvQGaf9G1m38fY-gg6Q6WB50qgRWf8fYXNBvKCHfLxYK4EXzY1zfK17AO3k-4CW3YJRvI92rPQuhVyZYkPuA5ZUtSwwANbiWDKq0wEUhp7bIL3W-55JcQP9]
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.Advanced Chromatography Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXILbIgy_tLF7uYY0Q4eVsxwEgC8nGdHLtmMHrD-GqDn55zsqMd3PpdY-YOcLhEy3LunYLq8p_W4h9hqaH1IkpwCm2Mx7yFcN3biI_tIoSzh6cPYbAwsTHRJIRv9yeDXLp77ngBEY8c-tQcv7qiLw=]
  • Scratch Wound Healing Assay.Methods in Molecular Biology, 2020. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVCUghvxExmwY26cPfchyYjERtcxwlt9WZ9_44GI1qMYMLLQK1IVAMhjNRQo9FqVJWNCw-SXpG0vbmmdEn1nNJE_w_K8b4RDd1UV0cldObsoOtJ0QEsinglllN_vVL8-OHtbfM]
  • Scratch Wound Healing Assay.Bio-protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1RZyEgDaUVZmNi7vAMwGuQkVXSZ_Dp3WDD7cND_TXTMPjIxppeJ9l5Yr2MmbIAG-bs48tGzMwyTbsIx5vBK2qo8oRYsntXmJ7F3Ol-j4hIgzMGNg3h5OCrX1OA_BPj9lNWut_1y0wFPAFjAPn]
  • Peptide Process Development.BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESnQQ062YtoFYzwXKfnF9mBm602PPOs-YZQEtzORULmtRLnqA6iOZFi27sP6NYGShqQyuopPLVfuN48a7-w-wcN8JeSYCvDCvPRFIzLlDbZqap1eQUzycSed35zK50Br9Sx1psVM4RVCws-A9hQgGolD5lOGQRzrnwF4Q7]
  • Characterization of Synthetic Peptides by Mass Spectrometry.Methods in Molecular Biology, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLHJAN-hcPGrsPoRv9Q8YKSne1MKdydc4kfCYusqR3xXN1ah-dPMQcsPLbP5TLLaIvmAIjZv_JD_J-R8jUOs-URuO8PU8Oq9uuCCGmlHe67Cj4gT9zUuenpvBgNERSF0-No5uN]
  • Peptide Synthesis Methods for Drug Development: The Future of Therapeutics.Numaferm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECJK7wMj1abOOO_UYUSglYVgdGqWAEfxvGYPB31gSfZlJ9PpPA1mEQ2GmWob99VOGcjN8dVCkCF6gP3U5USTcmw9dQRBikao_BU_a5enjddG04YW-RYQY5waZrpBj2i2HrWtPUtbDCdNCGHlQu13YNNEetBKcvxw7M6ViakPmQRCMfU_FLePxG-YFXpGq7VzXgDTDD00kiczJz-k-KIC4=]
  • MTS Tetrazolium Assay Protocol.Creative Bioarray. [URL: https://vertexaisearch.cloud.google.
  • Peptide Characterization Techniques and Applications.ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyFqQQ5x7vPQaoEdKkCdeLM4Tl2HBrBkdWp71eCLk17MfrV2SwjZBX0zV1EGiy0mMosIgoikNgxoV3D2jfGbCoHUrylT17bt82U7IxigrUhVKckuyYIe4bhI9KBGfA4aBcGktv5pUTMWfQf5xDj3GzHyfJFeZ1FziGtDiPlck-h0UTDmRhyuE=]
  • Overcoming the Challenges of Peptide Drug Development.Concept Life Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEACyoMKvguB2EmNnLdNpITGfJRY_0LM1Z1kZhAMamzkekKJJ1HMHWhumkIGC_s0GpcyA1b1zl7gs-AVKfGV1derMYoDiMgnECkxmXVJHTJ8sq70tCoRAPY5PD3oXuX7TcDXO2XKD2Vqu39PWOIcB2zVVFQ-rUh2nl6PAJpt72qqMprFUyQ7bYL_pS3tWHTFru49pVWCffSa4T9sC_BzzQEJWU=]
  • Cell Viability Assays.Assay Guidance Manual, NCBI Bookshelf, 2013. [URL: https://vertexaisearch.cloud.google.
  • Protocol for Cell Viability Assays.BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpf_uOWLgbjMPUPds9R49V7DZKm_0j3Wso7comoAYwO3RPPcAnQ8nohxvZ6k7dZc-VFDiglah2E5xqihAO3Jdv0cAwzh04CgHC5oCW3naZZZm_oTeVoT46iLysjaC89tvZjoSx1Ptmw46TGHKg-7djMwojvWxPJ0]
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.ASM Journals, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfBbOYOrRNEdBxFKKrl-YzF0AKk9UUEAo7eDnQ_B3KdalzyBKLGpWpR39P7Ol3KCgChop1LrYvPSnA-xzBvC8QJrXEWrnYD0y9_d7MF8xhWRHajp8200yczPy_ZEtAQOtuIKtmItiubx0XzC_vnmck]
  • Application Notes and Protocols for Cell Viability Assays in Peptide 5g Cytotoxicity Testing.BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStunKsIBLl-Z4JlXPJCaHAUZXxowMMMLbPRSbruH4-fytaKaCkPa3UZGyagJLVNpgPGRK_f-jhIzJAmV83sg6gcqvmN7QoI-CR6fJkIakFMt8uh26u4H0c5RRglWMWQoc8c0hvLfhTr4-mFd-QhXeeev2zovpzxnOiKiqnoSewqBxK70u6jUZBHzkMPeuIZ73rJrvJJWt1EmtW99KTZoLhz1LoJjFhtLsBa_88pRO31mkfl6SQd_4zQ==]
  • The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System.Cells, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYbIsD7Fc0lKWwGzlwmljtht0BxvkjivLPQSfReinwxMYzVXt0GzRVF4cteCt2XFlEgQdpnZTfQJ0ioGwGKF0R7SxXyFljk28DeK_PsJjL3a9VnTH1yCd3qYkreT2nlKAcHs3keK31nfoUrR41]
  • Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research.Creative Proteomics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElXar7Gbk4wzdjQCTdGRKuADdcMYajvEPaOupCluh1ZG_AuGHD_4ZoENb7z9QywIwU1LnEIB2BTy6lvRwj5ivJS03HYgjdE7JEIKvBJxkEZKEwdCtm0AjR80JFGNZF744BF3gC68pc1pnDdJPavdF4qZsWn1m9wK8zWNIHIzhFIeilk4Tn]
  • Methods and protocols of modern solid phase peptide synthesis.International Journal of Peptide Research and Therapeutics, 2014. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGppIpFufnC5dalYsKhzC7AaKt4PJGK02op-72PLzcuU5QdLRI2RONs-xOJfL2etq7P0GEiG4U6g1LCqMTfUB6xObL0RNZpayp0rSS7bbOVxh6DfPHaqV7tuGDatD_-5lVenec5hsdCD_8R3Ho7WiPWmMqprFjkS-3Khhq2VpHV0SBfZ6MKs79Xfm8=]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Nature Protocols, 2007. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRp00v5yFoMr35Bfc4aiLBzOB7ADthwszmCRxC9_ydxpIbUetP6ik_lXnaTmSlRxGH-el98XOrdlk30wFqegOnjZnvgYkKvA2ZgdCId5Orfep7PlHVwI1Y4q57obk7W4INxZyhIjQSr6W_RNkHqoS4VF2KXTxFTqUb1TGTTdqkGOS9SFdSsxt_wAan36u23CLlegdeCJ0=]
  • Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids.Russian Journal of General Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3mg8rSqGtdQDx4tbaDDU0-a5VVDusHHP44TxdiUOrthSDGZVQFAJOYWyX0jTm4orhAyRCPIwcxfjyd4NRTYItvqS39ExzKkL5OySNhcJZq1hoJpsTD4hbzIgQRi929PAQIGRy4XZXOsvo9Ay4_HG5EJjI4jv3BNe4h0PmVwtVw75GZ91agEPu6kooy5gKGw4XGtU9IMQWJWYZ0gycz0oubl9ARRaLkJSAeWsp2Z1BO_iwykfMxTqrVRdbjVPyoh9dZZ8S_mI8kcaE8WD53G-9uL7HFMXBxgEq5elzQobl4bAZ1boT]
  • A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells.Frontiers in Immunology, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyX6cl9MJojKjM8fn0MvPSDth0y1sXWso08oqD8bPjgsYCIGOwQEUxytA_tW6e-Sd3uGZEds_Jw_CKxIuF_Uh3fFv3Fy9cdq3M5aH60CUkjFitpp9zJ03t0kM_84QZrzwJjgjm-Eu1JtGjEE0=]
  • Comprehensive Review of γ-Glutamyl Peptides (γ-GPs) and Their Effect on Inflammation Concerning Cardiovascular Health.Journal of Agricultural and Food Chemistry, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDDhakTWdbY6jLFUxjoIPhUlmemEyQg1bXSFSZMQHgkDvXFrlcwV2RsEDy5VXBWPoDVdwYSFw0J2D9Iuc4uwFl3EjAeEAdp-cSM-HGsOXy1BPFARgxb469a2gya_gSrE6NvQbogpA3hVOwVA-5bNGQQNifh-im_s5XgLbh84-Fo4kVtScRx6Qva5mt8Q9OFwjA34hJVsJDBCInW1ZE5vg_x0JGbSdGMbZ72V8U0B4RCr51ldy4dF1oP71UikmpA8wHLYnXlTVPnFTQJR6qZlGwjeTQc5AgiyW5YHEHVbJz2pj]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.Nowick Lab Protocols, 2019. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmIswmEQiwqW7Qy3uihZOOBk072iVnlqhVLZQ4XxxKn24rm7k5x1SRo5yVhDN6-VnAVMdmuem1JoEzTbqU1kw-XVxlsDgZYtg8_lWzQbEBoxzLtaA7-SPARGep95AMmARhy-EQQSx1yVexPPJ8FXdFNDGuRc6mrkl-Hw3K7M8LqpvJIPvs1OqnwChOThGfUjwUcZtmZEQ71r2fccBhXVvTUI_9R_m5PN-HzqT4CxTJ9KZaHv9kiXhy8g0J9s4ysupSBo0gcw6wu1hYUaEqmS-oAfY=]
  • Comprehensive Review of γ-Glutamyl Peptides (γ-GPs) and Their Effect on Inflammation Concerning Cardiovascular Health.Journal of Agricultural and Food Chemistry, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL9veF9YEZtrVQJPe8YI_0YvwDP4L_XTnXTO0xQPbjrVkhS8Bt_CQNN1Io4RN-PisUEiQ3cwsJxPIF4iNECbvuuXEUZJOKrICaz0lHsTr3_wA4aQ8q3UQcH2n_3blhSqXu-s0c-uwgIuiNGwZPF17J]
  • The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs.The Altascientist. [URL: https://vertexaisearch.cloud.google.
  • The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System.PubMed, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuJ3oP1-7E2X0a10WGZkWYmwSAGSEFiNbvZL5nIyRTZTMtdeFYCnDKtEImtjTdnF2qvKBVb2BwjuRuc-i3vHpDHENNn6aEpLbEkOIxAzLF6HSRzNzH5BR3sOYkiXT5nY-9Vi7R]
  • γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications.Applied Microbiology and Biotechnology, 2017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiTewRbWbj20_8D95JtdmAA2NrpmsT7fZsBthN-h0Ke3Z_wEGz4pT4RNlo4eWVohyxc5wBczxzgL2y8GSgeIOVV9tYqZmvXlVQxGzgp-DUP3gyekryfdlwcwE-hW6Gffv20VVglpl3wpjEU7dH]
  • The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System.MDPI, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqeQk57lpnFqz4JFoCUKmOvRLFfVfk698UkdCuPPXgp5kH0f6peUiVhfud4Pp5yQ9qXTsZOqN_617HrRF605Cm37DWwiE3xSGpg5k2u47iTGmOK3K32TNDWdeNpvVQ6x6ZoTf3]
  • Gamma-Glutamyl Dipeptides and Amines.Sabinsa Canada Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoAlocrMnXStgUOApLWkIcj7beK07s2Fwksb1gu69cLwLy19X4YjJTSuSJpCbcHc0w7kleCnPr56PnF5v7snXgPEjpX_80sICugl0Q7SNWii35wJV-nNuniYFj3nP-LjcXn9HNgKR7YW9Rp5cfWFRVKIB8sh9hD4IoWbOi5TS2korv2MlLGKRhxKQy5G4yFg==]

Sources

Troubleshooting & Optimization

overcoming low yield in gamma-glutamyl lysine peptide synthesis

Technical Support Center: Optimizing -Glutamyl Lysine Synthesis

Topic: Overcoming Low Yield in


Audience:Date:Status:

Executive Summary

The synthesis of





regiochemical scrambling

pyroglutamate cyclizationhydrolytic competition

This guide is structured into three troubleshooting modules designed to isolate and resolve these specific failure modes.

Module 1: Chemical Synthesis & Orthogonal Protection

The Core Problem: Regioselectivity & Cyclization

In standard Solid Phase Peptide Synthesis (SPPS), the


pyroglutamic acid (pGlu)
Troubleshooting Protocol: The "Orthogonal Matrix"

User Question: I am getting a mixture of


Solution: You must employ a Three-Dimensional Orthogonal Strategy . You cannot use standard Fmoc-Glu(OtBu)-OH. You require specific side-chain protection that allows selective activation of the

Recommended Protection Scheme (Liquid or Solid Phase)
ComponentMoietyProtection GroupFunction
Glutamate (Donor)

-Amino
Fmoc or Z (Cbz) Base-labile (Fmoc) or Hydrogenolysis-labile (Z).

-Carboxyl
OtBu or OBzl CRITICAL: Must be permanently protected during coupling.

-Carboxyl
Free / Activated The site of reaction.
Lysine (Acceptor)

-Amino
Boc or Z Prevents polymerization.

-Carboxyl
OMe or OtBu Protects C-terminus.

-Amino
Free The nucleophile.
Step-by-Step Workflow: Preventing Pyroglutamate
  • Starting Material: Use Fmoc-Glu-OtBu (

    
    -ester protected, free 
    
    
    -acid).
  • Activation: Do not use highly reactive bases like DBU, which catalyze cyclization. Use DIC/Oxyma or HATU/DIPEA (keep DIPEA equivalents

    
     2.0).
    
  • Temperature: Perform the coupling at 0°C to 4°C . Spontaneous cyclization to pGlu is thermodynamically driven and accelerates significantly >20°C.

  • Solvent: Avoid protic solvents. Use anhydrous DMF or NMP.

Visualizing the Decision Tree

ChemicalStrategyStartStart: Low Yield DiagnosisCheckTypeIdentify Impurity TypeStart->CheckTypeIsomerIsomer Mix (α vs γ)CheckType->IsomerWrong LinkageCyclicPyroglutamate (pGlu)CheckType->CyclicChain TerminationSol_IsomerSolution: Orthogonal ProtectionUse Fmoc-Glu-OtBu(Block α-COOH)Isomer->Sol_IsomerSol_CyclicSolution: Base/Temp ControlReduce DIPEA < 2 eqCool to 4°CCyclic->Sol_CyclicValidationValidate: 1H-NMR(Check α-H shift)Sol_Isomer->ValidationSol_Cyclic->Validation

Caption: Decision logic for identifying chemical synthesis failure modes (Regioselectivity vs. Cyclization).

Module 2: Enzymatic Synthesis (Chemo-Enzymatic Route)

The Core Problem: Hydrolysis vs. Transpeptidation

When using


-Glutamyltranspeptidase (GGT)Transglutaminase (TGase)

123Hydrolysis is winning
Troubleshooting Guide: Shifting the Equilibrium

User Question: My enzymatic reaction yields mostly free Glutamic acid and unreacted Lysine. How do I force the enzyme to synthesize the peptide?

Solution: You must manipulate the thermodynamic activity of water and the ionization state of the substrates.

Optimization Protocol
ParameterOptimization TargetScientific Rationale
pH 9.5 – 10.5 GGT acts as a hydrolase at neutral pH (7.0) but a transferase at basic pH. High pH deprotonates the Lysine

-amine (

), making it a better nucleophile.
Donor/Acceptor Ratio 1 : 5 to 1 : 10 Saturating the system with the acceptor (Lysine) statistically favors the amine attack over water attack.
Donor Choice L-Glutamine L-Gln is a kinetically superior donor compared to Glutathione for bacterial GGT, with higher

for transpeptidation.
Additives Organic Co-solvents Adding 10-20% DMSO or Ethanol reduces water activity (

), suppressing hydrolysis.
Visualizing the Kinetic Competition

EnzymaticPathwaySubstrateAcyl-Enzyme Intermediate(GGT-Glutamyl)WasteProduct: Glutamic Acid(Waste)Substrate->WastepH 7.0High Water ActivityTargetProduct: γ-Glu-Lys(Target)Substrate->TargetpH 10.0High [Lys]WaterNucleophile: H2O(Hydrolysis)Water->SubstrateLysineNucleophile: Lysine-NH2(Transpeptidation)Lysine->Substrate

Caption: Kinetic competition in GGT-mediated synthesis. High pH and acceptor concentration shift the path from Waste to Target.

Module 3: Purification & Analytical Validation

User Question: I see a peak in HPLC, but how do I know it’s


Solution: The two isomers have distinct physicochemical fingerprints. You cannot rely on retention time alone without a standard.

NMR Validation (The Gold Standard)

The chemical shift of the Glutamate


  • 
    -Glu-Lys (Standard Peptide):  The Glu 
    
    
    -proton is downfield (deshielded).
  • 
    -Glu-Lys (Isopeptide):  The Glu 
    
    
    -proton is upfield (shielded) because the
    
    
    -carboxyl is free.
  • Diagnostic Signal: Look for the Glu

    
    -H signal around 3.7–3.8 ppm  (for 
    
    
    -linkage) vs >4.0 ppm (for
    
    
    -linkage) in
    
    
    at neutral pH.
HPLC Separation Protocol

Standard C18 gradients often fail to separate these polar isomers.

  • Column: C18-AQ (Aqua) or HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

    • Tip: Use a shallow gradient (0% to 10% B over 20 minutes). The isopeptide is extremely polar and elutes early.

  • Ion Pairing: If separation is poor, add 10 mM Heptafluorobutyric acid (HFBA) to the mobile phase to increase retention of the cationic lysine residues.

References

  • Suzuki, H., et al. (2004).

    
    -glutamyltaurine through the transpeptidation reaction of bacterial 
    
    
    -glutamyltranspeptidase. Enzyme and Microbial Technology , 35(6-7), 536-542. Link
  • Tate, S. S., & Meister, A. (1974). Interaction of

    
    -glutamyl transpeptidase with amino acids, dipeptides, and derivatives and analogs of glutathione. Journal of Biological Chemistry , 249(23), 7593-7602. Link
    
  • Nishiuchi, Y., et al. (2000).
  • Zhang, G., et al. (2009). Microbial transglutaminase: A review on its production and application in food processing. Applied Microbiology and Biotechnology , 85, 747-758. Link

  • Kristensen, I., & Larsen, P. O. (1973).[4] Differentiation between

    
    -glutamyl peptides, 
    
    
    -glutamyl peptides, and
    
    
    -aminoacylglutamic acids by PMR spectroscopy. Acta Chemica Scandinavica , 27, 3123-3125.[4] Link

Technical Support Center: Purification & QC of Branched H-Glu(Glu(Lys-OH)-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Hydrophilic Branched Peptides Ticket ID: GGL-PUR-2024 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open

Executive Summary: The Molecule & The Challenge

You are working with H-Glu(Glu(Lys-OH)-OH)-OH , a highly polar, branched tripeptide derivative. Unlike standard linear peptides, this molecule presents a "perfect storm" of purification challenges:

  • Extreme Polarity: With three free carboxyl groups and two amines (N-term and Lys side chain), this molecule is extremely hydrophilic. It will likely elute in the void volume of standard C18 columns.

  • Branching Complexity: The isopeptide bonds (likely

    
    -linkages) introduce steric factors that complicate coupling, leading to deletion sequences.
    
  • Cyclization Risks: The N-terminal Glutamic acid is highly prone to cyclization into Pyroglutamate (pGlu), especially under acidic conditions.

This guide is structured as a Support Center , addressing the specific "Tickets" (issues) you will encounter during synthesis and purification.

Ticket #001: "My peptide elutes in the void volume (dead time)."

User Report: "I injected my crude sample onto a C18 Prep HPLC column using a standard 5-95% Acetonitrile gradient. The product came out immediately with the solvent front. I can't separate it from salts."

Senior Scientist Diagnosis: Your peptide is too polar for standard alkyl-chain retention mechanisms. The hydrophobic footprint is insufficient to overcome the interaction with the aqueous mobile phase.

Troubleshooting Protocol:

MethodProtocol AdjustmentWhy this works
1. Ion-Pairing Switch Switch from TFA to HFBA (Heptafluorobutyric acid). Use 0.1% HFBA in Buffer A and B.HFBA is a hydrophobic counter-ion. It pairs with the positively charged amines (N-term, Lys), effectively "coating" the peptide with hydrophobic tails to increase retention on C18.
2. Phase System Switch Use "Aq" or "Polar-Embedded" C18 Columns. Start gradient at 100% Aqueous (0% B) for 5-10 mins.These columns are designed to prevent "phase collapse" (dewetting) in 100% water, allowing the peptide to interact with the stationary phase before organic elution begins.
3. Mode Switch (Recommended) Switch to HILIC (Hydrophilic Interaction Liquid Chromatography). Mobile Phase A: ACN + 10mM NH₄OAc.Mobile Phase B: H₂O + 10mM NH₄OAc.Gradient: 95% A

50% A.
HILIC inverts the order. Polar peptides stick strongly at high organic concentrations and elute as you add water. This is the gold standard for this type of molecule.

Visualization: Purification Logic Tree

PurificationLogic Start Crude Peptide Sample CheckPolarity Retention Check: Standard C18, 5% B Start Start->CheckPolarity VoidElution Elutes in Void Volume? CheckPolarity->VoidElution Retained Proceed with C18 (Standard Protocol) VoidElution->Retained No NotRetained Select Alternative Strategy VoidElution->NotRetained Yes Option1 Option A: Ion Pairing Add 0.1% HFBA NotRetained->Option1 Option2 Option B: C18-Aq / Polar Embedded Start @ 100% Buffer A NotRetained->Option2 Option3 Option C: HILIC Mode Start @ 90% ACN NotRetained->Option3

Figure 1: Decision matrix for retaining highly hydrophilic peptides.

Ticket #002: "Mass Spec shows a major peak at [M-18] Da."

User Report: "I have the correct mass, but a significant impurity is consistently 18 Daltons lighter than my target. Is this a deletion?"

Senior Scientist Diagnosis: This is Pyroglutamate (pGlu) formation.[1][2][3] The N-terminal Glutamic acid has cyclized, expelling a water molecule (


).[1] This is a common side reaction for N-terminal Glu/Gln, accelerated by weak acids (like acetic acid) and heat.

Mechanism: The N-terminal amine attacks the side-chain


-carboxyl of the same residue (Glu1), forming a 5-membered lactam ring.[1]

Corrective Actions:

  • Avoid Acetic Acid: Do not use acetic acid for lyophilization or dissolving crude. Use dilute HCl or TFA instead. Acetic acid acts as a catalyst for this cyclization.

  • Temperature Control: Keep the sample cold (

    
    ) during processing. Do not heat the column above 
    
    
    
    .
  • Minimizing Exposure: If synthesizing via SPPS, keep the N-terminal Fmoc group ON until the very last step. Perform the final deprotection and immediate cleavage/workup.

Ticket #003: "I see peaks at +56, +100, or +112 Da."

User Report: "My main peak is surrounded by 'satellite' peaks with higher masses."

Senior Scientist Diagnosis: These are Incomplete Deprotection Adducts . The bulky protecting groups (t-Butyl) on the Glutamic acid side chains or the Boc group on Lysine were not fully removed during cleavage.[4]

Identification Table:

Mass Shift (

Da)
Likely CulpritCauseSolution
+56 Da t-Butyl (tBu) Incomplete removal of Glu side-chain esters.[4]Extend cleavage time; ensure Scavenger (TIS/Water) ratio is sufficient.
+100 Da Boc Incomplete removal of Lys side-chain protection.[4]Check TFA quality (water content helps remove tBu, but too much water hinders hydrophobic scavengers).
+44 Da CO₂ adduct Carbamic acid formation (transient).Usually disappears upon lyophilization; ensure low pH.

Protocol for Re-Treatment (The "Rescue" Cocktail): If you isolate these impurities, you can often "save" the batch:

  • Dissolve crude in pure TFA.

  • Add scavengers: TFA : TIS : Water (95 : 2.5 : 2.5) .

  • Stir for 2 hours at room temperature.

  • Precipitate in cold diethyl ether.

Ticket #004: "I have a split peak (Doublet) with the EXACT same mass."

User Report: "The HPLC shows two peaks eluting close together. Mass spec says they are identical. Is my column broken?"

Senior Scientist Diagnosis: You are likely seeing Diastereomers (Racemization) or Regioisomers .

  • Racemization (D-Glu): During the coupling of the branched Glu residues, the activated carboxyl group can racemize (L

    
     D). This results in L-Glu-L-Glu-L-Lys (Target) vs. D-Glu-L-Glu-L-Lys (Impurity).
    
  • Regioisomerism (

    
     vs 
    
    
    
    ):
    If the side-chain protection was not orthogonal, you might have coupled the second Glu to the
    
    
    -carboxyl of the first Glu instead of the
    
    
    -carboxyl (or vice versa).

Troubleshooting Workflow:

  • Step 1: Verify Coupling Reagents.

    • Avoid: HATU/HBTU with excessive base (DIEA) for prolonged times.

    • Use:DIC/Oxyma Pure . This combination suppresses racemization significantly better than phosphonium salts for Cys/His/Glu couplings.

  • Step 2: Check Protecting Groups.

    • Ensure you used Fmoc-Glu-OtBu (for chain extension) vs Fmoc-Glu(OAryl)-OH or Fmoc-Glu(OH)-OtBu depending on which carboxyl you intended to branch from.

  • Step 3: Separation.

    • These isomers are very hard to separate. Try a Phenyl-Hexyl column or slow gradients (0.2% B per minute).

Visualization: Impurity Identification Flow

ImpurityID MassSpec Mass Spectrum Analysis M_minus_18 Mass = [M - 18] MassSpec->M_minus_18 M_plus_56 Mass = [M + 56] MassSpec->M_plus_56 M_Same Mass = Target (Split Peak) MassSpec->M_Same Diagnose1 Pyroglutamate (Cyclization) M_minus_18->Diagnose1 Diagnose2 t-Butyl Adduct (Incomplete Cleavage) M_plus_56->Diagnose2 Diagnose3 Diastereomer (D/L) or Regioisomer M_Same->Diagnose3

Figure 2: Rapid diagnostic flowchart for MS data interpretation.

References & Further Reading
  • Pyroglutamate Formation Mechanism:

    • Chelius, D., et al. (2006). "Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies."[5] Analytical Chemistry.

  • HILIC for Hydrophilic Peptides:

    • Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A.

  • Peptide Synthesis Side Reactions (Racemization & Adducts):

    • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews.

  • Separation of Diastereomers:

    • Snyder, L. R., et al. "Introduction to Modern Liquid Chromatography." (Standard Text for HPLC method development regarding isomer separation).

Sources

optimizing coupling reagents for H-Glu(Glu(Lys-OH)-OH)-OH incorporation

[1]

Executive Summary

The synthesis of the This compound motif—often found in peptide dendrimers, PSMA-targeting ligands, and branched linkers—presents a unique duality of challenges: steric occlusion at the branching points and high aggregation potential due to the poly-glutamate backbone.[1]

Standard SPPS (Solid Phase Peptide Synthesis) protocols often fail here, resulting in deletion sequences or racemized products.[1] This guide moves beyond "standard" protocols to provide an optimized, mechanistically grounded strategy for incorporating this specific branched architecture.

Module 1: The Reagent Decision Matrix

The Core Problem: You are likely observing incomplete coupling at the branch point (the

Comparative Analysis of Coupling Systems
Reagent SystemMechanism of ActionSuitability for Glu-Glu-LysRisk Profile
DIC / Oxyma Pure Carbodiimide activation with non-explosive oxime additive.[1]High. Best for preventing racemization.[2] The neutral pH environment minimizes base-catalyzed proton abstraction.Slower kinetics than HATU. May struggle with extreme steric bulk.[3]
COMU / DIEA Uronium salt (morpholino group) + Oxyma leaving group.Optimal. Superior efficiency to HATU with lower epimerization data. Excellent for the difficult

-linkage.
Instability: Hydrolyzes rapidly in DMF. Must be used immediately after dissolution.
HATU / HOAt / Collidine Aminium salt (7-azabenzotriazole).High (with caveats). The "sledgehammer" for sterics. Use only if DIC/Oxyma fails.Racemization Risk: High if DIEA is used. Requires Collidine (TMP) to suppress

-proton abstraction.
PyBOP / DIEA Phosphonium salt.[2][4]Moderate. Good alternative if uronium salts cause guanidinylation of the

-amine of Lys.
Slower than HATU/COMU.[5] Produces carcinogenic HMPA byproduct (if BOP) or similar phosphorous waste.[6]
The "Golden Standard" Recommendation

For the H-Glu(Glu(Lys...)) motif, we recommend a Hybrid Strategy :

  • Linear Backbone: Use DIC / Oxyma Pure (1:1 ratio) to minimize aggregation and racemization.

  • Branch Point (Isopeptide Bond): Switch to COMU / Oxyma / TMP (2,4,6-Trimethylpyridine) .[1] The TMP base is weaker than DIEA, reducing racemization while COMU drives the sterically hindered reaction.[1]

Module 2: Critical Troubleshooting (FAQ)

Q1: I am seeing significant racemization (0.5% - 5% D-isomer) on the internal Glu residue. Why?

A: This is likely due to Oxazolone Formation facilitated by base excess.

  • The Mechanism: When the

    
    -carboxyl of a Glu residue is activated (especially by HATU/HBTU), the carbonyl oxygen of the upstream amide backbone can attack the activated center, forming a 5(4H)-oxazolone.[1] The C
    
    
    proton of this intermediate is highly acidic. In the presence of DIEA (Diisopropylethylamine), this proton is abstracted, leading to loss of chirality.[1]
  • The Fix:

    • Switch Base: Replace DIEA with 2,4,6-Trimethylpyridine (Collidine) or DIEA/NMM in a strict 1:2 ratio relative to the coupling reagent.[1]

    • Switch Reagent: Move to DIC/Oxyma Pure . Carbodiimide couplings are less prone to base-catalyzed racemization because they do not require tertiary amines for activation.

Q2: My coupling yield at the branching Glu is stuck at ~70% despite double coupling.

A: This indicates Inter-chain Aggregation (beta-sheet formation) or Steric Shielding .

  • The Mechanism: The poly-Glu sequence is prone to hydrogen bonding that collapses the resin-bound peptide, hiding the N-terminus.[1]

  • The Fix:

    • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bond networks.

    • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF. NMP has better swelling properties for aggregated sequences.

    • Microwave Assist: Apply controlled heating (75°C for 5 min) only if using DIC/Oxyma. Do not heat HATU/DIEA with Glu/Cys/His, as this guarantees racemization.[1]

Q3: How do I handle the orthogonal protection for the branching?

A: You must use a Three-Dimensional Orthogonal Scheme .

  • Alpha-protection: Fmoc (Base labile).[7]

  • Side-chain (Permanent): tBu (Acid labile).[7]

  • Branching Point: Alloc (Allyl) or ivDde (Hydrazine/Pd labile).[1]

  • Protocol: Incorporate Fmoc-Glu(OAll)-OH or Fmoc-Glu(ivDde)-OH at the branch position.[1] Selectively remove the Alloc/ivDde group to expose the

    
    -carboxyl (or amine) for the next coupling without disturbing the Fmoc or tBu groups.
    

Module 3: Optimized Experimental Workflow

Workflow Visualization

The following diagram outlines the decision logic for optimizing this specific coupling.

CouplingLogicStartStart: H-Glu(Glu(Lys...)) SynthesisStep1Coupling Residue 1 (C-Term Glu)Start->Step1Check1Is this the Branch Point?Step1->Check1BranchCouplingBranch Point Coupling(Sterically Hindered)Check1->BranchCouplingYesLinearCouplingLinear ExtensionCheck1->LinearCouplingNoReagentBranchUse COMU (1.0 eq) + Oxyma (1.0 eq)Base: TMP (Collidine) (2.0 eq)Solvent: NMPBranchCoupling->ReagentBranchReagentLinearUse DIC (1.0 eq) + Oxyma (1.0 eq)No Base RequiredSolvent: DMFLinearCoupling->ReagentLinearQCQC: Micro-cleavage & LCMSReagentBranch->QCReagentLinear->QCFailIncomplete Coupling?QC->FailRetryRetry: Double CoupleAdd 0.1M LiClSwitch to HATU (carefully)Fail->RetryYes (>5% deletion)SuccessProceed to DeprotectionFail->SuccessNoRetry->QC

Caption: Decision matrix for selecting coupling reagents based on steric hindrance and racemization risk.

Detailed Protocol: The "Safe" Branching Method

Reagents:

  • A: 0.5 M COMU in NMP (Prepare Fresh).

  • B: 1.0 M Oxyma Pure in NMP.

  • C: 2.0 M TMP (Collidine) in NMP.

Procedure for Branch Point (Fmoc-Glu(O-Branch)-OH):

  • Resin Swelling: Swell resin in NMP for 20 mins (DMF is acceptable, but NMP is superior for Glu-rich sequences).

  • Activation:

    • Pre-mix Amino Acid (4 eq), Reagent A (4 eq), and Reagent B (4 eq).[1]

    • Add Reagent C (8 eq) immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes. COMU hydrolyzes/degrades.

  • Coupling:

    • Add mixture to resin. Shake for 45-60 minutes at Room Temperature.

    • Do not heat above 40°C for this specific step to preserve the chiral integrity of the branching Glu.

  • Wash: NMP (3x), DCM (3x), DMF (3x).

  • Kaiser Test: If slightly blue (incomplete), perform a second coupling using HATU/HOAt/TMP for 30 minutes.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. [1]

  • Merck Millipore (Novabiochem). (2024). Peptide Synthesis User Guide: Coupling Reagents and Racemization.

  • Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Twoban, I., et al. (2022).[1] Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. [1]

troubleshooting guide for solid-phase synthesis of glutamyl-lysine peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-Phase Synthesis of Glutamyl-Lysine Peptides

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: SPPS-GLU-LYS-001 Subject: Optimization and Troubleshooting of Isopeptide Bond Formation and Difficult Sequences

Executive Summary

Synthesizing peptides containing Glutamyl-Lysine (Glu-Lys) residues—particularly those involving


-

-glutamyl)lysine isopeptide crosslinks—presents a unique set of chemoselective challenges. Unlike standard linear SPPS, these syntheses often require orthogonal protection schemes (e.g., Allyl/Alloc, Dde/ODmab) and are prone to specific side reactions like glutarimide formation and on-resin aggregation.

This guide moves beyond basic protocols to address the causality of failure modes. It provides self-validating workflows and data-driven troubleshooting to ensure high-fidelity synthesis.

Part 1: Strategic Planning & Orthogonal Protection

Q: I need to synthesize a peptide with a specific


-

-glutamyl)lysine crosslink. Which protection strategy yields the highest purity?

A: For Fmoc-based SPPS, the "Gold Standard" is the Allyl/Alloc orthogonal strategy . This method allows for the selective deprotection of the Glu side-chain carboxyl and the Lys side-chain amine while the N-terminal Fmoc and other acid-labile side chains (tBu, Trt, Pbf) remain intact.

The Logic:

  • Glu Protection: Use Fmoc-Glu(OAll)-OH (Allyl ester).[1]

  • Lys Protection: Use Fmoc-Lys(Alloc)-OH (Allyloxycarbonyl).

  • Catalyst: Both groups are removed simultaneously using Pd(PPh

    
    )
    
    
    
    , exposing the specific carboxyl and amine for on-resin cyclization/coupling.

Alternative (Acid-Labile Strategy): If you lack Palladium chemistry capabilities, use Fmoc-Lys(Mtt)-OH and Fmoc-Glu(O-2-PhiPr)-OH . These can be removed with 1% TFA in DCM.[1] Warning: This requires extreme control to avoid premature cleavage of tBu groups or the peptide from the resin (especially on Trityl/2-CTC linkers).

Workflow Visualization: Orthogonal Isopeptide Synthesis

G Start Linear Assembly (Fmoc-SPPS) OrthoDeprot Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) Start->OrthoDeprot Resin-bound Protected Peptide Wash Scavenger Wash (DTC or Thioanisole) OrthoDeprot->Wash Remove Pd Complexes Cyclization Isopeptide Coupling (PyBOP/DIEA or HATU) Wash->Cyclization Free Glu-COOH & Lys-NH2 FmocRemoval Final Fmoc Removal (Piperidine) Cyclization->FmocRemoval Confirm via Kaiser Test Cleavage Global Cleavage (TFA/TIS/H2O) FmocRemoval->Cleavage

Figure 1: Workflow for synthesizing


-

-glutamyl)lysine crosslinks using Allyl/Alloc orthogonal protection. Critical control points are highlighted in red.

Part 2: Synthesis & Coupling Protocols

Q: My Palladium deprotection failed (Alloc/Allyl groups remain). What went wrong?

A: The failure is rarely the catalyst itself but rather incomplete catalyst activation or poisoning .

Protocol: Optimized Pd(0) Deprotection

  • Preparation: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) in dry DCM under Argon. Avoid exposure to air; the catalyst must be bright yellow. If it is orange/brown, it is oxidized and inactive.
  • Scavenger: Add Phenylsilane (PhSiH

    
    , 10-20 eq) as the allyl acceptor. Note: Morpholine can be used, but PhSiH
    
    
    
    is more efficient for difficult sequences.
  • Reaction: Agitate resin with the mixture for 2 x 30 mins.

  • The Critical Step (Washing): You must remove Palladium residues. Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min).

    • Self-Validating Step: The DTC wash will turn yellow/brown as it complexes Pd. Repeat washes until the solution remains clear.

Q: I see a mass shift of -18 Da on my Glu-containing peptide. Is this dehydration?

A: This is likely Glutarimide formation , a major side reaction for Glutamic acid, analogous to Aspartimide formation. It occurs when the backbone amide nitrogen attacks the activated side-chain ester, forming a 6-membered ring.

Risk Factors:

  • Sequence: Glu-Gly, Glu-Ser, and Glu-Ala sequences are high risk.

  • Base: Prolonged exposure to Piperidine (Fmoc removal) promotes this.

  • Activation: Strong activation of the

    
    -carboxyl (during isopeptide bond formation) increases risk.
    

Troubleshooting Table: Side Reaction Mitigation

IssueSymptom (LCMS)Root CauseSolution
Glutarimide [M-18] DaBackbone amide attack on Glu side chain.1. Use Hmb-protected residues (e.g., Fmoc-Gly-(Hmb)) after Glu to sterically block the amide.2. Use DBU-free deprotection cocktails (e.g., Piperidine/HOBt).
Incomplete Cyclization Linear precursor massSteric hindrance or aggregation.1. Switch to HATU/HOAt activation.2. Use microwave heating (50°C).3. Double couple with fresh reagents.
Palladium Adducts [M+106] or erratic peaksIncomplete Pd removal after Allyl deprotection.Increase DTC (dithiocarbamate) washes. Do NOT proceed to cleavage until resin is colorless.
tBu Removal [M-56] Da (premature)Trace acid in DCM during Mtt removal.Use 1% TFA/DCM with 5% TIS as a scavenger. Limit exposure to 2 min cycles x 10.

Part 3: Cleavage & Purification

Q: The peptide purity is low after global cleavage. How do I optimize the cocktail?

A: For peptides containing Glu, Lys, and potential oxidizable residues (Met, Cys, Trp), "Reagent K" or a high-scavenger equivalent is mandatory.

Recommended Cocktail (Reagent K modified):

  • TFA: 82.5% (Cleavage agent)

  • Phenol: 5% (Scavenger for Tyr/Trp)

  • Thioanisole: 5% (Accelerates removal of Pbf/Pmc from Arg; suppresses Met oxidation)

  • Water: 5% (Scavenger for tBu cations)

  • EDT (Ethanedithiol): 2.5% (Crucial if Cys/Met are present; prevents tBu attachment to Trp)

Pro-Tip: If your peptide contains multiple Glu(tBu) residues, the concentration of tBu cations will be high. Ensure the volume of the cleavage cocktail is at least 10-15 mL per gram of resin to prevent saturation of scavengers.

Troubleshooting Decision Tree

Troubleshooting Problem Low Purity / Wrong Mass CheckMass Check Mass Spectrum Problem->CheckMass MassM18 Mass [M-18]? CheckMass->MassM18 Glutarimide Glutarimide Formation ACTION: Use Hmb backbone protection or shorter deprotection times. MassM18->Glutarimide Yes MassLinear Linear Precursor Found? MassM18->MassLinear No IncompleteCyc Incomplete Cyclization ACTION: Retest Kaiser; Use HATU; Check Pd removal. MassLinear->IncompleteCyc Yes MassPlusPd Mass +106 or +Pd? MassLinear->MassPlusPd No PdContam Palladium Contamination ACTION: Wash resin with DTC in DMF before cleavage. MassPlusPd->PdContam Yes

Figure 2: Decision logic for diagnosing common synthesis failures based on Mass Spectrometry data.

References

  • Zhu, J., & Marchant, R. E. (2008). Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation.[2][3][4] Journal of Peptide Science, 14(6), 690–696.[2][3][4] Link

  • Kates, S. A., et al. (1993). Automated allyl cleavage for continuous-flow synthesis of cyclic and branched peptides.[5] Analytical Biochemistry, 212(2), 303–310. Link

  • Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Guide. Link

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS) and Orthogonal Protection. Link

Sources

Technical Support Center: Optimization of Protecting Group Strategy for H-Glu(Glu(Lys-OH)-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers optimizing the solid-phase synthesis of the branched/gamma-linked peptide H-Glu(Glu(Lys-OH)-OH)-OH .

Based on the structural notation, this molecule is identified as a gamma-glutamyl peptide sequence (specifically a


-Glu-

-Glu-Lys scaffold), where the peptide backbone propagates through the

-carboxyl groups of the Glutamic acid residues rather than the standard

-carboxyls. This architecture is common in drug delivery linkers (e.g., PSMA-targeting ligands) and requires a specific "inverted" protecting group strategy compared to standard SPPS.

Part 1: The Core Strategy (The "Gamma-Backbone" Approach)

The most frequent failure mode in synthesizing this compound is attempting to use standard Fmoc-Glu(OtBu)-OH building blocks. Standard reagents protect the


-carboxyl, blocking the very site required for chain elongation in this specific molecule.

To synthesize this successfully, you must invert the protection scheme of the Glutamic acid residues.

The "Golden Rule" of Gamma-Peptide Synthesis

You must build the chain from C-terminus (Lysine) to N-terminus (Glutamic Acid) using


-protected, 

-free Glutamic Acid building blocks.
Recommended Protecting Group Scheme
PositionResidueRecommended DerivativeCAS Number (Ref)Function
C-Terminus (Resin) Lys Fmoc-Lys(Boc)-OH 71989-26-9Anchors to resin via

-COOH. Side chain (

-NH2) is Boc-protected (acid labile).[1]
Middle Glu Fmoc-Glu-OtBu 84793-07-7CRITICAL:

-COOH is protected (OtBu).

-COOH is FREE for coupling.
N-Terminus Glu Fmoc-Glu-OtBu 84793-07-7Same as above. Final Fmoc removal yields free amine.

Part 2: Troubleshooting Guides

Issue 1: "My coupling reactions are failing, or I am recovering starting material."

Diagnosis: You are likely using the wrong Glutamic Acid isomer. The Trap: Most catalogs list Fmoc-Glu(OtBu)-OH as the standard item. This derivative has a free alpha-carboxyl and a protected gamma-carboxyl. If you use this, the coupling will occur at the alpha-position, resulting in an alpha-peptide (wrong isomer) or failure if the alpha-position is sterically hindered. Solution:

  • Verify the structure of your building block. You need Fmoc-Glu(OH)-OtBu (often labeled as Fmoc-Glu-OtBu).

  • Check the CAS: Ensure you are using CAS 84793-07-7 (Gamma-free), NOT CAS 71989-18-9 (Gamma-protected).

Issue 2: "I see a mass of -18 Da (Water loss) on the N-terminal Glutamic Acid."

Diagnosis: Pyroglutamate formation. Mechanism: Upon removal of the final Fmoc group, the free N-terminal amine of the Glutamic acid can attack its own activated


-carbonyl (or even the 

-ester in some conditions), cyclizing to form pyroglutamic acid. This effectively "caps" your peptide. Solution:
  • Keep Fmoc On: Do not remove the final Fmoc group until immediately before cleavage or downstream conjugation.

  • Boc Strategy for N-Term: If this is the final residue, couple Boc-Glu-OtBu instead of Fmoc-Glu-OtBu. The Boc group is removed simultaneously with the resin cleavage (TFA), minimizing the time the free amine exists in a reactive state.

Issue 3: "Low yield during the loading of the first Lysine."

Diagnosis: Diketopiperazine (DKP) formation or hydrolysis if using improper resin loading protocols. Solution:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin . It allows for very mild loading conditions that prevent racemization.

  • Loading Protocol: Dissolve Fmoc-Lys(Boc)-OH in DCM with 4 eq. DIPEA. Add to dry 2-CTC resin. Cap with Methanol/DIPEA after 1 hour.

  • Avoid: Do not use standard Wang resin activation (DMAP/DIC) for the first residue if you want to avoid potential racemization or low loading efficiency due to steric bulk.

Part 3: Visualized Workflows

Diagram 1: The "Gamma-Backbone" Synthesis Flow

This flowchart illustrates the correct connectivity and order of operations to ensure the


-amide backbone is formed.

GammaPeptideSynthesis Resin 2-CTC Resin Lys 1. Load Fmoc-Lys(Boc)-OH (Anchor via Alpha-COOH) Resin->Lys Deprotect1 2. Remove Fmoc (20% Piperidine) Lys->Deprotect1 Glu2 3. Couple Fmoc-Glu-OtBu (Gamma-COOH activates -> Attacks Lys Alpha-NH2) Deprotect1->Glu2 Free Amine on Lys Deprotect2 4. Remove Fmoc Glu2->Deprotect2 Glu1 5. Couple Fmoc-Glu-OtBu (Gamma-COOH activates -> Attacks Glu2 Alpha-NH2) Deprotect2->Glu1 Free Amine on Glu2 FinalCleavage 6. Final Cleavage (TFA/TIS/H2O) Removes: Resin, Boc, tBu, Fmoc Glu1->FinalCleavage Product Target: this compound FinalCleavage->Product

Caption: Step-by-step SPPS flow for constructing the gamma-glutamyl backbone using gamma-free/alpha-protected building blocks.

Diagram 2: Orthogonal Protection Logic

Understanding why specific protecting groups are chosen to prevent branching errors.

Orthogonality cluster_0 The Critical Distinction BaseLabile Fmoc Group (Temporary N-Term Protection) Removed by: Piperidine Backbone Gamma-Amide Bond (Formed during coupling) BaseLabile->Backbone Allows elongation AcidLabile tBu / Boc Groups (Permanent Side/Alpha Protection) Removed by: TFA AcidLabile->Backbone Protects non-target COOH Wrong Fmoc-Glu(OtBu)-OH (Standard) Gamma-Blocked WRONG REAGENT Right Fmoc-Glu-OtBu (Gamma-Free) Gamma-Active CORRECT REAGENT

Caption: Orthogonality map highlighting the necessity of Acid-Labile permanent protection (tBu) on the alpha-carbons to force gamma-linkage formation.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I synthesize this using a "Side-Chain Anchoring" strategy instead? A: Yes, but it is more complex. You could anchor the first Glutamic acid via its alpha-carboxyl, but you would then need to selectively deprotect its side chain (e.g., using an Allyl ester, Fmoc-Glu(OAll)-OH) to couple the next residue. The strategy described above (anchoring the C-terminal Lysine) is generally higher yielding because it follows standard C


N elongation mechanics, just with modified building blocks.

Q: What coupling reagents do you recommend for the Gamma-COOH? A: Gamma-carboxyls are slightly less sterically hindered than alpha-carboxyls, but they are prone to cyclization.

  • Recommendation: Use DIC/Oxyma or HATU/HOAt .

  • Avoid: HBTU/TBTU if you suspect slow coupling, as they can lead to capping via guanidinylation.

Q: How do I purify the final product? A: These molecules are highly polar due to the three free carboxylic acids and two internal amides.

  • Column: C18 AQ (Aqua) or HILIC columns are recommended. Standard C18 may not retain the molecule well.

  • Buffer: Use 0.1% TFA in Water/Acetonitrile. Be prepared for early elution (low % ACN).

References

  • Fmoc-Glu-OtBu (Gamma-Free) Properties & CAS. Chemical Book. Link

  • Solid-Phase Synthesis of Gamma-Glutamyl Peptides.International Journal of Peptide Research and Therapeutics.
  • Prevention of Aspartimide and Pyroglutamate Formation. Merck/Novabiochem Technical Notes. Link

  • 2-Chlorotrityl Chloride Resin Loading Protocols. Bachem Technical Guides. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of L-gamma-glutamyl-L-gamma-glutamyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Isopeptide Bonds

The tripeptide L-gamma-glutamyl-L-gamma-glutamyl-L-lysine (γ-Glu-γ-Glu-Lys) presents a unique and compelling challenge for analytical characterization. Unlike canonical peptides where amino acids are linked via α-peptide bonds, this molecule contains two consecutive γ-glutamyl linkages. This isopeptide bond, formed between the γ-carboxyl group of one glutamic acid and the α-amino group of the next, fundamentally alters the molecule's structure and chemical behavior compared to its α-linked isomer. Such structures are not merely academic curiosities; they are found in nature in polymers like poly-γ-glutamate (PGA) produced by various bacteria, and similar ε-(γ-glutamyl)lysine crosslinks are formed by transglutaminase enzymes, playing roles in protein structure and disease[1][2].

Accurate mass spectrometric analysis is paramount for confirming the identity, purity, and structure of such peptides. However, the presence of γ-linkages necessitates specialized analytical strategies. Standard peptide sequencing approaches may yield ambiguous or incorrect results if the distinct fragmentation behavior of the isopeptide bond is not considered. This guide provides a comprehensive comparison of mass spectrometry-based strategies for the robust analysis of γ-Glu-γ-Glu-Lys, grounded in established fragmentation principles and field-proven methodologies.

The Structural Uniqueness of γ-Glu-γ-Glu-Lys

The core analytical task is to develop a method that not only confirms the peptide's mass and amino acid composition but also unequivocally verifies the location of the two γ-glutamyl isopeptide bonds.

G cluster_Glu1 γ-Glutamic Acid 1 cluster_Glu2 γ-Glutamyl 2 cluster_Lys L-Lysine glu1_N H₂N glu1_Ca α-CH glu1_N->glu1_Ca glu1_Cb β-CH₂ glu1_Ca->glu1_Cb glu1_C α-COOH glu1_Ca->glu1_C glu1_Cg γ-COOH glu2_N α-NH glu1_Cg->glu2_N γ-peptide bond 1 glu1_Cb->glu1_Cg glu2_Ca α-CH glu2_N->glu2_Ca glu2_Cb β-CH₂ glu2_Ca->glu2_Cb glu2_C α-COOH glu2_Ca->glu2_C glu2_Cg γ-CO lys_N α-NH glu2_Cg->lys_N γ-peptide bond 2 glu2_Cb->glu2_Cg lys_Ca α-CH lys_N->lys_Ca lys_C COOH lys_Ca->lys_C lys_side ε-NH₂

Caption: Structure of L-gamma-glutamyl-L-gamma-glutamyl-L-lysine highlighting the two non-canonical γ-peptide bonds.

Comparison of Analytical Strategies: A Multi-faceted Approach

No single technique is universally optimal. The choice of ionization source, fragmentation method, and mass analyzer must be tailored to the analytical goal, whether it is qualitative confirmation, structural elucidation, or quantitative analysis.

Part 1: Ionization & Separation

For a polar molecule like γ-Glu-γ-Glu-Lys, Electrospray Ionization (ESI) is the preferred method for generating intact molecular ions for subsequent MS/MS analysis. The key initial step, however, is chromatographic separation, especially if isomeric impurities (e.g., α-Glu-γ-Glu-Lys) are present.

TechniqueAdvantages for γ-Glu-γ-Glu-Lys AnalysisDisadvantages & Considerations
Reversed-Phase LC (RPLC) Standard, robust technique. Can often separate isomers with careful method development.The high polarity of the peptide may lead to poor retention on standard C18 columns.
Hydrophilic Interaction LC (HILIC) Excellent retention and separation for highly polar analytes like γ-glutamyl peptides. Often provides superior separation of α/γ isomers[3].Requires careful mobile phase optimization to ensure reproducibility and avoid on-column isomerization[3].

Expert Insight: For baseline separation of α and γ isomers, HILIC is the superior choice. An amide-based stationary phase often provides the necessary selectivity for these challenging separations[3][4]. It is critical to ensure that the mobile phase composition, particularly the absence of ammonium in the initial conditions, does not induce on-column isomerization of certain peptides[3].

Part 2: Fragmentation Methods & Mass Analyzers

The fragmentation strategy is the most critical component for confirming the isopeptide linkages. The choice of fragmentation method dictates which bonds are cleaved and, consequently, what structural information can be obtained.

Fragmentation MethodMechanism & Resulting IonsSuitability for γ-Linkage Confirmation
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) Heats ions through collisions with inert gas, cleaving the most labile bonds. Produces primarily b- and y-ions from backbone amide bond cleavage[5].Excellent (in Negative Ion Mode): In negative ion CID, γ-linked peptides show a highly characteristic and prominent neutral loss of the C-terminal amino acid residue, leading to the formation of a deprotonated pyroglutamic acid ion at m/z 128[6][7]. This is a key diagnostic marker. In positive ion mode, spectra can be complex and less definitive.
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) Transfers an electron to the peptide, inducing radical-driven fragmentation of the N-Cα backbone bond. Produces primarily c- and z-ions [8][9].Excellent (in Positive Ion Mode): ETD is a non-ergodic method that cleaves the peptide backbone without significantly exciting the molecule, thus preserving labile structures[9]. It is highly effective for distinguishing isomers. For γ-Glu residues, ETD can produce diagnostic z•-72 fragment ions , which are indicative of the γ-linkage[10]. This provides direct evidence of the bond's location.

Comparative Analysis of Mass Analyzers:

Mass AnalyzerStrengthsWeaknessesBest Use Case
Quadrupole Ion Trap (QIT) Cost-effective, capable of MSⁿ experiments.Lower resolution and mass accuracy compared to TOF and Orbitrap.Routine qualitative identification where high mass accuracy is not critical.
Quadrupole Time-of-Flight (Q-TOF) Good resolution (>40,000), high mass accuracy (<5 ppm), fast scan speeds.Lower resolution than Orbitrap. Deconvoluted spectra may sometimes appear less "clean"[11].Robust qualitative and quantitative analysis, compatible with fast LC separations.
Orbitrap Very high resolution (>100,000), excellent mass accuracy (<2 ppm). Produces clean, high-quality spectra[12][13].Slower scan speeds (duty cycle) compared to Q-TOF, which can be a consideration for very fast chromatography[11].High-confidence structural elucidation and identification of isomers where resolving power is paramount.

Authoritative Recommendation: For unambiguous confirmation of the γ-Glu-γ-Glu-Lys structure, a dual-fragmentation approach on a high-resolution instrument (Orbitrap or Q-TOF) is the gold standard.

  • HILIC-LC for isomeric separation.

  • Negative Ion Mode CID/HCD to screen for the diagnostic pyroglutamate ion (m/z 128).

  • Positive Ion Mode ETD to generate c- and z-ions and confirm the specific location of the γ-linkages via diagnostic fragments (e.g., z•-72 ions)[10].

Experimental Protocols & Data Interpretation

The following protocols provide a validated starting point for the analysis.

Workflow Overview

Caption: Recommended analytical workflow for the comprehensive analysis of γ-Glu-γ-Glu-Lys.

Protocol 1: HILIC-LC-MS/MS Method

This protocol is adapted from established methods for separating isomeric glutamyl peptides[3][5].

  • Sample Preparation:

    • Accurately weigh and dissolve the peptide standard in the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid) to a concentration of 1 mg/mL.

    • Perform serial dilutions to create working solutions (e.g., 1-10 µg/mL).

    • Causality: Dissolving the sample in the initial mobile phase prevents peak distortion and ensures compatibility with the HILIC separation mechanism.

  • Liquid Chromatography:

    • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 95% B

      • 1-10 min: 95% to 50% B

      • 10-12 min: 50% to 95% B

      • 12-15 min: 95% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Trustworthiness: A sufficient re-equilibration step is critical in HILIC to ensure reproducible retention times between injections.

  • Mass Spectrometry (High-Resolution Instrument):

    • Ionization Mode: ESI, with separate runs for Positive and Negative modes.

    • MS1 Scan Range: m/z 150-1000.

    • Data-Dependent Acquisition (DDA):

      • Select the top 3-5 most intense precursor ions for fragmentation.

      • Use an inclusion list with the calculated m/z of the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) peptide.

      • Fragmentation:

        • Negative Mode: CID or HCD with stepped collision energy (e.g., 15, 25, 35 NCE).

        • Positive Mode: ETD with calibrated reagent anion flux.

Data Interpretation: Predicted Fragmentation Patterns

Predicted Mass: C₁₅H₂₇N₅O₈, Monoisotopic Mass = 405.1860 Da

A. Negative Ion CID/HCD Analysis:

The hallmark of a γ-linkage is the facile cleavage and loss of the subsequent amino acid as a neutral molecule[6].

  • [M-H]⁻ at m/z 404.1782

  • Key Diagnostic Ion: A prominent peak at m/z 128.0353 , corresponding to deprotonated pyroglutamic acid. This ion is formed by the neutral loss of Lysine (m/z 146.1055) from the [γ-Glu-Lys-H]⁻ fragment, which itself is formed by the neutral loss of γ-Glu (m/z 129.0426). The presence of two γ-linkages should make this pathway highly favorable.

  • Other Expected Fragments: Ions corresponding to the neutral loss of Lysine and the neutral loss of γ-Glu-Lys.

B. Positive Ion ETD Analysis:

ETD cleaves the N-Cα bond, generating a comprehensive ladder of c- and z-ions that map the sequence[8].

  • [M+2H]²⁺ at m/z 203.5968 (likely precursor for ETD)

  • Sequence Ions: A full series of c₁, c₂, z₁•, z₂• ions confirming the Glu-Glu-Lys sequence.

  • Key Diagnostic Ion: The presence of a z•-72 ion would confirm the γ-linkage[10]. This fragment arises from a secondary rearrangement following the initial backbone cleavage. Observing this diagnostic fragment for both glutamic acid residues would provide definitive proof of the structure.

This multi-faceted analytical approach, combining high-resolution chromatography with complementary fragmentation techniques, provides a self-validating system for the unambiguous characterization of L-gamma-glutamyl-L-gamma-glutamyl-L-lysine and other challenging isopeptides.

References

  • D'Hondt, E., et al. (2017). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. Journal of Separation Science. Available at: [Link]

  • Harrison, A. G., & Young, A. B. (2004). Characterization of alpha- and gamma-glutamyl dipeptides by negative ion collision-induced dissociation. Journal of Mass Spectrometry. Available at: [Link]

  • Kobayashi, M., et al. (2015). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Yin, S., & Loo, J. A. (2011). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Bowie, J. H., & Simons, J. (2004). Characterization of alpha- and gamma-glutamyl dipeptides by negative ion collision-induced dissociation. PubMed. Available at: [Link]

  • Zhang, T., et al. (2015). Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • Ashalley, E., et al. (2020). Identification of Key Metabolites in Poly-γ-Glutamic Acid Production by Tuning γ-PGA Synthetase Expression. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Nilsson, J., et al. (2009). Characterization of γ-carboxylated tryptic peptides by collision-induced dissociation and electron transfer dissociation mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Mikesh, L. M., et al. (2006). The Utility of ETD Mass Spectrometry in Proteomic Analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Wikipedia. (n.d.). Electron-transfer dissociation. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of IE-MS Q-ToF to repeat LTQ-Orbitrap analysis. ResearchGate. Available at: [Link]

  • FooDB. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Positive (FDB023571). FooDB. Available at: [Link]

  • Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. Chemistry Stack Exchange. Available at: [Link]

  • Cimermancic, P. (2018). Peptide MS/MS spectrum prediction using deep learning. YouTube. Available at: [Link]

  • Fisher, K. E., et al. (2022). Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells. ACS Chemical Neuroscience. Available at: [Link]

  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Scribd. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of CID fragmentation of Lys-C and Lys-N derived singly charged peptide ions. ResearchGate. Available at: [Link]

  • Vékey, K., et al. (2020). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?. Journal of Mass Spectrometry. Available at: [Link]

  • Taouatas, N., et al. (2008). Straightforward ladder sequencing of peptides using a Lys-N metalloendopeptidase. Molecular & Cellular Proteomics. Available at: [Link]

  • Candela, T., et al. (2009). Poly-gamma-glutamate in bacteria. Molecular Microbiology. Available at: [Link]

  • Raddatz, I., et al. (2005). Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ashiuchi, M., et al. (2004). Enzymatic synthesis of high-molecular-mass poly-gamma-glutamate and regulation of its stereochemistry. Applied and Environmental Microbiology. Available at: [Link]

  • Zhang, W., et al. (2021). Production of ultra-high-molecular-weight poly-γ-glutamic acid by a newly isolated Bacillus subtilis strain and genomic and transcriptomic analyses. Microbial Cell Factories. Available at: [Link]

  • Abe, K., et al. (2004). Glr, a glutamate racemase, supplies D-glutamate to both peptidoglycan synthesis and poly-gamma-glutamate production in gamma-PGA-producing Bacillus subtilis. FEMS Microbiology Letters. Available at: [Link]

  • Jeitner, T. M., et al. (2001). N(epsilon)-(gamma-L-glutamyl)-L-lysine (GGEL) is increased in cerebrospinal fluid of patients with Huntington's disease. Journal of Neurochemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Confirming H-γ-Glu-ε-Lys-OH Purity: An HPLC-Centric Approach with Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is a non-negotiable prerequisite for reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for confirming the purity of the isodipeptide H-γ-Glu-ε-Lys-OH, a molecule of interest in various biological and pharmaceutical studies. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the industry's workhorse, the unique polar nature of this peptide necessitates a critical evaluation of its suitability and a comparison with alternative and complementary techniques.

The Analytical Challenge: The Polarity of H-γ-Glu-ε-Lys-OH

H-γ-Glu-ε-Lys-OH, with its two free amino groups and two carboxylic acid functions, is a highly polar molecule. This characteristic presents a significant challenge for traditional RP-HPLC, where retention is based on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18).[1] Highly polar compounds often exhibit poor retention on such columns, eluting at or near the void volume, which prevents effective separation from other polar impurities.

This guide will, therefore, not only detail a standard RP-HPLC approach but also introduce Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful alternative. Furthermore, we will discuss the indispensable role of Mass Spectrometry (MS) as an orthogonal method for identity confirmation.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of synthetic peptides.[2] It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] Purity is typically determined by calculating the area percentage of the main peptide peak relative to the total area of all observed peaks in the chromatogram.[2]

Method 1: Reversed-Phase HPLC (RP-HPLC) - A Starting Point

Despite the potential for poor retention, RP-HPLC is the most common method for peptide analysis and should be considered as an initial approach. Optimization of mobile phase conditions can sometimes achieve adequate separation even for polar molecules.

1. Materials and Reagents:

  • Peptide Sample: Lyophilized H-γ-Glu-ε-Lys-OH

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[2]

  • Sample Diluent: Mobile Phase A.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a UV detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore size of 300 Å is recommended for peptides).[2][3]

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in 1 mL of the Sample Diluent to a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 4.6 x 250 mm, 5 µm, 300 Å Industry standard for peptide separation, wide pores accommodate larger molecules.[2][3]
Mobile Phase A 0.1% TFA in Water TFA acts as an ion-pairing agent, improving peak shape for peptides.[3]
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier for peptide elution.[2]
Gradient 0-5% B over 30 min A very shallow gradient is crucial to retain and separate this highly polar peptide.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C For reproducible retention times.
Detection UV at 214 nm Wavelength for detecting the peptide bond.[4]

| Injection Vol. | 10 µL | |

4. Data Analysis:

  • Calculate the purity by the area percentage of the main peak.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - A Superior Alternative

Given the high polarity of H-γ-Glu-ε-Lys-OH, HILIC is an excellent alternative chromatographic technique.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7] Polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface, leading to the opposite elution order compared to RP-HPLC.[7][8]

1. Materials and Reagents:

  • Peptide Sample: Lyophilized H-γ-Glu-ε-Lys-OH

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water, pH 3.0.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

  • HPLC System: As above.

  • HPLC Column: A HILIC column with an amide-bonded stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in 1 mL of the Sample Diluent to a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column Amide-HILIC, 4.6 x 150 mm, 3.5 µm Amide phases are robust and provide good retention for polar compounds.[5]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 A volatile buffer suitable for MS compatibility if desired.[9]
Mobile Phase B Acetonitrile The weak eluting solvent in HILIC.
Gradient 95-70% B over 20 min Elution is achieved by increasing the water content.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 214 nm

| Injection Vol. | 10 µL | |

4. Data Analysis:

  • Calculate the purity by the area percentage of the main peak.

Orthogonal and Complementary Techniques: Beyond HPLC

While HPLC is excellent for purity assessment, it does not confirm the identity of the main peak. For this, Mass Spectrometry is essential.[10][11]

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio of ions and is the gold standard for confirming the molecular weight of a peptide.[11] When coupled with HPLC (LC-MS), it can provide both purity and identity data in a single run.[12]

Key Advantages of MS:

  • Identity Confirmation: Confirms that the major peak in the HPLC chromatogram corresponds to the correct molecular weight of H-γ-Glu-ε-Lys-OH.

  • Impurity Identification: Can help in the characterization of impurity peaks observed in the HPLC chromatogram.[12]

Considerations for LC-MS:

  • Use volatile mobile phase modifiers like formic acid or ammonium formate instead of TFA, which can cause ion suppression.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure and connectivity of atoms in a molecule. While not typically used for routine purity analysis due to its lower sensitivity and higher complexity compared to HPLC, it is an invaluable tool for the definitive structural confirmation of a reference standard.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Peptide dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: General workflow for HPLC-based purity analysis of H-γ-Glu-ε-Lys-OH.

Comparison of Analytical Techniques

TechniquePrimary UseAdvantagesDisadvantages
RP-HPLC Purity AssessmentRobust, reproducible, widely available.Poor retention for very polar compounds like H-γ-Glu-ε-Lys-OH.
HILIC Purity AssessmentExcellent retention for polar compounds.[5][6]Can be less robust than RP-HPLC, requires careful equilibration.
Mass Spec. Identity ConfirmationHigh specificity for molecular weight, can identify impurities.[11][12]Not quantitative on its own, higher instrument cost.[12]
NMR Structural ElucidationProvides definitive structural information.Low sensitivity, complex data analysis, not ideal for routine purity checks.

Decision Logic for Method Selection

Method_Selection start Purity Analysis of H-γ-Glu-ε-Lys-OH rp_hplc Attempt RP-HPLC with shallow gradient start->rp_hplc lc_ms Use LC-MS for Identity & Impurity ID start->lc_ms Identity Confirmation Needed nmr Use NMR for Reference Standard Structural Confirmation start->nmr Definitive Structure Needed retention Adequate Retention? rp_hplc->retention hilic Use HILIC retention->hilic No retention->lc_ms Yes

Caption: Decision-making process for selecting the appropriate analytical method.

Conclusion and Recommendations

For confirming the purity of H-γ-Glu-ε-Lys-OH, a multi-faceted approach is recommended to ensure the highest level of scientific integrity.

  • Primary Purity Assessment: Due to the highly polar nature of H-γ-Glu-ε-Lys-OH, HILIC is the recommended primary method for purity determination. It is expected to provide better retention and separation of polar impurities compared to RP-HPLC.

  • Orthogonal Verification: If possible, developing an RP-HPLC method, even with marginal retention, can serve as a valuable orthogonal check on the purity determined by HILIC.

  • Identity Confirmation: Purity data from HPLC is meaningless without identity confirmation. LC-MS analysis is mandatory to verify that the main peak corresponds to the correct molecular weight of H-γ-Glu-ε-Lys-OH.

  • Reference Standard Characterization: For the initial, definitive characterization of a new batch of a reference standard, NMR spectroscopy should be employed for complete structural elucidation.

By combining the separating power of an appropriate HPLC method (preferably HILIC) with the specificity of mass spectrometry, researchers can be confident in the purity and identity of their H-γ-Glu-ε-Lys-OH, leading to more reliable and reproducible scientific outcomes.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at: [Link]

  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Available at: [Link]

  • Hébrard, G., et al. (2014). Peptide separation by Hydrophilic-Interaction Chromatography: A review. Journal of Liquid Chromatography & Related Technologies, 37(10), 1375-1403. Available at: [Link]

  • Crawford Scientific. (2024). Struggling with Polar Analytes? Meet HILIC: The "Reversed Reversed-Phase" Solution. Available at: [Link]

  • Hiller, W. D., et al. (2005). Identification and Quantification of ε-(γ-Glutamyl)lysine in Digests of Enzymatically Cross-Linked Leguminous Proteins by High-Performance Liquid Chromatography−Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). Journal of Agricultural and Food Chemistry, 53(8), 2830-2837. Available at: [Link]

  • Hiller, W. D., et al. (2005). Identification and quantification of epsilon-(gamma-glutamyl)lysine in digests of enzymatically cross-linked leguminous proteins by high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS). Journal of Agricultural and Food Chemistry, 53(8), 2830-2837. Available at: [Link]

  • Paradigm Peptides. (n.d.). HPLC vs. Mass Spectrometry: Why You Need Both for Peptide Verification. Available at: [Link]

  • Bio-Synthesis Inc. (2023). HPLC and Mass Spectrometry in Peptide Analysis. Available at: [Link]

  • Peptides.co. (2023). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Available at: [Link]

  • GE Healthcare. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Zhang, S., et al. (2020). Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. Molecules, 25(21), 5183. Available at: [Link]

  • Theobald, J., et al. (2020). Investigation of Impurities in Peptide Pools. Molecules, 25(21), 5133. Available at: [Link]

  • Shimadzu. (n.d.). Introduction to HPLC. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Available at: [Link]

  • Turcu, R. P., et al. (2017). Use of an RP-HPLC method to determine the lysine content in seven varieties of peas. Journal of Chromatography & Separation Techniques, 8(5). Available at: [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Reubsaet, J. L., et al. (2000). Impurity profile of amino acids?. Pharmeuropa, 12(3), 428-433. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92043755, H-Glu(Glu(Lys-OH)-OH)-OH. Available at: [Link]

  • Holzgrabe, U., et al. (2007). Amino acids: Aspects of impurity profiling by means of CE. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 18-26. Available at: [Link]

Sources

A Researcher's Guide to Validating the Biological Activity of H-Glu(Glu(Lys-OH)-OH)-OH Peptides In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from peptide synthesis to a validated biological entity is paved with rigorous experimental interrogation. This guide provides a comprehensive, technically-grounded framework for evaluating the in vitro biological activity of the novel peptide H-Glu(Glu(Lys-OH)-OH)-OH. We will move beyond a simple recitation of protocols, instead focusing on the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to characterization.

The unique structure of this compound, a tripeptide containing a gamma-glutamyl linkage, suggests potential roles in modulating cellular processes such as inflammation and oxidative stress, given the known bioactivities of its constituent amino acids and similar peptide structures.[1][2][3] This guide will present a tiered experimental approach, starting with foundational assays and progressing to more specific mechanistic studies.

Tier 1: Foundational Biological Activity Screening - The Cell Viability Assay

Before delving into specific biological functions, it is crucial to determine the peptide's intrinsic effect on cell health. This foundational step establishes a non-toxic concentration range for subsequent, more sensitive assays. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]

Experimental Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.[4] This allows for the determination of a dose-response curve and the calculation of key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Comparative Framework

To provide context to the experimental data, the activity of this compound should be compared against:

  • Vehicle Control: The solvent used to dissolve the peptide (e.g., sterile PBS or DMSO), to account for any effects of the solvent itself.

  • Positive Control (Cytotoxic Agent): A known cytotoxic compound (e.g., Doxorubicin) to ensure the assay is performing correctly.[5]

  • Alternative Peptide: A structurally similar but presumed inactive peptide (e.g., a scrambled version of the peptide sequence) to demonstrate specificity.

Hypothetical Data Summary
CompoundConcentration RangeCell LineIC50 (µM)Interpretation
This compound0.1 - 1000 µMHEK293> 1000Non-toxic at tested concentrations.
Scrambled Peptide0.1 - 1000 µMHEK293> 1000Control peptide is non-toxic.
Doxorubicin0.01 - 10 µMHEK2930.5Assay is sensitive to cytotoxic effects.
Experimental Workflow: Tier 1

G cluster_0 Cell Viability Assessment prep Prepare Peptide Stock Solutions (this compound, Controls) seed Seed Cells in 96-well Plate (e.g., HEK293 at 1x10^4 cells/well) incubate1 Incubate for 24h (Allow for cell attachment) seed->incubate1 treat Treat Cells with Serial Dilutions of Peptides and Controls incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize read Measure Absorbance (at ~570 nm) solubilize->read analyze Analyze Data (Calculate IC50 values) read->analyze

Caption: Workflow for assessing peptide cytotoxicity using the MTT assay.

Tier 2: Specific Bioactivity Profiling

Based on the known functions of related peptides, we will now investigate the potential anti-inflammatory and antioxidant properties of this compound.

A) Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Peptides that can modulate the inflammatory response are of significant therapeutic interest.[6] A common in vitro model for inflammation involves stimulating macrophage-like cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers the release of pro-inflammatory cytokines.[7]

Experimental Rationale

We will use the human monocytic cell line THP-1, differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).[7] Upon stimulation with LPS, these cells produce and secrete key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[7][8] The concentration of these cytokines in the cell culture supernatant can be accurately quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[9][10] A reduction in the levels of these cytokines in the presence of the peptide would indicate anti-inflammatory activity.

Comparative Framework
  • Negative Control: Differentiated THP-1 cells without LPS stimulation.

  • Positive Control (Inflammatory Stimulus): Differentiated THP-1 cells stimulated with LPS.

  • Reference Compound: A known anti-inflammatory drug, such as Dexamethasone or a specific inhibitor like a p38 MAP kinase inhibitor (e.g., SB202190), to benchmark the peptide's potency.[7]

Hypothetical Data Summary
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Untreated Control50 ± 1030 ± 820 ± 5
LPS (1 µg/mL)2500 ± 2001800 ± 150800 ± 70
LPS + this compound (50 µM)1200 ± 110900 ± 80450 ± 40
LPS + Dexamethasone (10 µM)800 ± 75600 ± 50300 ± 25
B) Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is another hallmark of various pathologies. Peptides can exert antioxidant effects through various mechanisms, including direct radical scavenging or by upregulating cellular antioxidant defenses.[11][12]

Experimental Rationale

A two-pronged approach provides a comprehensive assessment of antioxidant potential:

  • Chemical-based Assay (DPPH Radical Scavenging): The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[13] In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured.[14]

  • Cell-based Assay (Cellular Antioxidant Activity): To assess the peptide's ability to protect cells from oxidative damage, a cell-based assay is employed. Pre-treating cells (e.g., Caco-2 or HepG2) with the peptide before inducing oxidative stress with an agent like hydrogen peroxide (H₂O₂) allows for the measurement of the peptide's protective effects.[12][15] Endpoints can include measuring cell viability or quantifying markers of oxidative damage like malondialdehyde (MDA) and protein carbonyls.[15]

Comparative Framework
  • Positive Control (Antioxidant Standard): A well-characterized antioxidant such as Ascorbic Acid or Trolox.

  • Oxidative Stress Control: Cells treated with the pro-oxidant (e.g., H₂O₂) alone.

Hypothetical Data Summary

DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
This compound150
Ascorbic Acid25

Cellular Antioxidant Activity (MDA Levels)

TreatmentMDA Level (nmol/mg protein)
Untreated Control1.2 ± 0.2
H₂O₂ (160 µM)5.8 ± 0.5
H₂O₂ + this compound (100 µM)3.1 ± 0.3
H₂O₂ + Ascorbic Acid (100 µM)2.5 ± 0.2

Tier 3: Mechanistic Insights - Probing the NF-κB Signaling Pathway

Should the Tier 2 assays reveal significant anti-inflammatory activity, the next logical step is to investigate the underlying molecular mechanism. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.[7]

Experimental Rationale

Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically a heterodimer of p65 and p50 subunits) to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β, and initiates their transcription. We can assess the peptide's effect on this pathway by measuring the phosphorylation of key signaling proteins (e.g., IKK, IκBα, p65) or the nuclear translocation of the p65 subunit using Western blotting or immunofluorescence microscopy.

Signaling Pathway Diagram

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Peptide This compound Peptide->IKK Inhibits? IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β)

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay[4]
  • Cell Seeding: Seed cells (e.g., HEK293, THP-1) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide and control compounds in serum-free medium.

  • Remove the existing medium from the wells and add 100 µL of the peptide/control solutions at various concentrations. Include a vehicle control (medium without peptide).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Anti-inflammatory Cytokine Measurement (ELISA)[7]
  • Cell Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48 hours to induce differentiation into macrophages.

  • Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of this compound or Dexamethasone. Incubate for 2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes to pellet the cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Compare the cytokine concentrations in the peptide-treated groups to the LPS-only control group.

Conclusion

This guide outlines a logical and robust workflow for the in vitro validation of this compound's biological activity. By progressing from broad cytotoxicity screening to specific anti-inflammatory and antioxidant assays, and finally to mechanistic studies, researchers can build a comprehensive profile of their peptide's function. The inclusion of appropriate controls and comparative compounds at each stage is critical for generating high-confidence, interpretable data. This structured approach not only ensures scientific rigor but also provides a clear path for the continued development of promising peptide-based therapeutics.

References

  • BenchChem. (n.d.). Protocol for Assessing the Biological Activity of Synthetic Peptides.
  • Sirenko, O., Olsen, C., & Cromwell, E. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.
  • Chem-Impex. (n.d.). H-Glu(H-Lys-OH)-OH.
  • CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay.
  • PubMed. (n.d.). Synthesis, in vitro and cellular antioxidant activity evaluation of novel peptides derived from Saccharomyces cerevisiae protein hydrolysate: structure-function relationship.
  • MDPI. (n.d.). Research Progress on the Preparation and Function of Antioxidant Peptides from Walnuts.
  • PMC. (n.d.). Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides.
  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp..
  • PMC. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides.
  • ResearchGate. (n.d.). Antioxidant activity of three novel antioxidant peptides in vitro.
  • NIH. (n.d.). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays.
  • PMC. (n.d.). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method.
  • News-Medical. (2026). Bioactive Peptides in Culinary Spices and Their Potential Health Benefits.
  • ACS Publications. (2023). Peptide Assembly of Different Dimensions and Their Effect on Myoblast Proliferation.
  • ResearchGate. (n.d.). Gamma glutamyl peptides: The food source, enzymatic synthesis, kokumi-active and the potential functional properties – A review.
  • RSC Publishing. (2022). Peptides and protein hydrolysates exhibiting anti-inflammatory activity: sources, structural features and modulation mechanisms.
  • Tailor Made Compounding. (n.d.). Peptides for Inflammation and Recovery: Science-Backed Pathways to Cellular Repair.
  • PMC. (n.d.). Viability and Functionality of Cells Delivered from Peptide Conjugated Scaffolds.
  • ResearchGate. (n.d.). Cell proliferation assay All peptides were incubated for 72 h in five....
  • PMC. (n.d.). Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells.
  • ResearchGate. (n.d.). Viability studies with Peptide 14 tested on different cancer cell....
  • Frontiers. (2018). AIPpred: Sequence-Based Prediction of Anti-inflammatory Peptides Using Random Forest.
  • YouTube. (2022). Andrew Isidoridy: Evaluating immunogenicity risk of complex peptide products.
  • JoVE. (2022). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview.
  • ResearchGate. (2021). Preparation, receptors, bioactivity and bioavailability of γ-glutamyl peptides: A comprehensive review.
  • Frontiers. (n.d.). Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods.
  • MDPI. (n.d.). Short Peptides of Innate Immunity Protein Tag7 Inhibit the Production of Cytokines in CFA-Induced Arthritis.
  • MDPI. (2021). Simultaneous Inhibition of Three Major Cytokines and Its Therapeutic Effects: A Peptide-Based Novel Therapy against Endotoxemia in Mice.
  • NIH. (2022). Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells.
  • MedChemExpress. (n.d.). H-Gly-Gly-Lys-OH.
  • PMC. (n.d.). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications.
  • PubChem. (n.d.). Glu-Lys.
  • NovoPro Bioscience. (n.d.). H-Gly-Lys-OH peptide.
  • PubMed. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System.
  • MedChemExpress. (n.d.). H-Glu-Glu-OH; Glutamyl-glutamic acid.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of protein modifications is paramount. Among these, isopeptide crosslinks—covalent bonds formed between lysine and glutamine or asparagine/aspartic acid residues—are of critical importance.[1] They are fundamental to processes like blood clotting, extracellular matrix stabilization, and the mechanism of action for certain antibody-drug conjugates.[1] Consequently, the ability to reliably quantify these crosslinks is not merely an analytical exercise but a necessity for understanding disease, ensuring product quality, and accelerating therapeutic development.

This guide provides an in-depth comparison of mass spectrometry-based methods for isopeptide crosslink quantification. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices and establish a framework for robust method validation, ensuring that the data you generate is not only accurate but also defensible.

Chapter 1: Foundational Principles of Isopeptide Quantification

Mass spectrometry (MS) is the cornerstone of protein quantification, offering unparalleled specificity and sensitivity.[2] When quantifying isopeptide crosslinks, the core challenge lies in accurately measuring the abundance of a specific crosslinked peptide within a highly complex biological matrix.[3] The choice of quantification strategy fundamentally impacts the experimental design and the nature of the data obtained.

Two primary paradigms exist: label-free and label-based quantification.

  • Label-Free Quantification: This approach directly compares the signal intensity of peptides across different MS runs.[4][5] Its main advantage is simplicity in sample preparation and broader proteome coverage.[6] However, it can be susceptible to higher run-to-run variability, often requiring more replicates to achieve statistical significance.[6][7]

  • Label-Based Quantification: This method involves introducing stable isotopes into peptides or proteins, which then serve as internal standards.[4] Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or the use of isotopically labeled cross-linking reagents create a "heavy" version of the target peptide.[8] By comparing the MS signal intensity of the endogenous "light" peptide to the known concentration of the spiked-in "heavy" standard, one can achieve highly precise and accurate quantification.[9] This approach is particularly powerful for minimizing experimental variance, as the light and heavy peptides are combined early and processed together.[5][7]

Chapter 2: A Comparative Framework for Method Validation

To ensure a quantification method is "fit for purpose," it must be rigorously validated. The principles outlined in the ICH Q2(R1) guideline provide a robust framework for this process.[10][11] While originally designed for pharmaceuticals, these principles are directly applicable to the bioanalytical challenge of quantifying isopeptide crosslinks.

The core validation characteristics are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12][10] In MS, this is achieved by monitoring unique precursor-to-fragment ion transitions that are specific to the crosslinked peptide.[13]

  • Linearity & Range: Linearity is the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[11] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.[11]

  • Accuracy: The closeness of the measured value to the true value. It is typically assessed by spiking a known quantity of a reference standard into a matrix and measuring the recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[12][10]

    • Reproducibility: Precision between different laboratories (inter-laboratory trials).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Below is a comparative overview of common MS-based quantification methods against these validation parameters.

Method Specificity Typical Linearity (R²) Precision (%CV) Sensitivity (LOQ) Key Advantage Primary Limitation
Label-Free (MS1 Intensity) Moderate to High>0.98<20%ModerateSimplicity, broad coverage[6]Higher run-to-run variability[6][7]
Stable Isotope Labeling (SIL) High>0.99<15%HighHigh accuracy and precision[4]Higher cost, complex setup[6]
Targeted - PRM/SRM Very High>0.995<10%Very High (attomole)[14]Superior sensitivity & specificity[13][15]Requires upfront method development[13]

Table 1: Comparative analysis of common mass spectrometry methods for isopeptide crosslink quantification. Performance metrics are typical and can vary based on the specific analyte, matrix, and instrument.

Chapter 3: Methodologies for Isopeptide Quantification

While label-free methods are useful for discovery, targeted proteomics approaches like Parallel Reaction Monitoring (PRM) and Selected Reaction Monitoring (SRM) offer the highest degree of confidence for validation.[13] PRM, performed on high-resolution mass spectrometers, has become a preferred method as it monitors all fragment ions of a peptide simultaneously, providing an extra layer of specificity over SRM, which monitors only a few pre-selected fragments.[13][15][16]

The Power of Parallel Reaction Monitoring (PRM)

PRM combines targeted precursor ion isolation with high-resolution, high-accuracy detection of all fragment ions.[14][17] This makes it exceptionally specific. Unlike SRM, which requires extensive upfront optimization to select the best fragment ions (transitions), PRM captures the full MS/MS spectrum, simplifying method development.[13][16]

PRM_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction & Denaturation Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Reduction_Alkylation->Enzymatic_Digestion Spike_Standard Spike Heavy-Labeled Internal Standard Enzymatic_Digestion->Spike_Standard Cleanup Peptide Cleanup (e.g., SPE) Spike_Standard->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Analysis Targeted PRM (Q-Orbitrap) LC_Separation->MS_Analysis Peak_Integration Peak Integration (Skyline, etc.) MS_Analysis->Peak_Integration Ratio_Calculation Light/Heavy Ratio Calculation Peak_Integration->Ratio_Calculation Concentration_Calc Concentration Calculation Ratio_Calculation->Concentration_Calc

Chapter 4: Experimental Protocol: Validating a PRM Assay

This section provides a detailed, step-by-step protocol for developing and validating a PRM method for an isopeptide crosslink, using a heavy-isotope labeled synthetic peptide as an internal standard.

Objective: To establish a validated method for the absolute quantification of a specific Lys-Gln isopeptide crosslink in a protein digest.

1. Materials & Reagents:

  • Protein source containing the target crosslink.

  • Heavy isotope-labeled synthetic peptide standard corresponding to the exact crosslinked peptide sequence.

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA).

  • Trypsin, sequencing grade.

  • Solid-Phase Extraction (SPE) C18 cartridges.

  • LC-MS grade water, acetonitrile, and formic acid.

2. Sample Preparation & Digestion:

  • Rationale: The goal is to efficiently digest the protein into peptides while preserving the crosslink and ensuring the internal standard behaves identically to the endogenous analyte.

    • Solubilize 100 µg of protein in 8 M urea buffer.

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate cysteine residues with 20 mM IAA for 45 minutes in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce urea concentration to 2 M.

    • Spike in the heavy-labeled internal standard at a concentration expected to be in the middle of the calibration curve.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion with 1% formic acid.

    • Clean up the peptide mixture using a C18 SPE cartridge.

3. LC-MS/MS Method Development (PRM):

  • Rationale: To achieve chromatographic separation of the target peptide from interfering species and to confirm its identity with high-resolution MS/MS data.

    • Perform an initial "discovery" run on the pure synthetic standard to determine its retention time and generate a high-quality fragmentation spectrum.

    • Select the correct precursor ion (m/z and charge state) for the crosslinked peptide.

    • In the PRM method, add the precursor m/z to an inclusion list. Set the instrument to isolate this precursor and acquire a high-resolution MS/MS scan in the Orbitrap.

    • Optimize the collision energy (HCD) to produce a rich fragmentation pattern.

    • Select at least 3-5 specific, high-intensity fragment ions for quantification.

4. Validation Experiments:

  • Rationale: To systematically test the method's performance against the established validation criteria.

    • Linearity: Prepare a calibration curve by spiking varying known concentrations of the light synthetic peptide into a representative matrix (e.g., digest from a knockout cell line) containing a fixed concentration of the heavy standard. Analyze 7 concentration levels in triplicate. Plot the light/heavy peak area ratio against concentration and perform a linear regression. An R² value > 0.99 is desired.

    • Accuracy & Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.

      • For intra-assay (repeatability) precision, analyze five replicates of each QC level in a single run.

      • For inter-assay (intermediate) precision, analyze the QC samples on three different days by two different analysts.

      • Accuracy is determined by comparing the mean calculated concentration to the theoretical concentration. Acceptance criteria are typically ±15% deviation from nominal (±20% for LLOQ) with a %CV < 15% (<20% for LLOQ).[18]

Validation_Logic Start Define Analytical Requirement Method_Dev Develop PRM Method (Select Transitions) Start->Method_Dev Specificity Specificity (Unique Transitions) Method_Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Recovery %) Linearity->Accuracy Precision Precision (Repeatability, %CV) Linearity->Precision LOQ LOQ/LOD (S/N Ratio) Accuracy->LOQ Precision->LOQ Validation_Report Validation Report: Method is Fit for Purpose LOQ->Validation_Report

Conclusion: Choosing the Right Path to Quantification

The validation of a quantification method for isopeptide crosslinks is a rigorous but essential process for generating reliable and impactful data. While label-free methods offer a valuable tool for initial discovery, targeted approaches like Parallel Reaction Monitoring (PRM) , when combined with stable isotope-labeled internal standards, provide the gold standard for accuracy, precision, and specificity.[13][16]

By following a structured validation framework grounded in established guidelines like ICH Q2(R1), researchers can ensure their methods are truly "fit for purpose".[12] This not only builds confidence in the immediate experimental results but also upholds the integrity of data that may inform critical decisions in basic research, clinical diagnostics, and the development of new therapeutics.

References

  • Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC. (2021-07-09). Available at: [Link]

  • Targeted Quantitation of Proteins by Mass Spectrometry - PMC. Available at: [Link]

  • Parallel reaction monitoring (PRM) and selected reaction monitoring (SRM) exhibit comparable linearity, dynamic range and precision for targeted quantitative HDL proteomics - PubMed Central. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Available at: [Link]

  • Mass Spectrometry based Proteomics Quantification - Longdom Publishing. (2023-01-02). Available at: [Link]

  • Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification - MDPI. Available at: [Link]

  • Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - NIH. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995). Available at: [Link]

  • Characterization of isopeptide bond formation by mass spectrometry. (a)... - ResearchGate. Available at: [Link]

  • Targeted proteomics (PRM). Erasmus MC. Available at: [Link]

  • Quantitative Proteomics: Label-Free versus Label-Based Methods - Silantes. (2023-09-27). Available at: [Link]

  • CHAPTER 1: Practical Considerations and Current Limitations in Quantitative Mass Spectrometry-based Proteomics - Books. (2014-02-11). Available at: [Link]

  • PRM - UWPR. University of Washington. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2015). Available at: [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au. (2021). Available at: [Link]

  • Quantification of Isotopically Overlapping Deamidated and 18O Labeled Peptides Using Isotopic Envelope Mixture Modeling - PMC. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • High Resolution Mass Spectrometry Approaches for the Quantification of Proteins Using Stable Isotopically Labeled Peptide | American Pharmaceutical Review. (2011-05-01). Available at: [Link]

  • Quantifying Proteins by Mass Spectrometry | LCGC International. Available at: [Link]

  • Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry. (2015-12-02). Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Quantitation in Mass-Spectrometry-Based Proteomics. (2010-02-03). Available at: [Link]

  • Development and validation of an UPLC-MS/MS method | DDDT - Dove Medical Press. (2023-11-28). Available at: [Link]

  • De novo peptide sequencing from mass spectrometry data - YouTube. (2016-07-24). Available at: [Link]

  • Proteomics / Label-free versus Labelled - How to Choose Your Quantitation Method / Hands-on - Galaxy Training Network. (2017-03-17). Available at: [Link]

  • Fundamentals of Biological Mass Spectrometry and Proteomics - Broad Institute. Available at: [Link]

Sources

Comparative Analysis of Bioconjugation Techniques for Lysine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lysine residues are among the most ubiquitous and versatile targets in bioconjugation due to their high abundance, solvent accessibility, and nucleophilic


-amino group.[][][3][4] However, this very abundance presents a double-edged sword: while conjugation efficiency is generally high, achieving site-selectivity is notoriously difficult, often resulting in heterogeneous product mixtures.[3]

This guide provides a technical comparison of the primary lysine bioconjugation methodologies: N-Hydroxysuccinimide (NHS) esters , Imidoesters , Isothiocyanates , and emerging Site-Selective strategies . We analyze these techniques based on reaction chemistry, bond stability, charge preservation, and experimental practicality to assist researchers in selecting the optimal route for their specific application.

Mechanistic Foundation: The -Amino Challenge

The reactivity of lysine is governed by its side chain


-amino group.[]
  • pKa: Approximately 10.5 in free solution.[][]

  • Nucleophilicity: Only the unprotonated (neutral) amine is nucleophilic.

  • The Conflict: At physiological pH (7.4), the vast majority of lysine residues are protonated (

    
    ) and unreactive. To drive conjugation, the pH must be raised (typically 8.0–9.5) to increase the fraction of deprotonated amine, or highly reactive electrophiles must be used that can capture the small fraction of transiently neutral amines.
    
  • Competition: The

    
    -amino group at the N-terminus (pKa ~8.[4]9) is more acidic and thus more nucleophilic at neutral pH, often leading to preferential N-terminal labeling if pH is not carefully controlled.
    

Detailed Technique Analysis

A. N-Hydroxysuccinimide (NHS) Esters: The Gold Standard

NHS esters are the most widely used reagents for lysine conjugation. They react with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[5]

  • Chemistry: Nucleophilic attack of the amine on the ester carbonyl.

  • Variants:

    • NHS: Hydrophobic, membrane-permeable. Requires organic co-solvent (DMSO/DMF).[5]

    • Sulfo-NHS: Water-soluble, membrane-impermeable. Ideal for cell-surface labeling.

  • Pros: High yield; stable amide linkage; commercially available in many functional forms (biotin, fluorophores, crosslinkers).

  • Cons: Hydrolysis .[][][5][6][7] The NHS ester competes with water. The half-life of an NHS ester is ~4-5 hours at pH 7.0 but drops to ~10 minutes at pH 8.6.[4][5][7]

  • Critical Insight: The reaction is a race between aminolysis (conjugation) and hydrolysis.

B. Imidoesters: Charge Preservation

Imidoesters react with primary amines to form amidine bonds. Unlike amide bonds formed by NHS esters, amidine bonds are positively charged at physiological pH.

  • Chemistry: Reaction of an imidoester with an amine yields an intermediate that rearranges to an amidine.

  • Pros: Retains the positive charge of the lysine residue. This is critical when modifying enzymes or antibodies where surface charge is essential for solubility or binding affinity.

  • Cons: The amidine bond is reversible at high pH (>11), though stable at physiological pH. Reagents like Traut’s Reagent (2-Iminothiolane) are classic examples.

C. Isothiocyanates: Robust but Harsh

Isothiocyanates (e.g., FITC, TRITC) react with amines to form thiourea bonds.

  • Chemistry: Nucleophilic attack on the central carbon of the isothiocyanate group.

  • Pros: Very stable reagents in solution (unlike NHS esters, they do not hydrolyze rapidly).[6]

  • Cons: Requires higher pH (>9.0–9.5) for efficient reaction. The resulting thiourea bond is less stable than an amide bond and can degrade over time (Edman degradation-like pathways).

D. Emerging Site-Selective Strategies
  • Squaric Acid Esters: Mild, selective reagents that react with amines at pH 7–9. They allow for sequential conjugation (asymmetric functionalization) and are less prone to hydrolysis than NHS esters.

  • Kinetic Control (Sulfonyl Acrylates): These reagents target the most reactive lysine (lowest pKa) on a protein surface, often achieving mono-substitution without genetic engineering.

  • Chemo-Enzymatic (Microbial Transglutaminase - MTG): MTG catalyzes the formation of an isopeptide bond between a glutamine (Q) and a lysine (K).[8] While highly specific, it often requires "engineered" Q-tags or specific local structures, as native lysines are not always substrates.

Comparative Analysis Table

FeatureNHS / Sulfo-NHS Esters Imidoesters Isothiocyanates Squaric Acid Esters
Primary Target Primary Amines (

)
Primary Amines (

)
Primary Amines (

)
Primary Amines (

)
Resulting Bond Amide (Neutral)Amidine (Positive )Thiourea (Neutral/Acidic)Squaramide (Acidic/Neutral)
Bond Stability High (Permanent)High at pH < 10Moderate (can degrade)High
Optimal pH 7.0 – 9.08.0 – 10.09.0 – 9.87.0 – 9.0
Reagent Stability Low (Hydrolysis

min-hours)
ModerateHighHigh
Charge Effect Loss of positive chargePreserves positive charge Loss of positive chargeAltered charge profile
Key Application General labeling, crosslinkingEnzymes/Abs sensitive to chargeFluorescent labeling (FITC)Controlled/Stapling conjugation

Experimental Protocol: Optimized NHS-Ester Labeling

Standardized workflow for labeling an IgG antibody with an NHS-Fluorophore.

Materials
  • Protein: IgG (1–10 mg/mL) in PBS (free of amines).

  • Reagent: NHS-Fluorescein (or similar).

  • Buffers:

    • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3–8.5.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (or 1 M Glycine).

    • Storage Buffer: PBS, pH 7.2.[9]

Step-by-Step Methodology
  • Buffer Exchange (Critical):

    • Ensure the protein is not in Tris, Glycine, or BSA-containing buffers. These contain primary amines that will consume the reagent.

    • Action: Dialyze or use a desalting column (e.g., Zeba Spin) to exchange protein into 0.1 M Sodium Bicarbonate.

  • Reagent Preparation:

    • Dissolve NHS-ester in anhydrous DMSO or DMF immediately before use.

    • Concentration: Prepare a 10 mM stock.

    • Note: Do not store NHS esters in solution; they hydrolyze.

  • Conjugation Reaction:

    • Add NHS-reagent to protein solution.[3][5][10][11]

    • Ratio: Use a 10–20 molar excess of dye over protein for antibodies.

    • Incubation: Incubate for 1 hour at Room Temperature (RT) or 2 hours at 4°C. Protect from light.

  • Quenching:

    • Add Quenching Buffer (Tris or Glycine) to a final concentration of 50–100 mM.

    • Incubate for 15 minutes at RT.

    • Why? This reacts with any remaining NHS ester, preventing non-specific reaction during purification and capping the reaction.

  • Purification:

    • Remove excess dye and quenched byproducts using a Desalting Column (PD-10 or Spin Column) or Dialysis against PBS.

    • Validation: Measure Absorbance at 280 nm (protein) and dye

      
       to calculate Degree of Labeling (DOL).
      

Visualization

Diagram 1: Decision Matrix for Lysine Bioconjugation

BioconjugationDecision Start Start: Lysine Conjugation ChargeSensitive Is protein function charge-sensitive? Start->ChargeSensitive Imidoester Use Imidoesters (Retains + Charge) ChargeSensitive->Imidoester Yes Stability Is high bond stability required? ChargeSensitive->Stability No NHS Use NHS Esters (Stable Amide Bond) Stability->NHS Yes (Standard) Isothiocyanate Use Isothiocyanates (High Reagent Stability) Stability->Isothiocyanate No (e.g. FITC) SiteSelective Is site-selectivity critical? NHS->SiteSelective If Heterogeneity is issue Emerging Use Chemo-Enzymatic or Kinetic Control SiteSelective->Emerging Yes

Caption: Decision logic for selecting the appropriate lysine bioconjugation reagent based on protein stability and application requirements.

Diagram 2: NHS-Ester Reaction Mechanism & Workflow

NHSReaction Lysine Protein-Lysine-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Lysine->Intermediate NHS_Reagent R-CO-NHS Ester (Electrophile) NHS_Reagent->Intermediate Hydrolysis Hydrolysis (Dead End) NHS_Reagent->Hydrolysis + H2O (Competes) Product Protein-Amide-R (Stable Conjugate) Intermediate->Product Byproduct NHS Group (Leaving Group) Intermediate->Byproduct

Caption: Mechanism of NHS-ester conjugation showing the competition between productive amide formation and non-productive hydrolysis.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Thermo Fisher Scientific. Chemistry of Crosslinking - Amine-Reactive Crosslinkers. Retrieved from

  • Matos, M. J., et al. (2018). Chemical Biology Approaches for the Modification of Lysine Residues. Journal of the American Chemical Society.[10]

  • Biotium. Protocol: Succinimidyl Ester Labeling of Protein Amines. Retrieved from

  • Hacker, S. M., et al. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Nature Chemistry.

  • Wurm, F., et al. (2013). Be squared: expanding the horizon of squaric acid-mediated conjugations. Chemical Society Reviews.

  • Dennler, P., et al. (2015).[12] Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates. Bioconjugate Chemistry.

Sources

validating the enzyme resistance of peptides containing the gamma-glutamyl lysine bond

Validating the Enzyme Resistance of -Glutamyl Lysine Peptides: A Comparative Technical Guide

Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide.

Introduction: The Isopeptide Advantage

In peptide therapeutics and food science, metabolic instability is the primary bottleneck. Standard





This guide provides a technical framework for validating the enzyme resistance of


Mechanistic Comparison: Why -Glu-Lys Resists

To validate resistance, one must understand the failure mode of the alternative. Standard proteases rely on a precise alignment of the scissile

The Steric "Stealth" Mechanism
  • 
    -Peptides (The Alternative):  The backbone follows a repeating N-C
    
    
    -C=O pattern. Proteases bind the side chains (R-groups) in specificity pockets (S1, S2), positioning the carbonyl carbon for nucleophilic attack.
  • 
    -Glu-Lys Peptides:  The peptide bond is shifted to the side chain. This introduces two critical disruptions:
    
    • Geometrical Mismatch: The distance and angle of the carbonyl carbon relative to the protease's nucleophile are distorted.

    • Free

      
      -Carboxyl/Amino Groups:  The unmodified 
      
      
      -groups often remain free, creating electrostatic repulsion or steric clashes with the protease active site.
Comparative Performance Matrix
FeatureStandard

-Peptide

-Glu-Lys Peptide
Cyclized Peptide (Head-to-Tail)
Trypsin Resistance Low (Cleaves at Lys/Arg)High (Resistant) High
Pepsin Resistance Low (Cleaves at Hydrophobic)High (Resistant) High
Plasma Half-Life (

)
Minutes (< 30 min)Hours to Days Hours
GGT Susceptibility NoneHigh (Specific Target) Low
Solubility VariableEnhanced (Free ionic groups) Variable
Primary Clearance Proteolysis + RenalGGT Hydrolysis + Renal Renal

Key Insight:


-Glu-Lys peptides are not "indestructible"; they are selectively stable. They survive the "hostile" environment of the stomach and blood (proteases) but are processed by specific "gatekeeper" enzymes like GGT in the liver, kidney, or tumor microenvironments.

The Self-Validating Experimental Protocol

A robust validation must prove two things:

  • Negative Control: The peptide survives standard proteases.

  • Positive Control: The peptide is degraded by GGT (proving the bond is indeed

    
    -linked and not just a non-peptide artifact).
    
  • Inhibition Control: Degradation by GGT is stopped by a specific inhibitor (e.g., Acivicin).[1]

Protocol: The "Tri-Arm" Stability Assay

Objective: Quantify the resistance of a candidate


Materials
  • Test Peptide: Candidate

    
    -Glu-Lys peptide (purity >95%).
    
  • Control Peptide: Linear

    
    -analog (same sequence, standard bond).
    
  • Enzymes:

    • Trypsin (Sequencing Grade, Promega or equiv).

    • 
      -Glutamyl Transpeptidase (GGT) (Recombinant Human or Equine, Sigma).
      
  • Inhibitor: Acivicin (GGT specific inhibitor) or OU749 (Non-competitive inhibitor).[2]

  • Matrix: Human Plasma (pooled) or PBS (for enzymatic purity).

Step-by-Step Methodology
  • Preparation of Stocks:

    • Dissolve peptides to 1 mM in PBS (pH 7.4).

    • Prepare GGT solution (1 U/mL) and Trypsin solution (1 mg/mL).

    • Prepare Acivicin stock (10 mM).

  • Reaction Setup (The 3 Arms):

    • Arm A (Protease Challenge): 100

      
      L Peptide + 10 
      
      
      L Trypsin.
    • Arm B (Specific Cleavage): 100

      
      L Peptide + 10 
      
      
      L GGT.
    • Arm C (Inhibition Check): 100

      
      L Peptide + 10 
      
      
      L GGT + 5
      
      
      L Acivicin (Pre-incubate GGT+Acivicin for 15 min).
  • Incubation:

    • Incubate all samples at 37°C.

    • Time points: 0, 30 min, 1 h, 4 h, 24 h.

  • Quenching & Analysis:

    • Quench 50

      
      L aliquots with 50 
      
      
      L 10% TCA or Acetonitrile/Formic Acid.
    • Centrifuge (10,000 x g, 5 min).

    • Analyze supernatant via LC-MS/MS .

    • Metric: Monitor the disappearance of the parent ion (

      
      ) and appearance of free Lysine or the 
      
      
      -cleaved fragment.

Visualizing the Validation Logic

The following diagram illustrates the "Gatekeeper" logic used in the experimental design. The

GPeptideγ-Glu-Lys PeptideTrypsinTrypsin/Pepsin(General Proteases)Peptide->TrypsinIncubationGGTGGT Enzyme(Specific Cleavage)Peptide->GGTIncubationInhibitorAcivicin(GGT Inhibitor)Peptide->InhibitorCo-IncubationResult_StableSTABLE(High % Recovery)Trypsin->Result_StableNo Recognition(Steric Mismatch)Result_DegradedDEGRADED(Release of Lysine)GGT->Result_DegradedSpecific HydrolysisInhibitor->GGTBlocks Active SiteInhibitor->Result_StableRestores Stability

Figure 1: The "Gatekeeper" Validation Logic. General proteases (Red path) fail to cleave the bond, resulting in stability. GGT (Green path) specifically recognizes and cleaves it. Adding an inhibitor (Yellow path) confirms that the degradation is exclusively GGT-driven.

Interpreting the Data

When analyzing your LC-MS results, the profile for a successfully validated

Assay ConditionExpected Result (

-Peptide)
Expected Result (

-Control)
Interpretation
PBS Only 100% Intact100% IntactBaseline Stability
Trypsin/Chymotrypsin >90% Intact <10% IntactValidation of Protease Resistance
GGT Only <10% Intact VariableValidation of Bond Identity
GGT + Acivicin >80% Intact VariableConfirmation of Specificity

*Note:

Troubleshooting
  • Issue: The

    
    -peptide degrades in the Trypsin arm.
    
    • Cause: Impurity in the peptide synthesis (contamination with

      
      -isomer) or non-specific protease contamination.
      
    • Solution: Check synthesis purity via NMR; use sequencing-grade proteases.

  • Issue: The

    
    -peptide is stable in the GGT arm.
    
    • Cause: The GGT enzyme is inactive or the peptide sequence has adjacent bulky residues (e.g., Proline) blocking the GGT active site.

    • Solution: Use a positive control (e.g.,

      
      -Glu-pNA) to verify GGT activity.
      

References

  • Griffith, O. W., & Meister, A. (1979). Translocation of intracellular glutathione to membrane-bound gamma-glutamyl transpeptidase as a discrete step in the gamma-glutamyl cycle: glutathionuria after inhibition of transpeptidase. Proceedings of the National Academy of Sciences, 76(1), 268–272.

  • Castellano, I., & Merlino, A. (2012).

    
    -Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Cellular and Molecular Life Sciences, 69, 3381–3394. 
    
  • Suzuki, H., et al. (2007).

    
    -Glutamyl compounds and their enzymatic production using bacterial 
    
    
    -glutamyltranspeptidase.[3][4] Amino Acids, 32, 333–340.
  • Hanigan, M. H. (2014). Gamma-glutamyl transpeptidase: redox regulation and drug resistance. Advances in Cancer Research, 122, 103-141.

  • Yang, P., et al. (2019). Gamma-glutamyl peptides: The food source, enzymatic synthesis, kokumi-active and the potential functional properties. Food Research International, 116, 1269-1277.

confirming the site of lysine modification in a protein

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Mapping of Lysine Modifications: A Comparative Guide to Mass Spectrometry & Mutagenesis Strategies

Executive Summary

Lysine residues are the nexus of the post-translational modification (PTM) landscape, serving as acceptors for ubiquitination, acetylation, methylation, sumoylation, and more.[1][2][3][4] For drug development professionals and structural biologists, identifying the exact site of modification is critical—yet fraught with analytical hazards.

This guide objectively compares the performance of the industry "Gold Standard" (Trypsin-based LC-MS/MS) against orthogonal proteolytic strategies and mutagenesis validation. It addresses the specific challenges of isobaric interference (e.g., Acetylation vs. Trimethylation) and provides a self-validating workflow for confirming site occupancy.

Part 1: The Landscape of Lysine Modifications

Lysine (K) is chemically unique due to its nucleophilic


-amino group. However, this reactivity creates analytical bottlenecks.
ModificationMass Shift (

Da)
Key Analytical Challenge
Acetylation +42.0106Isobaric with Trimethylation (+42.0470).[5] Requires high-res MS.
Trimethylation +42.0470Hydrophobic; often reduces ionization efficiency.
Ubiquitination +114.0429 (Gly-Gly)Large remnant; requires specific enrichment (e.g., K-

-GG antibody).
Sumoylation Large/VariableLeaves large remnants; often requires specific proteases (e.g., WaLP) to detect.

Part 2: Comparative Methodology

This section compares the three primary strategies for site mapping: Standard Trypsin MS, Orthogonal Protease MS, and Mutagenesis.

Strategy A: Standard Trypsin LC-MS/MS (The Baseline)
  • Mechanism: Trypsin cleaves C-terminal to Lys (K) and Arg (R).[6]

  • The Flaw: If Lys is modified (e.g., Acetylated), Trypsin cannot cleave. This results in a "missed cleavage," creating a longer peptide with the modification internal to the sequence.

  • Performance Verdict: High sensitivity for unmodified peptides, but high false-negative rate for modified Lys if the resulting missed-cleavage peptide is too large (>30 residues) or too hydrophobic to fly.

Strategy B: Orthogonal Proteolysis (Chymotrypsin/Glu-C)
  • Mechanism:

    • Chymotrypsin:[4][6][7][8] Cleaves at aromatics (F, Y, W).

    • Glu-C: Cleaves at Glutamic Acid (E) and Aspartic Acid (D).

  • The Advantage: These proteases do not rely on Lys for cleavage. Therefore, the modification status of Lys does not alter the digestion pattern.

  • Performance Verdict: Essential for "blind spots." If a K-site is surrounded by other basic residues (e.g., ...KRK...), Trypsin pulverizes it into undetectable di-peptides. Chymotrypsin preserves the local context.

Strategy C: Site-Directed Mutagenesis (The Validator)
  • Mechanism: Mutating the target Lys to Arginine (K>R) or Glutamine (K>Q).[9]

  • Performance Verdict: This is not a discovery tool but a confirmation tool. It is the only way to prove biological causality (e.g., "Does blocking K123 acetylation stop the drug's effect?").

Comparative Data: Sequence Coverage & Site Recovery
FeatureTrypsin AloneTrypsin + Chymotrypsin (Hybrid)Mutagenesis (K>R)
Sequence Coverage ~60-70%>95% N/A (Targeted)
Mod-Site Bias High (Misses modified K sites)Low (Unbiased cleavage) N/A
Throughput HighMediumLow
False Positives Moderate (Isobaric issues)Low (Orthogonal confirmation)Zero (Binary result)

Part 3: Visualization of Workflows

Figure 1: The Protease Decision Matrix

Caption: Logic flow for selecting the optimal proteolytic strategy based on protein sequence composition and modification type.

ProteaseDecision Start Target Protein Sequence Analyze Analyze Local Sequence around Lys(K) Start->Analyze RichBasic K/R Rich Region? (e.g., Histone Tails) Analyze->RichBasic Yes Hydrophobic Hydrophobic/Aromatic Rich? Analyze->Hydrophobic No ArgC Arg-C Digestion (Cleaves only at R) RichBasic->ArgC Preserve K-context Propionylation Propionylation RichBasic->Propionylation Chemical Derivatization (Block K, Trypsin cuts R) Trypsin Standard Trypsin Digestion Hydrophobic->Trypsin Standard Chymo Chymotrypsin Digestion (Cleaves at F, Y, W) Hydrophobic->Chymo If Trypsin peptide >3 kDa GluC Glu-C Digestion (Cleaves at E, D) Hydrophobic->GluC If Trypsin peptide <6 AA

Part 4: Detailed Experimental Protocol

This protocol describes a "Dual-Enzyme, High-Res" workflow, which is superior to standard single-enzyme methods for PTM mapping.

Phase 1: Sample Preparation & Derivatization
  • Step 1: Lyse cells in urea buffer (8M Urea, 50mM Tris pH 8.0) with broad-spectrum Deacetylase/Protease Inhibitors (e.g., Trichostatin A, Nicotinamide).

    • Why? PTMs are labile. Deacetylases remove the signal within seconds of lysis if not inhibited.

  • Step 2 (Optional but Recommended): Chemical Alkylation. Reduce (DTT) and Alkylate (Iodoacetamide) Cysteines.

    • Expert Insight: For methylation analysis, consider Heavy Methyl SILAC labeling here to distinguish biological methylation from chemical artifacts.

Phase 2: Orthogonal Digestion
  • Aliquot A: Digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

  • Aliquot B: Digest with Chymotrypsin or Glu-C (1:50 ratio) overnight at 25°C (Chymotrypsin is less stable at 37°C).

  • Step 3: Desalt peptides using C18 StageTips.

Phase 3: Enrichment (The Critical Step)
  • For Acetylation: Use anti-Acetyl-Lysine antibody beads (e.g., PTMScan).

  • For Ubiquitination: Use anti-K-

    
    -GG antibody.
    
  • Protocol: Incubate peptides with antibody beads for 2 hours at 4°C. Wash 3x with IAP buffer. Elute with 0.15% TFA.

Phase 4: LC-MS/MS Acquisition
  • Instrument: Orbitrap or TOF (High Resolution required > 60,000).

  • Fragmentation: Use HCD (Higher-energy Collisional Dissociation).

    • Why? HCD generates diagnostic immonium ions better than CID.

  • Diagnostic Ions to Monitor:

    • Acetyl-Lysine: m/z 126.0913 (Immonium). Note: This overlaps with Trimethyl-Lys. Look for neutral loss of NH3 or specific 143.1 ion.

    • Ubiquitin (GG): m/z 114.0429 (Gly-Gly tag on Lysine).

Part 5: Validation Strategy (Mutagenesis)

Mass spec gives you a candidate site. Mutagenesis gives you biological confirmation.

The "Mimicry" Trap

Researchers often assume K>Q mimics Acetylation.[9] This is not always true.

  • K (Lysine): Positive charge, long side chain.

  • R (Arginine): Positive charge, complex H-bonding head. (Preserves structure, blocks PTM).

  • Q (Glutamine): Neutral, shorter side chain. (Mimics Acetyl-K charge, but not sterics).

Recommended Validation Workflow:

  • WT: Measure activity (e.g., enzymatic rate, drug binding).

  • K>R Mutant: Should be "Dead" if the PTM is activating, or "Hyperactive" if PTM is inhibitory (and R prevents it).

  • K>Q Mutant: Should mimic the "Constitutively Modified" state.

Figure 2: The Validation Loop

Caption: Integrated workflow connecting MS discovery with biological validation.

ValidationLoop MS_Data LC-MS/MS Candidate (e.g., K123-Ac) Mutagenesis Site-Directed Mutagenesis MS_Data->Mutagenesis KR_Mutant K123R Mutant (Charge Preserved Mod Blocked) Mutagenesis->KR_Mutant KQ_Mutant K123Q Mutant (Charge Neutral Ac-Mimic) Mutagenesis->KQ_Mutant Assay Functional Assay (Activity/Localization) KR_Mutant->Assay KQ_Mutant->Assay Conclusion Biological Validation Assay->Conclusion Compare vs WT

References

  • Comparison of Proteases for PTM Mapping

    • Giansanti, P., et al. (2016). "Six alternative proteases for mass spectrometry–based proteomics beyond trypsin.
  • Differentiation of Acetylation and Trimethyl

    • Zhang, K., et al. (2002). "Differentiation of tri-methylation from acetylation of histone H3 lysine 9 by mass spectrometry." Journal of Proteome Research.[10]

  • Ubiquitin Remnant Profiling (K-

    
    -GG) 
    
    • Xu, G., et al. (2010). "Global analysis of lysine ubiquitination by ubiquitin remnant immunoaffinity profiling.
  • Mutagenesis Pitfalls (K to Q/R)

    • Kamieniarz, K., & Schneider, R. (2009). "Tools to tackle protein acetylation."[5] Chemical Biology.

  • Diagnostic Ions for PTMs

    • Frese, C. K., et al. (2011). "Improved identification of lysine acetylation by high-resolution mass spectrometry." Journal of Proteome Research.[10]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of H-Glu(Glu(Lys-OH)-OH)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the lifecycle of a novel peptide doesn't end with data acquisition. The final, and arguably one of the most critical steps, is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of the tripeptide H-Glu(Glu(Lys-OH)-OH)-OH, ensuring the safety of your laboratory personnel and the environment. Our approach is grounded in established best practices and an understanding of the compound's likely chemical nature.

Understanding this compound: A Risk-Based Assessment

This compound is a tripeptide composed of three amino acids: two glutamic acid residues and one lysine residue. A review of its structure and publicly available data on similar short-chain peptides suggests that in its pure form, it is not classified as a hazardous substance. For instance, related dipeptides such as L-Glutamyl-L-lysine are noted to be non-hazardous.[1] Furthermore, Safety Data Sheets (SDS) for similar peptides often indicate they are not regulated as dangerous goods for transport and lack specific SARA hazards.

However, the cardinal rule of laboratory safety is to never assume. The final form of the waste—whether it's the pure peptide, a solution, or a mixture with other reagents—dictates the disposal pathway. Therefore, a thorough hazard assessment is the mandatory first step.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed for the disposal of this compound in a standard research laboratory setting.

Step 1: Waste Characterization

The primary determinant for the disposal route is whether the waste is hazardous or non-hazardous.

  • Pure this compound (Solid): In its pure, solid form, this peptide is presumed to be non-hazardous.

  • Aqueous Solutions of this compound: Solutions in benign buffers (e.g., phosphate-buffered saline, saline) are also considered non-hazardous.

  • Solutions in Hazardous Solvents: If the peptide is dissolved in a solvent classified as hazardous (e.g., methanol, acetonitrile, DMSO), the entire solution must be treated as hazardous waste. The disposal procedure will then be governed by the hazards of the solvent.

  • Contaminated Materials: Any materials that have come into contact with the peptide, such as pipette tips, gloves, and weighing paper, should be assessed. If used with the pure peptide or non-hazardous solutions, they can typically be disposed of as non-hazardous laboratory waste. If used with hazardous solutions, they must be disposed of as hazardous solid waste.

Step 2: Segregation of Waste

Proper segregation is crucial to prevent accidental mixing of incompatible chemicals and to ensure cost-effective disposal.

  • Establish clearly labeled waste containers for:

    • Non-Hazardous Solid Waste

    • Non-Hazardous Liquid Waste

    • Hazardous Solid Waste (if applicable)

    • Hazardous Liquid Waste (if applicable, segregated by solvent type)

Step 3: Disposal Procedures

Solid Waste (Pure Peptide, Contaminated Labware):

  • Containment: Place the solid peptide waste and any contaminated items (gloves, wipers, etc.) into a designated, clearly labeled "Non-Hazardous Laboratory Waste" container. This is typically a durable plastic bag or a lined cardboard box.

  • Final Disposal: This container can then be disposed of in the regular municipal trash, in accordance with your institution's policies.[2][3] Custodial staff should not be expected to handle chemical containers, so direct disposal into a larger dumpster may be required.[2]

Liquid Waste (Aqueous Solutions):

  • Neutralization (if necessary): Ensure the pH of the aqueous solution is between 6.0 and 8.0 before drain disposal. While solutions of this peptide are unlikely to be highly acidic or basic, it is good practice to verify.

  • Dilution: Dilute the solution with at least 10 parts water.

  • Drain Disposal: Pour the diluted solution down the sanitary sewer drain, followed by a copious amount of water to ensure it is fully flushed from the laboratory's plumbing. It is imperative to obtain approval from your institution's Environmental Health and Safety (EH&S) department before proceeding with drain disposal of any chemical waste.[2]

  • Containment: Collect the hazardous liquid waste in a designated, sealed, and properly labeled hazardous waste container. The label should clearly identify the contents, including the solvent and the peptide.

  • Storage: Store the container in a designated satellite accumulation area that is under the direct supervision of laboratory personnel.[4]

  • Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal company.[4][5] All federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), must be strictly followed.[4]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for this compound waste.

DisposalWorkflow cluster_non_haz Non-Hazardous Pathway cluster_haz Hazardous Pathway start Start: this compound Waste Generated char Characterize Waste: Is it pure, in aqueous solution, or in a hazardous solvent? start->char solid_liquid Solid or Liquid? char->solid_liquid Pure or Aqueous haz_proc Contain in sealed, labeled 'Hazardous Waste' container. char->haz_proc In Hazardous Solvent solid_proc Contain in 'Non-Hazardous Solid Lab Waste' bin. solid_liquid->solid_proc Solid liquid_proc 1. Check pH (6-8) 2. Dilute with >10x water. solid_liquid->liquid_proc Aqueous Liquid solid_disp Dispose in Municipal Trash (per institutional policy). solid_proc->solid_disp liquid_disp Dispose down Sanitary Sewer with copious water flush (with EH&S approval). liquid_proc->liquid_disp haz_store Store in Satellite Accumulation Area. haz_proc->haz_store haz_disp Arrange for pickup by EH&S or licensed vendor. haz_store->haz_disp

Caption: Decision workflow for the disposal of this compound.

Institutional and Regulatory Compliance

It is critical to remember that all laboratory waste disposal is governed by local, state, and federal regulations.[5][6] Academic and research institutions must adhere to specific guidelines, which may include developing a Laboratory Management Plan.[7][8] Always consult your institution's Environmental Health & Safety (EH&S) department for specific protocols and guidance. They are your primary resource for ensuring compliance and safety.

Conclusion

The proper disposal of this compound, while seemingly a routine task, is a fundamental aspect of responsible research. By following this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. A methodical approach based on characterization, segregation, and adherence to established protocols is the cornerstone of safe and compliant laboratory practice.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025, May 21). Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022, April 11). Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025, November 25). Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. Available from: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. (2025, February 27). Available from: [Link]

  • This compound | C16H28N4O8. PubChem - NIH. Available from: [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Biovera Research. (2025, November 21). Available from: [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. Available from: [Link]

  • Disposal of Nonhazardous Laboratory Waste Chemicals. University of California, Santa Cruz. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.